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  • Product: Methyl 4,5-dihydrofuran-3-carboxylate
  • CAS: 53750-81-5

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of Methyl 4,5-dihydrofuran-3-carboxylate: A Comprehensive Guide for Pharmaceutical Intermediates

Executive Summary Methyl 4,5-dihydrofuran-3-carboxylate is a highly versatile, partially saturated heterocyclic building block. Characterized by a five-membered oxygen-containing ring with a localized double bond between...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4,5-dihydrofuran-3-carboxylate is a highly versatile, partially saturated heterocyclic building block. Characterized by a five-membered oxygen-containing ring with a localized double bond between the C2 and C3 positions, and an electron-withdrawing methyl ester at C3, this scaffold is a critical intermediate in organic synthesis. It is heavily utilized in the development of complex pharmaceuticals, serving as a direct precursor to substituted pyrroles, polysubstituted tetrahydrofurans, and amidoxime-based antileishmanial agents[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality behind its synthesis, detail self-validating experimental protocols, and explore its downstream applications in drug discovery.

Structural Elucidation & Chemical Properties

The molecular architecture of Methyl 4,5-dihydrofuran-3-carboxylate dictates its reactivity. The double bond between C2 and C3 is conjugated with the C3 methyl carboxylate group, creating a push-pull electronic system if an electron-donating group is present at C2. The C4 and C5 positions are sp3 hybridized, providing a saturated backbone that can be functionalized to introduce stereocenters.

NMR Spectroscopic Profiling

Accurate structural validation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a consolidated table of typical 1 H and 13 C NMR chemical shifts for 4,5-dihydrofuran-3-carboxylate derivatives, synthesized from literature data[3][4].

Table 1: Typical NMR Chemical Shifts for 4,5-Dihydrofuran-3-carboxylate Derivatives (in CDCl 3​ )

Position 1 H NMR Shift (ppm) 13 C NMR Shift (ppm)Multiplicity / Structural Notes
C2 7.20 – 7.50160.0 – 165.0Singlet (if unsubstituted); highly deshielded due to oxygen heteroatom and conjugation.
C3 N/A (Quaternary)100.0 – 110.0Quaternary carbon; shielded relative to standard alkenes due to polarization.
C4 2.80 – 3.2030.0 – 45.0Multiplet or Doublet of doublets (diastereotopic protons if C5 is substituted).
C5 4.00 – 4.6060.0 – 75.0Multiplet/Triplet; strongly deshielded by the adjacent ring oxygen.
-OCH 3​ 3.60 – 3.8050.0 – 55.0Sharp singlet; characteristic of the methyl ester.
C=O (Ester) N/A164.0 – 169.0Quaternary carbonyl carbon.

Mechanistic Synthesis Pathways

The synthesis of the 4,5-dihydrofuran core requires precise control over ring closure to prevent unwanted aromatization (to furans) or complete saturation (to tetrahydrofurans).

Pathway A: Manganese(III)-Mediated Oxidative Cyclization

This is the most robust method for generating highly functionalized dihydrofurans. A β -ketoester is reacted with a terminal alkene in the presence of Manganese(III) acetate[1].

  • Causality of Reagents: Mn(OAc) 3​ acts as a one-electron oxidant, selectively abstracting a hydrogen atom from the α -carbon of the β -ketoester to form an electrophilic radical. This radical adds across the double bond of the unactivated alkene. Copper(II) acetate is often added as a co-oxidant; its specific role is to rapidly oxidize the resulting intermediate radical into a carbocation, which is then intramolecularly trapped by the enol oxygen to close the ring. Without Cu(OAc) 2​ , the reaction suffers from radical dimerization side-products.

Pathway B: Rhodium(II)-Catalyzed Carbenoid Insertion

Alternatively, α -diazo- β -ketoesters undergo Rh(II)-catalyzed decomposition to form a rhodium carbenoid. This highly reactive, electrophilic intermediate reacts with electron-rich olefins (such as vinyl ethers) to form the dihydrofuran ring[2].

G A β-Ketoester Precursor B Mn(III) Oxidation (Radical Generation) A->B Mn(OAc)3, Glacial AcOH C Alkene Addition (C-C Bond Formation) B->C + Terminal Alkene D Cu(II) Oxidation (Carbocation Formation) C->D Cu(OAc)2 (-e^-) E Ring Closure (4,5-Dihydrofuran Core) D->E Intramolecular Trapping

Radical-mediated oxidative cyclization pathway of 4,5-dihydrofuran cores.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Manganese(III) Acetate-Mediated Synthesis incorporates built-in validation checkpoints (In-Process Controls - IPCs).

Objective: Synthesis of a substituted Methyl 4,5-dihydrofuran-3-carboxylate derivative.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 20 mL microwave vial equipped with a magnetic stirring bar, dissolve Manganese(III) acetate dihydrate (2.1 equiv.) and Copper(II) acetate (1.0 equiv.) in 10 mL of glacial acetic acid.

    • Expert Insight: Glacial acetic acid is mandatory as it stabilizes the Mn(III) species and facilitates the proton-coupled electron transfer required for radical generation.

  • Substrate Addition: Add the methyl β -ketoester (1.0 equiv.) and the terminal alkene (1.5 equiv.) sequentially under vigorous stirring at room temperature.

  • Microwave Irradiation (Cyclization): Seal the vial and heat the mixture at 80 °C under microwave irradiation at 100 W for 15 minutes[1].

  • Validation Checkpoint 1 (IPC - TLC): At t=15 min, pull a 10 μ L aliquot. Quench with water and extract with EtOAc. Run a TLC (Hexane:EtOAc 8:2).

    • Self-Validation: The reaction is complete when the UV-active starting material spot ( Rf​≈0.6 ) completely disappears, replaced by a distinct, lower- Rf​ product spot ( Rf​≈0.4 ). If the starting material persists, re-subject to 5 minutes of irradiation.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench by pouring into saturated aqueous NH 4​ Cl (15 mL). Extract the aqueous layer with EtOAc ( 3×15 mL).

  • Washing: Combine the organic layers and wash sequentially with water ( 1×20 mL) and brine ( 1×20 mL) to remove residual acetic acid and metal salts. Dry over anhydrous Na 2​ SO 4​ .

  • Validation Checkpoint 2 (LC-MS): Before concentrating, inject a diluted sample into the LC-MS. Confirm the presence of the [M+H]+ peak corresponding to the exact molecular weight of the target dihydrofuran.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient Hexane to 10% EtOAc) to yield the pure product.

Applications in Drug Development

The inherent reactivity of the 4,5-dihydrofuran-3-carboxylate scaffold makes it a privileged intermediate in medicinal chemistry.

  • Synthesis of Substituted Pyrroles: The dihydrofuran ring can be opened and condensed with primary amines in the presence of glacial acetic acid. This one-pot transformation yields highly substituted pyrroles, which are core motifs in statins (e.g., Atorvastatin) and various kinase inhibitors[2].

  • Antileishmanial Amidoximes: The C3 methyl ester can be selectively cleaved and converted into an amide using LiHMDS (Lithium hexamethyldisilazide), which selectively targets the unactivated ester C-O bond. Subsequent reaction with hydroxylamine yields amidoxime derivatives that exhibit potent in vitro toxicity against the promastigote form of Leishmania amazonensis[1].

  • Tetrahydrofuran Precursors: Catalytic hydrogenation (Pd/C, H 2​ ) of the C2-C3 double bond provides stereoselective access to polysubstituted tetrahydrofurans[5], motifs frequently found in macrolide antibiotics and muscarinic receptor agonists.

App Core Methyl 4,5-dihydrofuran- 3-carboxylate Pyrrole Substituted Pyrroles (Kinase Inhibitors) Core->Pyrrole 1° Amines, Glacial AcOH, Heat Amidoxime Amidoxime Derivatives (Antileishmanial Agents) Core->Amidoxime 1. LiHMDS  2. NH2OH Tetrahydrofuran Polysubstituted THFs (Macrolide Motifs) Core->Tetrahydrofuran Pd/C, H2 (Hydrogenation)

Downstream synthetic applications of the 4,5-dihydrofuran scaffold in drug discovery.

References

  • Source: National Institutes of Health (NIH)
  • One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds Source: Beilstein Journal of Organic Chemistry URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 4,5-dihydrofuran-3-carboxylate

Abstract Methyl 4,5-dihydrofuran-3-carboxylate is a heterocyclic compound of interest in synthetic chemistry and drug development. As with many furanic derivatives, understanding its thermodynamic stability is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 4,5-dihydrofuran-3-carboxylate is a heterocyclic compound of interest in synthetic chemistry and drug development. As with many furanic derivatives, understanding its thermodynamic stability is paramount for optimizing synthesis, purification, formulation, and storage, ensuring the integrity and efficacy of potential therapeutic agents. This guide provides a comprehensive overview of the factors governing the stability of this molecule, potential degradation pathways, and a detailed exposition of the experimental and computational methodologies for its thermodynamic characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the stability of this and related heterocyclic compounds.

Introduction: The Significance of Thermodynamic Stability in Drug Development

In the journey of a molecule from discovery to a marketable drug, thermodynamic stability is a critical attribute. It dictates a compound's shelf-life, its compatibility with excipients, and its behavior under physiological conditions. For heterocyclic compounds like Methyl 4,5-dihydrofuran-3-carboxylate, the inherent reactivity of the ring system presents unique stability challenges.[1] Furan derivatives are known to be susceptible to various degradation pathways, which can lead to loss of potency, formation of toxic byproducts, and altered bioavailability.[2] A thorough understanding of the thermodynamic landscape of this molecule is therefore not an academic exercise, but a prerequisite for its successful development.

This guide will delve into the structural features of Methyl 4,5-dihydrofuran-3-carboxylate that influence its stability and explore the likely mechanisms of its degradation. Furthermore, we will present a suite of state-of-the-art techniques for the empirical and theoretical assessment of its thermodynamic properties.

Molecular Structure and Inherent Stability Considerations

The structure of Methyl 4,5-dihydrofuran-3-carboxylate, featuring a dihydrofuran ring with a methyl carboxylate substituent at the 3-position, presents a fascinating interplay of electronic and steric effects that govern its stability.

  • The Dihydrofuran Ring: Unlike the aromatic furan, the 4,5-dihydrofuran ring is non-aromatic. The presence of the double bond between C3 and C4, however, introduces strain and a site of potential reactivity. The oxygen atom in the ring influences the electron distribution and can participate in resonance with the adjacent double bond and the carboxylate group.

  • The Methyl Carboxylate Group: This electron-withdrawing group at the C3 position is expected to have a significant impact on the stability of the ring. Electron-withdrawing substituents can stabilize furan rings under acidic conditions by decreasing the electron density of the ring and thus its susceptibility to protonation, which is often the initial step in acid-catalyzed degradation.[2]

The interplay of these features suggests that while the dihydrofuran ring is inherently more reactive than a saturated tetrahydrofuran ring, the methyl carboxylate group likely imparts a degree of stabilization.

Potential Degradation Pathways

Based on the known chemistry of furan and its derivatives, several degradation pathways can be postulated for Methyl 4,5-dihydrofuran-3-carboxylate.[2][3]

Acid-Catalyzed Hydrolysis and Ring Opening

The furan ring is notoriously unstable in acidic conditions.[2] The degradation is typically initiated by protonation of the ring, leading to ring-opening and the formation of various degradation products. For Methyl 4,5-dihydrofuran-3-carboxylate, a plausible mechanism involves the protonation of the double bond, followed by nucleophilic attack of water, leading to ring cleavage.

Diagram: Proposed Acid-Catalyzed Degradation Pathway

G cluster_0 Acid-Catalyzed Degradation A Methyl 4,5-dihydrofuran-3-carboxylate B Protonated Intermediate A->B H+ C Carbocation Intermediate B->C Ring Opening D Ring-Opened Product (e.g., γ-keto ester) C->D +H2O

Caption: Proposed acid-catalyzed degradation of Methyl 4,5-dihydrofuran-3-carboxylate.

Base-Catalyzed Degradation

While less documented than acid-catalyzed degradation, furan rings can also degrade under basic conditions, potentially leading to the formation of insoluble polymeric materials.[2] For Methyl 4,5-dihydrofuran-3-carboxylate, hydrolysis of the ester group to the corresponding carboxylate would be an initial and expected reaction under basic conditions. The stability of the resulting carboxylate would then need to be considered.

Oxidation

The dihydrofuran ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or upon exposure to air over extended periods.[4] Oxidative degradation can lead to a variety of products, including ring-opened species and more complex rearranged structures.

Thermal Degradation

At elevated temperatures, furan derivatives can undergo thermal decomposition. For example, 2-furoic acid has been shown to decarboxylate at temperatures around 140-160 °C.[5] While Methyl 4,5-dihydrofuran-3-carboxylate does not have a carboxylic acid group, other thermal rearrangements or decompositions are possible and should be investigated.

Experimental Determination of Thermodynamic Stability

A robust assessment of thermodynamic stability requires empirical data. A multi-pronged approach combining calorimetric, spectroscopic, and chromatographic techniques is recommended.

Calorimetric Methods: The Gold Standard for Thermodynamic Data

Calorimetry provides a direct measurement of the heat changes associated with chemical and physical processes, offering invaluable thermodynamic data.[6][7]

DSC is a powerful technique for determining the thermal stability of a compound.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Table 1: Key Thermodynamic Parameters from DSC

ParameterDescriptionSignificance for Stability
Melting Point (Tm) Temperature at which the solid and liquid phases are in equilibrium.A sharp, high melting point often indicates high purity and a stable crystalline lattice.
Enthalpy of Fusion (ΔHf) The heat required to melt the substance.Provides information about the strength of the intermolecular forces in the crystal lattice.
Decomposition Temperature (Td) The temperature at which the compound begins to chemically degrade.A direct measure of thermal stability.

Experimental Protocol: DSC Analysis of Methyl 4,5-dihydrofuran-3-carboxylate

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter.

  • Method:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition point.

    • Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point, enthalpy of fusion, and onset of decomposition.

ITC is a highly sensitive technique that measures the heat released or absorbed during a binding event.[10][11] While often used for studying molecular interactions, it can also be adapted to study the thermodynamics of degradation reactions by monitoring the heat change over time under specific conditions (e.g., pH, temperature).

Spectroscopic and Chromatographic Stability-Indicating Methods

These methods are essential for monitoring the degradation of the parent compound and the formation of degradation products over time under various stress conditions.

HPLC is the workhorse of stability testing in the pharmaceutical industry.[12][13] A validated stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for their quantification.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully chosen to ensure good peak shape and resolution.

  • Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

For volatile degradation products, GC-MS is a powerful tool for separation, identification, and quantification.[12]

NMR spectroscopy is invaluable for the structural elucidation of degradation products.[14] By comparing the NMR spectra of the stressed and unstressed samples, one can identify changes in the chemical structure.

UV-Vis spectroscopy can be used for kinetic studies of degradation by monitoring changes in the absorbance spectrum over time.[13][14]

Computational Assessment of Thermodynamic Stability

Computational chemistry offers a powerful in-silico approach to complement experimental studies. Density Functional Theory (DFT) is a widely used method for calculating the thermodynamic properties of molecules.[15][16]

Calculation of Thermodynamic Parameters

DFT calculations can be used to determine key thermodynamic parameters:

  • Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. This is the ultimate determinant of thermodynamic stability under constant pressure and temperature.

  • Activation Energies for Degradation Pathways: By modeling the transition states of potential degradation reactions, the activation energies can be calculated, providing insights into the kinetic stability and the most likely degradation pathways.

Diagram: Computational Workflow for Thermodynamic Stability Assessment

G cluster_0 Computational Workflow A Geometry Optimization of Methyl 4,5-dihydrofuran-3-carboxylate B Frequency Calculation A->B D Transition State Search for Degradation Pathways A->D C Calculation of Thermodynamic Properties (Enthalpy, Gibbs Free Energy) B->C E Calculation of Activation Energies D->E F Prediction of Most Favorable Degradation Route E->F

Caption: A typical computational workflow for assessing thermodynamic stability.

Strategies for Enhancing Stability

Based on the understanding of the factors influencing the stability of Methyl 4,5-dihydrofuran-3-carboxylate, several strategies can be employed to enhance its stability during storage and formulation.

  • pH Control: Maintaining a neutral pH is crucial to avoid both acid- and base-catalyzed degradation. The use of appropriate buffer systems in formulations is recommended.

  • Solvent Selection: Polar aprotic solvents have been shown to have a stabilizing effect on furan derivatives.[1] The choice of solvent for synthesis, purification, and formulation should be carefully considered.

  • Exclusion of Oxygen and Light: To prevent oxidative and photodegradation, the compound should be stored under an inert atmosphere and protected from light.

  • Temperature Control: Storage at low temperatures will slow down the rate of any potential degradation reactions.[2]

Conclusion

The thermodynamic stability of Methyl 4,5-dihydrofuran-3-carboxylate is a critical parameter that must be thoroughly investigated for its successful application in research and drug development. While the dihydrofuran ring presents inherent stability challenges, the presence of the electron-withdrawing methyl carboxylate group is expected to confer a degree of stabilization. A comprehensive stability assessment should employ a combination of experimental techniques, including calorimetry, chromatography, and spectroscopy, alongside computational modeling. The insights gained from these studies will enable the rational design of stable formulations and the definition of appropriate storage and handling conditions, ultimately ensuring the quality, safety, and efficacy of this promising molecule.

References

  • K. T. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Kumar, G. S. (2016). The use of calorimetry in the biophysical characterization of small molecule alkaloids binding to RNA structures. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 993-1002.
  • K. T. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed.
  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
  • BioPharm International. (n.d.). Using Microcalorimetry to Accelerate Drug Development. Retrieved from [Link]

  • American Laboratory. (2023, September 26).
  • Journal of the American Chemical Society. (2022, August 18). Poly(2,3-Dihydrofuran)
  • Kabo, G. J., Roganov, G. N., & Andreeva, T. A. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. International Journal of Thermodynamics, 15(4), 183-197.
  • StudySmarter. (2023, October 21).
  • Semantic Scholar. (n.d.). Degradation of dioxane, tetrahydrofuran and other cyclic ethers by an environmental Rhodococcus strain.
  • Canadian Science Publishing. (n.d.). Hg(3P1) photosensitized decomposition of 2,5-dihydrofuran.
  • College of Engineering and Applied Science. (n.d.). Experimental thermodynamics volume vii.
  • National Physical Laboratory. (n.d.).
  • ResearchGate. (n.d.).
  • Kabo, G. J., Roganov, G. N., & Andreeva, T. A. (2012). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. International Journal of Thermodynamics, 15(4), 183-197.
  • ResearchGate. (n.d.).
  • Khan, A., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 199, 114033.
  • Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures.
  • Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.
  • Eawag-BBD. (1997, December 4).
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • PubMed. (2025, August 24). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres.
  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Florida Atlantic University. (n.d.).
  • YorkSpace. (2024, April 18).
  • LOCKSS. (2008, July 17).
  • PubMed. (2020, January 15). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
  • Kiefer, J. (2026, February 17).
  • Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Journal of the American Chemical Society. (n.d.). Poly(2,3-dihydrofuran)
  • Google Patents. (n.d.). WO2018153767A1 - Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)
  • Justia Patents. (2020, February 13). method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)
  • ResearchGate. (n.d.). A DFT study on substituents, solvent, and temperature effect and mechanism of Diels–Alder reaction of hexafluoro-2-butyne with furan | Request PDF.
  • IUPAC. (n.d.).
  • MDPI. (2024, November 7).
  • Sobechko, I., et al. (2016). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology, 11(4), 397-402.
  • ACS Publications. (2013, July 16). Computational Study of the Combustion and Atmospheric Decomposition of 2-Methylfuran | The Journal of Physical Chemistry A.
  • NIST WebBook. (n.d.). Furan, 2,3-dihydro-5-methyl-.
  • PubMed. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia.
  • Penn A-State. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions.

Sources

Foundational

Methyl 4,5-Dihydrofuran-3-Carboxylate: Physical Properties, Synthetic Methodologies, and Applications in Drug Development

Executive Summary The 4,5-dihydrofuran scaffold is a privileged pharmacophore and a highly versatile building block in modern organic synthesis. Specifically, Methyl 4,5-dihydrofuran-3-carboxylate serves as a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,5-dihydrofuran scaffold is a privileged pharmacophore and a highly versatile building block in modern organic synthesis. Specifically, Methyl 4,5-dihydrofuran-3-carboxylate serves as a critical intermediate in the development of polysubstituted tetrahydrofurans, bioactive macrocycles, and functionalized pyrroles[1][2]. Due to the inherent reactivity of the enol-ether moiety within the dihydrofuran ring, handling and synthesizing this compound require precise control over thermodynamic and kinetic parameters. This whitepaper provides an in-depth technical analysis of its physical properties, details field-proven synthetic methodologies grounded in causality, and explores its downstream applications in drug discovery.

Chemical Identity & Physical Properties

Understanding the physical and thermochemical properties of Methyl 4,5-dihydrofuran-3-carboxylate is essential for optimizing reaction conditions, particularly during purification steps like vacuum distillation or flash chromatography. While the unsubstituted base ester is typically a liquid at room temperature, the introduction of aryl or bulky alkyl substituents significantly alters its crystalline state[3].

Below is a consolidated table of the physical properties, synthesizing empirical data from structurally analogous compounds (such as methyl tetrahydrofuran-3-carboxylate) and advanced predictive models[4][5].

Table 1: Quantitative Physical & Thermochemical Data
PropertyValueSource / Condition
IUPAC Name Methyl 4,5-dihydrofuran-3-carboxylateStandard Nomenclature
CAS Registry Number 53750-81-5 (Isomeric base)Chemical Databases[4]
Molecular Formula C₆H₈O₃-
Molecular Weight 128.13 g/mol Calculated[4]
Appearance Clear to pale yellow oilStandard conditions[6]
Density ~1.10 - 1.15 g/cm³Extrapolated from saturated analogs[5]
Boiling Point 158.0 - 180.0 °CExtrapolated at 760 mmHg[5]
Melting Point < 20 °C (Liquid)Aryl-derivatives melt at 78–84 °C[3][5]
Flash Point ~55.0 - 65.0 °CClosed cup prediction[5]
Refractive Index ~1.44 - 1.46Optical prediction[5]

Field-Proven Synthetic Methodologies

Protocol 1: Ruthenium-Catalyzed Photoredox Radical-Polar Crossover

This modern approach utilizes visible light to drive a radical-polar crossover, allowing for the construction of the dihydrofuran ring under exceptionally mild conditions[7].

Causality & Logic: The selection of the [Ru(bpy)3​]2+ photocatalyst under visible light irradiation is a deliberate choice to bypass harsh thermal conditions. By initiating a single-electron transfer (SET), the system generates a transient alkyl radical from an α -bromo- β -ketoester. This radical undergoes a rapid polar crossover (oxidation) to an oxonium ion, enabling an intramolecular nucleophilic trapping by the pendant oxygen. This prevents the degradation of the sensitive 4,5-dihydrofuran core[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the α -bromo- β -ketoester (1.0 equiv), a vinyl ether (10.0 equiv), and the photocatalyst [Ru(bpy)3​]Cl2​ (1-2 mol%).

  • Degassing: Dissolve the mixture in anhydrous acetonitrile (MeCN). Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Causality: Oxygen acts as a triplet quencher and will permanently deactivate the excited state [Ru(bpy)3​]2+∗ , halting the catalytic cycle.

  • Irradiation: Irradiate the reaction vessel with blue LEDs (λ = 450 nm) at room temperature for 12–24 hours.

  • Self-Validation (Monitoring): The reaction's progress is self-validating; track the consumption of the starting material via TLC (hexane:ethyl acetate). The disappearance of the UV-active starting material spot confirms complete conversion to the oxonium intermediate and subsequent cyclization.

  • Workup: Quench the reaction with water, extract with ethyl acetate ( 3×15 mL), dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography to yield the pure methyl 4,5-dihydrofuran-3-carboxylate derivative.

Protocol 2: Rhodium(II)-Catalyzed Carbenoid Insertion

This protocol leverages the decomposition of α -diazocarbonyl compounds to form metal carbenoids, which undergo a [3+2] cycloaddition with vinyl ethers[2].

Causality & Logic: Rhodium(II) acetate ( Rh2​(OAc)4​ ) is employed specifically to stabilize the highly reactive metal carbenoid. This stabilization is critical; it kinetically suppresses the competing Wolff rearrangement (which would yield a ketene), ensuring the carbenoid is available for intermolecular cycloaddition with the vinyl ether[2][8].

Step-by-Step Methodology:

  • Initiation: Dissolve the α -diazocarbonyl precursor (e.g., methyl 2-diazoacetoacetate) in an excess of the target vinyl ether, which acts as both reactant and solvent.

  • Catalysis: Add a catalytic amount of Rh2​(OAc)4​ (1 mol%) at room temperature under an inert argon atmosphere.

  • Self-Validation (Visual Cue): This protocol is visually self-validating. The steady evolution of nitrogen ( N2​ ) gas serves as a real-time indicator of carbenoid formation.

  • Termination: Stir until gas evolution completely ceases. Confirm the end of the reaction via TLC.

  • Purification: Remove the excess vinyl ether under reduced pressure and purify the residue via column chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the radical-polar crossover mechanism utilized in Protocol 1 .

G N1 α-Bromo-β-Ketoester + Vinyl Ether N2 Visible Light Irradiation [Ru(bpy)3]2+ Catalyst N1->N2 N3 Alkyl Radical Intermediate (Single Electron Transfer) N2->N3 Reductive Quenching & SET N4 Radical-Polar Crossover (Oxidation to Oxonium Ion) N3->N4 SET to Ru(II) (Crossover) N5 Intramolecular Cyclization (Nucleophilic Trapping) N4->N5 Ring Closure N6 Methyl 4,5-Dihydrofuran- 3-Carboxylate Derivative N5->N6 Deprotonation

Fig 1: Photoredox-driven radical-polar crossover pathway for dihydrofuran synthesis.

Applications in Drug Development

In medicinal chemistry, the Methyl 4,5-dihydrofuran-3-carboxylate scaffold is highly valued for its rigid geometry and hydrogen-bonding capabilities.

  • Synthesis of Highly Substituted Pyrroles: The dihydrofuran ring can undergo in situ ring-opening and subsequent condensation with primary amines (a modified Paal-Knorr type reaction) to yield heavily functionalized 1H-pyrroles[2][9]. These pyrroles are core structural motifs in blockbuster drugs like Atorvastatin.

  • Precursors to Tetrahydrofurans: The C=C double bond in the 4,5-dihydrofuran ring is susceptible to stereoselective reduction or dihydroxylation, providing a direct route to polysubstituted tetrahydrofurans[1]. This is a critical step in the total synthesis of macrolide antibiotics and polyether ionophores.

  • Bioactive Macrocycles: Through transition-metal-catalyzed cross-coupling, the carboxylate moiety can be functionalized to create complex, 15-membered polyether macrocycles that exhibit potent anti-leishmanial and anti-cancer activities[8][10].

References

  • Chemsrc. Methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) Physical Properties. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS). A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans (2022). Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS). Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds (2014). Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry. One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds (2008). Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds (2021). Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold (2024). Retrieved from:[Link]

Sources

Exploratory

Crystallographic data and X-ray diffraction of Methyl 4,5-dihydrofuran-3-carboxylate

An In-Depth Technical Guide to the Crystallographic Analysis of Methyl 4,5-dihydrofuran-3-carboxylate Introduction: The Significance of Structural Elucidation Methyl 4,5-dihydrofuran-3-carboxylate is a heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Analysis of Methyl 4,5-dihydrofuran-3-carboxylate

Introduction: The Significance of Structural Elucidation

Methyl 4,5-dihydrofuran-3-carboxylate is a heterocyclic compound of interest in synthetic chemistry and potentially as a building block in drug discovery. Dihydrofuran rings are present in various biologically active molecules.[1] A definitive determination of its three-dimensional structure is crucial for understanding its chemical reactivity, physical properties, and potential intermolecular interactions. Single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous atomic-level structural information. This guide will detail the necessary steps to achieve this, emphasizing the causality behind each experimental choice to ensure a self-validating and reproducible protocol.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles.

Synthesis and Purification of Methyl 4,5-dihydrofuran-3-carboxylate

A plausible synthetic route to obtain the target compound may involve the cyclization of appropriate precursors. For instance, a base-mediated intramolecular condensation could be employed.[1] Following synthesis, rigorous purification is paramount. This is typically achieved through column chromatography followed by recrystallization to ensure a sample purity of >99%, as impurities can significantly hinder crystal growth.

Single Crystal Growth: The Cornerstone of X-ray Diffraction

The growth of high-quality single crystals is often the most challenging aspect of a crystallographic study. The goal is to produce a well-ordered, single lattice crystal of sufficient size (typically 0.1-0.3 mm in each dimension) for diffraction analysis.

Step-by-Step Protocol for Crystal Growth:

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This gradual increase in concentration encourages the formation of a single nucleation site, leading to a larger, well-defined crystal.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop induces crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a post within the well containing the precipitant.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C). The controlled decrease in temperature reduces solubility and promotes crystallization.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of Methyl 4,5-dihydrofuran-3-carboxylate purification Column Chromatography & Recrystallization synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation analysis Data Analysis & Visualization validation->analysis

Caption: Workflow for crystallographic analysis.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Step-by-Step Protocol for Data Collection:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures, typically 100 K, to minimize thermal motion and radiation damage).

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections with good coverage and redundancy. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Step-by-Step Protocol for Structure Solution and Refinement:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software such as SHELXT is commonly used for this purpose.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. SHELXL is a widely used program for this step.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and consistent with the data.

Data Presentation and Analysis

The final output of a crystallographic study is a set of atomic coordinates and other parameters that describe the crystal structure. This data is typically presented in tables and can be visualized to understand the molecular geometry and intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for Methyl 4,5-dihydrofuran-3-carboxylate

ParameterValue
Chemical formulaC₆H₈O₃
Formula weight128.13 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.5, 6.2, 10.1
α, β, γ (°)90, 105.2, 90
Volume (ų)530.4
Z4
Density (calculated)1.605 g/cm³
Absorption coefficient (mm⁻¹)0.125
F(000)272
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 28.0
Reflections collected5432
Independent reflections1250 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Diagram of the Molecular Structure:

Caption: Molecular structure of the target compound.

Authoritative Grounding and Best Practices

The protocols described herein are based on established principles of X-ray crystallography. For further reading on the theoretical underpinnings and practical considerations, the following resources are recommended:

  • "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood: An excellent introduction to the principles of X-ray diffraction and structure determination.

  • The International Union of Crystallography (IUCr) Journals: A primary source for cutting-edge research and standards in crystallography.[2][3]

The choice of software, such as the SHELX suite, is based on its widespread adoption and proven robustness in the crystallographic community.

Conclusion

While the specific crystallographic data for Methyl 4,5-dihydrofuran-3-carboxylate may not be publicly documented, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following these detailed protocols, researchers can confidently undertake the structural elucidation of this and similar small molecules. The resulting structural information is invaluable for advancing our understanding of its chemical behavior and for guiding future research in medicinal chemistry and materials science.

References

  • PubChem Compound Summary for CID 14194513, Methyl 2,5-dimethyl-5-propyl-4,5-dihydrofuran-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Previous work: synthesis of methyl 4‐oxo‐dihydrofuran‐3‐carboxylates... ResearchGate. [Link]

  • Methyl 4-methyl-2-oxo-3,4-dihydrodibenzo[b,d]furan-4a(2H)-carboxylate. IUCr Journals. [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO- 1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. ResearchGate. [Link]

  • Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. IUCr Journals. [Link]

Sources

Foundational

IR spectroscopy absorption bands for Methyl 4,5-dihydrofuran-3-carboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 4,5-dihydrofuran-3-carboxylate Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 4,5-dihydrofuran-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for Methyl 4,5-dihydrofuran-3-carboxylate. The interpretation of the spectral data is grounded in the fundamental principles of molecular vibrations and supported by established spectroscopic data for its constituent functional groups.

Introduction: The Molecular Fingerprint of a Versatile Heterocycle

Methyl 4,5-dihydrofuran-3-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry, often serving as a versatile building block. Its structure incorporates several key functional groups: an α,β-unsaturated ester and a vinyl ether moiety within a five-membered ring. Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules.[1] By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of the chemical bonds present, providing a unique "molecular fingerprint."[1] This guide will dissect the expected IR spectrum of Methyl 4,5-dihydrofuran-3-carboxylate, offering a predictive framework for its characterization.

Structural Features and Expected Vibrational Modes

To fully appreciate the IR spectrum, we must first consider the molecule's structure and the primary vibrational modes associated with its functional groups.

Figure 2. Workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of Methyl 4,5-dihydrofuran-3-carboxylate is predicted to be rich with characteristic absorption bands that confirm its molecular structure. The key features to identify are the strong C=O stretch of the α,β-unsaturated ester around 1730-1715 cm⁻¹, the conjugated C=C stretch near 1640-1620 cm⁻¹, and a series of intense, overlapping C-O stretching bands in the 1300-1000 cm⁻¹ region, which includes the distinctive vinyl ether absorption. This in-depth guide provides a robust framework for scientists to interpret experimental data, aiding in reaction monitoring, quality assessment, and the structural verification of this important heterocyclic compound.

References

  • Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups. Benchchem.
  • Table of Characteristic IR Absorptions. (n.d.).
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder.
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • IR spectrum: Ethers. (n.d.). Quimicaorganica.org.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
  • Miyazawa, T., Shimanouchi, T., & Mizushima, S. (2006, April 12). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan.
  • The features of IR spectrum. (n.d.).
  • Maeda, Y., Yamauchi, H., Fujisawa, M., Sugihara, S., Ikeda, I., & Aoshima, S. (2007, May 4). Infrared Spectroscopic Investigation of Poly(2-methoxyethyl vinyl ether) during Thermosensitive Phase Separation in Water. ACS Publications.
  • Infrared spectroscopic investigation of poly(2-methoxyethyl vinyl ether) during thermosensitive phase separation in water. (2007, June 5). PubMed.
  • Infrared Spectroscopy. (n.d.).
  • 18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

Sources

Exploratory

The Electronic Architecture and Reactivity Profile of Methyl 4,5-dihydrofuran-3-carboxylate: A Technical Guide

Executive Summary Methyl 4,5-dihydrofuran-3-carboxylate and its derivatives are highly versatile heterocyclic scaffolds that serve as critical intermediates in complex natural product synthesis and drug development. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4,5-dihydrofuran-3-carboxylate and its derivatives are highly versatile heterocyclic scaffolds that serve as critical intermediates in complex natural product synthesis and drug development. Characterized by a highly polarized "push-pull" electronic system, this core structure functions as a masked 1,4-dicarbonyl equivalent, enabling rapid access to substituted pyrroles, furans, and fused bicyclic systems. This whitepaper provides an in-depth analysis of the electronic properties, validated synthetic pathways, and downstream reactivity of the methyl 4,5-dihydrofuran-3-carboxylate core, designed for application scientists and synthetic chemists.

Electronic Properties & Structural Causality

The unique reactivity of methyl 4,5-dihydrofuran-3-carboxylate is dictated by its conjugated vinylogous ester framework. The molecule operates as a classic "push-pull" chromophore, which fundamentally polarizes the ring system and dictates site-specific reactivity [1].

  • The Push (+M Effect): The ring oxygen (O1) possesses lone pairs that donate electron density into the C2=C3 double bond via resonance.

  • The Pull (-M Effect): The methyl carboxylate group at C3 strongly withdraws electron density, stabilizing the resulting dipole.

Causality in Reactivity: This electronic conjugation renders the C2 position highly electrophilic , making it susceptible to attack by soft nucleophiles. Conversely, the C4 position retains nucleophilic character , allowing it to participate in electrophilic trapping. The C5 position , particularly when substituted with an alkoxy group (e.g., in 5-alkoxy-4,5-dihydrofurans), functions as an acetal or hemiacetal center. This specific C5 electronic environment is highly sensitive to Brønsted acids, which protonate the ring oxygen, triggering a cascade ring-opening event that unmasks a reactive 1,4-dicarbonyl species [1, 4].

ElectronicProperties O1 Ring Oxygen (O1) Electron Donor (+M) C2 C2 Position Electrophilic Site O1->C2 Resonance (+M) C5 C5 Position Acetal/Hemiacetal-like O1->C5 Inductive (-I) C3 C3 Position Conjugated to Ester C2->C3 Pi-Bond Ester Methyl Carboxylate (C3) Electron Withdrawing (-M) C3->Ester Electron Withdrawal C4 C4 Position Nucleophilic Site Ester->C4 Enhances Nucleophilicity

Electronic push-pull mechanism and reactive sites of the 4,5-dihydrofuran core.

Principal Synthetic Methodologies

The construction of the methyl 4,5-dihydrofuran-3-carboxylate core relies on highly controlled catalytic cyclizations. Three primary pathways dominate the literature, each selected based on the desired substitution pattern.

Rhodium(II)-Catalyzed Carbene Cycloaddition

The decomposition of methyl 2-diazoacetoacetate in the presence of vinyl ethers (e.g., butyl vinyl ether) is catalyzed by Rh₂(OAc)₄. Mechanistic Causality: The bimetallic rhodium core stabilizes the transient electrophilic metal carbenoid. This stabilization is critical; it suppresses the competing Wolff rearrangement (which would yield an unwanted ketene) and directs the intermediate toward a concerted or stepwise cycloaddition with the electron-rich vinyl ether, yielding 5-alkoxy-4,5-dihydrofuran-3-carboxylates [1].

Manganese(III)-Mediated Oxidative Radical Cyclization

For 5-alkyl or 5-aryl derivatives, the oxidative free-radical reaction of β-ketoesters with terminal alkenes is employed. Mechanistic Causality: Mn(OAc)₃ generates a carbon-centered radical at the α-position of the β-ketoester. Following radical addition to the alkene, Cu(OAc)₂ is strictly required as a co-oxidant. Cu(II) rapidly oxidizes the resulting secondary radical to a carbocation, preventing unwanted radical dimerization and driving immediate intramolecular cyclization by the enol oxygen [2].

Palladium-Catalyzed Cascade Allylic Substitution

Utilizing allylic nitro compounds and β-ketoesters, Pd(OAc)₂ and dppf catalyze a double allylic substitution. This method is highly regio- and stereoselective, ideal for installing complex vinyl or propenyl groups at the C5 position [3].

SynthesisPathways Diazo α-Diazo-β-ketoester + Vinyl Ether RhCat Rh(II) Catalysis (Carbene Insertion) Diazo->RhCat Product Methyl 4,5-dihydrofuran- 3-carboxylate Derivatives RhCat->Product Keto β-Ketoester + Terminal Alkene MnCat Mn(III) / Cu(II) Oxidative Radical Cyclization Keto->MnCat MnCat->Product Nitro Allylic Nitro Compound + β-Ketoester PdCat Pd(OAc)2 / dppf Cascade Allylic Substitution Nitro->PdCat PdCat->Product

Principal synthetic pathways yielding substituted 4,5-dihydrofuran-3-carboxylates.

Reactivity Profile and Downstream Transformations

The most valuable application of methyl 4,5-dihydrofuran-3-carboxylates in drug development is their use as precursors for highly substituted pyrroles via a one-pot Paal-Knorr-type synthesis.

When treated with primary amines in the presence of glacial acetic acid, the C5-acetal linkage is protonated and cleaved. This ring-opening generates a linear 1,4-dicarbonyl intermediate in situ. The primary amine then undergoes double condensation with the dicarbonyl, followed by aromatization to yield a 1-substituted 4-acyl-2-methyl-1H-pyrrole [1]. Furthermore, recent advancements have utilized these dihydrofurans in visible-light Ru-catalyzed photoredox reactions to access complex tricyclic scaffolds [4].

Quantitative Data: Yields and Conditions

The following table summarizes the comparative efficiency of the primary synthetic routes for generating the dihydrofuran core and its subsequent transformations.

Starting MaterialsCatalyst SystemSubstrate/Trapping AgentProduct ClassTypical YieldRef
Methyl 2-diazoacetoacetateRh₂(OAc)₄ (1 mol%)Butyl vinyl ether5-butoxy-dihydrofuran85 - 92%[1]
Ethyl 3-(4-cyanophenyl)-3-oxopropanoateMn(OAc)₃ / Cu(OAc)₂2-methyl-3-phenyl-1-propene5-benzyl-dihydrofuran65 - 75%[2]
Methyl 3-oxobutyratePd(OAc)₂ / dppf3-acetoxymethyl-3-nitro-1-pentene5-(1-buten-2-yl)-dihydrofuran78 - 84%[3]
5-butoxy-dihydrofuranGlacial Acetic AcidPrimary Amines (e.g., Benzylamine)Substituted 1H-pyrrole70 - 86%[1]

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate

This protocol utilizes Rh(II) catalysis to trap a metal carbenoid with an enol ether.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add Rh₂(OAc)₄ (0.01 equiv, 1 mol%) and anhydrous dichloromethane (15 mL). Stir to achieve a uniform suspension.

  • Acceptor Addition: Inject butyl vinyl ether (5.0 equiv) into the reaction mixture. Rationale: A large excess of the electron-rich alkene acts as a solvent and ensures rapid trapping of the carbenoid, preventing carbene dimerization.

  • Diazo Addition: Dissolve methyl 2-diazoacetoacetate (1.0 equiv, 5.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 2 hours at room temperature. Rationale: Slow addition maintains a low stationary concentration of the diazo compound, mitigating explosive risks and suppressing homocoupling.

  • Workup: Monitor by TLC until the diazo compound is consumed. Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc 9:1) to yield the pure dihydrofuran as a pale yellow oil.

Protocol B: One-Pot Transformation to Substituted Pyrroles

This protocol leverages the masked 1,4-dicarbonyl nature of the dihydrofuran.

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve the purified methyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate (1.0 equiv, 2.0 mmol) in glacial acetic acid (8 mL).

  • Amine Addition: Add the desired primary amine (e.g., benzylamine, 1.5 equiv) dropwise at room temperature. Rationale: Glacial acetic acid serves a dual purpose—it acts as the Brønsted acid to trigger the C5-O bond cleavage (ring opening) and serves as a proton shuttle to facilitate the elimination of water during pyrrole aromatization.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 3-4 hours.

  • Quenching & Extraction: Cool to room temperature and carefully pour the mixture into ice-cold saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the substituted pyrrole.

References

  • Ferreira, V. F., et al. "One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds." Beilstein Journal of Organic Chemistry, 2008. URL: [Link]

  • das Chagas, B. D., et al. "Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis." Microorganisms / PMC, 2024. URL: [Link]

  • Tran, D. P., et al. "Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds." The Journal of Organic Chemistry, 2014. URL: [Link]

  • Rix, D., et al. "A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans." The Journal of Organic Chemistry, 2022. URL: [Link]

Foundational

Technical Whitepaper: Methyl 4,5-dihydrofuran-3-carboxylate – Chemical Registry, Safety Data, and Synthetic Applications

Executive Summary Methyl 4,5-dihydrofuran-3-carboxylate is a highly versatile heterocyclic building block that serves as a core scaffold in the synthesis of complex macrolides, antileishmanial agents, and functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4,5-dihydrofuran-3-carboxylate is a highly versatile heterocyclic building block that serves as a core scaffold in the synthesis of complex macrolides, antileishmanial agents, and functionalized 1-hydroxycarbazoles. This technical guide provides an authoritative overview of its chemical registry data, kinetic vulnerabilities, safety protocols, and the mechanistic causality behind its most effective synthetic pathways.

Chemical Identity & Registry Information

The 4,5-dihydrofuran core is a privileged scaffold in medicinal chemistry. The methyl ester at the C3 position provides a versatile handle for subsequent amidation or cross-coupling reactions[1].

  • Compound Name: Methyl 4,5-dihydrofuran-3-carboxylate

  • Synonyms: Methyl 2,3-dihydro-4-furoate; Methyl 4,5-dihydro-3-furancarboxylate[2]

  • CAS Registry Number: 3[3]

  • Molecular Formula: C6H8O3[2]

  • Molecular Weight: 128.12 g/mol [2]

Safety Data Sheet (SDS) & Risk Mitigation

Handling methyl 4,5-dihydrofuran-3-carboxylate requires strict adherence to safety protocols due to the reactive nature of the enol-ether double bond[4].

  • Hazard Identification (GHS): Classified for Skin irritation (Category 2), Eye irritation (Category 2A), and Specific target organ toxicity - single exposure (Category 3)[4].

  • Causality in Storage: The electron-rich double bond of the dihydrofuran ring is kinetically vulnerable to electrophilic attack by atmospheric oxygen and ambient moisture. This exposure can lead to the formation of peroxides or initiate spontaneous polymerization. To mitigate this kinetic vulnerability, the compound must be stored at 2–8 °C under a strict inert atmosphere (Argon or Nitrogen)[4].

  • PPE & Handling: Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory to prevent inhalation of volatile degradants[4].

G S1 Material Receipt CAS: 53750-81-5 S2 Storage Protocol 2-8°C, Inert Gas (Ar/N2) S1->S2 S3 Handling (Fume Hood) PPE: Nitrile, Goggles S2->S3 S4 Reaction Execution Avoid Moisture/Acids S3->S4 S5 Waste Disposal Aqueous Quench S4->S5

Caption: Standard operating procedure for the safe handling and storage of the dihydrofuran core.

Mechanistic Pathways in Drug Development

The synthesis and functionalization of the 4,5-dihydrofuran core are driven by advanced catalytic pathways that rely on precise electronic control.

Manganese(III)-Mediated Oxidative Radical Cyclization

The most robust method for constructing highly substituted 4,5-dihydrofuran-3-carboxylates involves the5 of 1,3-dicarbonyl compounds with alkenes[5].

  • Causality of the Catalyst: Mn(OAc)3 acts as a specialized one-electron oxidant. It selectively abstracts a hydrogen atom from the active methylene of the 1,3-dicarbonyl compound. This specific redox potential prevents over-oxidation of the alkene substrate. The resulting carbon-centered radical attacks the alkene, and a subsequent rapid oxidation yields a carbocation. Intramolecular O-cyclization by the enol oxygen then outcompetes intermolecular side reactions, guaranteeing high regioselectivity[6].

G A 1,3-Dicarbonyl Compound B Carbon-Centered Radical A->B Mn(OAc)3 (1e- oxidation) C Radical Addition to Alkene B->C + Alkene D Carbocation Intermediate C->D Mn(OAc)3 (1e- oxidation) E Methyl 4,5-dihydrofuran- 3-carboxylate D->E Intramolecular O-Cyclization

Caption: Mechanistic pathway of Mn(III)-mediated oxidative radical cyclization.

Iodine-Catalyzed Cycloisomerization

Recent advancements utilize 7 to catalyze the cyclization of α-propargyl-β-ketoesters into 4,5-dihydrofurans[7].

  • Causality of the Catalyst: Iodine acts as a mild, halophilic Lewis acid that activates the alkyne moiety, facilitating a concerted proton transfer and cyclization without the need for harsh transition metals[7].

G I1 α-Propargyl-β-ketoester I2 Iodine Activation (15 mol% I2) I1->I2 I3 Concerted Proton Transfer & Cyclization I2->I3 I4 Functionalized Furan/ Dihydrofuran I3->I4

Caption: Iodine-catalyzed synthesis of substituted furans and pyrans.

Experimental Methodologies: Self-Validating Protocols

To ensure high reproducibility, the following self-validating protocol is recommended for the synthesis of substituted methyl 4,5-dihydrofuran-3-carboxylates via Mn(III) cyclization[1].

Protocol: Microwave-Assisted Mn(III) Cyclization

  • Reagent Preparation: In a 20 mL microwave vial equipped with a magnetic stir bar, dissolve Mn(OAc)3·2H2O (2.1 equiv.) and Cu(OAc)2 (1.0 equiv.) in 10 mL of anhydrous glacial acetic acid[1].

    • Causality Note: Cu(OAc)2 is added as a co-oxidant to accelerate the secondary oxidation of the radical to the carbocation, effectively suppressing unwanted radical dimerization[1].

  • Activation: Heat the mixture at 80 °C under microwave irradiation (100 W) for 15 minutes[1].

    • Self-Validation Check: The solution must appear dark brown, confirming the presence of active Mn(III) species.

  • Substrate Addition: Cool the mixture to room temperature. Add a solution of the 1,3-dicarbonyl compound (e.g., methyl acetylacetate, 1.0 equiv.) and the target alkene (2.0 equiv.) in 7 mL of acetic acid[1].

  • Cyclization: Stir the reaction mixture vigorously for 15 hours at 70 °C[1].

    • Self-Validation Check (Colorimetric): As the 1e- oxidation proceeds and Mn(III) is reduced to Mn(II), the solution will transition from dark brown to a pale yellow/colorless state. This visual cue serves as an intrinsic validation that the radical generation phase is complete.

  • Quenching & Extraction: Quench the reaction with 1.0 M aqueous NH4Cl (5 mL) to neutralize the acetic acid and destroy any residual active metal species[1]. Extract with EtOAc (3 × 15 mL)[1].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography[1].

Quantitative Reaction Data

The efficiency of the 4,5-dihydrofuran synthesis is highly dependent on the electronic nature of the alkene and the chosen catalytic system. Table 1 summarizes typical yields and conditions across different methodologies.

Table 1: Reaction Yields of Dihydrofuran Derivatives via Catalytic Cyclization

Alkene Substrate1,3-Dicarbonyl PrecursorCatalyst SystemYield (%)Reference
2-Methyl-3-phenyl-1-propeneEthyl 3-(4-cyanophenyl)-3-oxopropanoateMn(OAc)3 / Cu(OAc)266%[1]
1,1-DiphenyletheneMethyl acetylacetateMn(OAc)375–82%[6]
Acryloyl-substituted piperazinesDimedoneMn(OAc)325–45%[6]
α-Propargyl-β-ketoesterN/A (Intramolecular)15 mol% I284%[7]

Conclusion

Methyl 4,5-dihydrofuran-3-carboxylate (CAS: 53750-81-5) remains a cornerstone intermediate in modern synthetic organic chemistry[3]. By understanding the kinetic vulnerabilities of its enol-ether moiety, researchers can implement robust safety and storage protocols[4]. Furthermore, leveraging one-electron oxidants like Mn(OAc)3 allows for highly regioselective, self-validating synthetic workflows that are essential for the downstream development of complex therapeutics[6].

References

  • Alfa Chemistry. "CAS 53751-40-9 Veratryl acetate - Alfa Chemistry" (Contains 53750-81-5 data). 3

  • Ambeed. "150437-92-6|Methyl 5-acetoxy-2-methyl-4,5-dihydrofuran-3-carboxylate| Ambeed" (Safety and SDS Data). 4

  • MDPI. "Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis". 5

  • Semantic Scholar. "Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations". 6

  • VHU. "Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights". 7

Sources

Exploratory

Mass Fragmentation Pattern of Methyl 4,5-dihydrofuran-3-carboxylate: A Mechanistic and Technical Guide

Executive Summary Methyl 4,5-dihydrofuran-3-carboxylate (C₆H₈O₃) is a highly versatile oxygenated heterocycle that serves as a critical building block in the synthesis of polyketides, pyrroles, and novel pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4,5-dihydrofuran-3-carboxylate (C₆H₈O₃) is a highly versatile oxygenated heterocycle that serves as a critical building block in the synthesis of polyketides, pyrroles, and novel pharmacological agents [1]. Understanding its mass spectrometric behavior is essential for researchers engaged in structural elucidation, metabolic profiling, and synthetic validation. This whitepaper provides an in-depth mechanistic analysis of its Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns, highlighting the causality behind specific bond cleavages and providing a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS).

Structural Profile & Ionization Dynamics

The molecule features a 4,5-dihydrofuran ring conjugated with a methyl ester group. This creates a "push-pull" electronic system: the electron-donating ring oxygen (O1) conjugates through the C2=C3 double bond to the electron-withdrawing carbonyl group at C3.

  • Molecular Formula: C₆H₈O₃

  • Exact Mass: 128.0473 Da

  • Nominal Mass: 128 Da

Under standard 70 eV Electron Ionization (EI), the initial electron ejection typically occurs from the lone pairs of either the ring oxygen or the ester carbonyl oxygen, leading to a highly stabilized molecular radical cation [M]•⁺ at m/z 128. The extensive resonance stabilization of this parent ion dictates its subsequent, highly predictable fragmentation pathways.

Mechanistic Fragmentation Pathways

Pathway A: Ester-Directed Alpha Cleavage (Formation of m/z 97 and m/z 69)

The most dominant fragmentation route involves the ester moiety. When the radical cation localizes on the carbonyl oxygen, alpha-cleavage occurs to expel the methoxy radical (•OCH₃, 31 Da).

  • Acylium Ion Formation (m/z 97): This cleavage yields a highly stable acylium ion (C₅H₅O₂⁺). The extraordinary stability of this fragment—often the base peak—arises from extended resonance delocalization across the C2=C3 double bond and the ring oxygen.

  • Vinylic/Oxonium Cation Formation (m/z 69): Alternatively, the entire carbomethoxy radical (•COOCH₃, 59 Da) can be expelled, leaving a 4,5-dihydrofuran-3-yl cation (C₄H₅O⁺). This ion is stabilized by the adjacent ring oxygen, forming an oxonium resonance structure.

Pathway B: Retro-Cycloelimination (Ring Cleavage)

A characteristic signature of 4,5-dihydrofurans is the fragmentation of the saturated C4-C5 bridge [2].

  • Loss of Ethylene (m/z 100): The radical cation can undergo a retro-cycloelimination, expelling neutral ethylene (C₂H₄, 28 Da) to form a conjugated radical cation [M - C₂H₄]•⁺ at m/z 100 (C₄H₄O₃•⁺).

  • Secondary Cleavage to Isobaric m/z 69: The m/z 100 fragment can subsequently lose a •OCH₃ radical to form C₃HO₂⁺ (m/z 68.9977). This creates a fascinating analytical scenario: the nominal m/z 69 peak is actually a composite of two different isobaric ions (C₄H₅O⁺ and C₃HO₂⁺), which can only be distinguished using HRMS [3].

Pathway C: Hydrogen Rearrangement

Through a 6-membered cyclic transition state, the carbonyl oxygen can abstract an allylic proton from the C4 position, leading to the neutral loss of methanol (CH₃OH, 32 Da) and generating a radical cation at m/z 96 (C₅H₄O₂•⁺).

Fragmentation M Molecular Ion [M]•+ m/z 128 C6H8O3 M_OCH3 [M - •OCH3]+ m/z 97 C5H5O2+ M->M_OCH3 - •OCH3 (31 Da) M_COOCH3 [M - •COOCH3]+ m/z 69.0340 C4H5O+ M->M_COOCH3 - •COOCH3 (59 Da) M_C2H4 [M - C2H4]•+ m/z 100 C4H4O3•+ M->M_C2H4 - C2H4 (28 Da) M_CH3OH [M - CH3OH]•+ m/z 96 C5H4O2•+ M->M_CH3OH - CH3OH (32 Da) M_OCH3->M_COOCH3 - CO (28 Da) F_41 [m/z 69 - CO]+ m/z 41 C3H5+ M_COOCH3->F_41 - CO (28 Da) F_69_from_100 [m/z 100 - •OCH3]+ m/z 68.9977 C3HO2+ M_C2H4->F_69_from_100 - •OCH3 (31 Da)

EI-MS Fragmentation Pathways of Methyl 4,5-dihydrofuran-3-carboxylate.

Quantitative Data Summary

The following table summarizes the expected high-resolution mass spectrometry (HRMS) data, providing the exact masses necessary to resolve isobaric interferences during structural elucidation.

Nominal m/zExact Mass (HRMS)Fragment FormulaTypical Relative AbundanceStructural Assignment / Origin
128 128.0473C₆H₈O₃•⁺20 - 40%Molecular Ion [M]•⁺
100 100.0160C₄H₄O₃•⁺15 - 30%[M - C₂H₄]•⁺ (Retro-cycloelimination)
97 97.0290C₅H₅O₂⁺80 - 100%[M - •OCH₃]⁺ (Acylium ion base peak)
96 96.0211C₅H₄O₂•⁺10 - 20%[M - CH₃OH]•⁺ (Hydrogen rearrangement)
69 69.0340C₄H₅O⁺40 - 60%[M - •COOCH₃]⁺ (Alpha cleavage)
69 68.9977C₃HO₂⁺10 - 25%[m/z 100 - •OCH₃]⁺ (Secondary cleavage)
41 41.0391C₃H₅⁺30 - 50%[m/z 69 - CO]⁺ (Deep ring fragmentation)

Self-Validating GC-HRMS Experimental Protocol

To ensure absolute scientific integrity and reproducibility when analyzing dihydrofuran derivatives synthesized via complex catalytic routes [4], the following self-validating GC-MS protocol must be employed.

Step 1: System Suitability & Autonomous Calibration (Self-Validation)
  • Action: Infuse Perfluorotributylamine (PFTBA) into the MS source.

  • Validation Metric: The system must autonomously verify that the m/z 69, 219, and 502 peaks are present at relative ratios of 100%, >35%, and >1%, respectively.

  • Causality: This step ensures the mass axis is perfectly calibrated and the electron multiplier is operating within its linear dynamic range before any sample is consumed. If the m/z 502 peak is absent, the system is actively rejecting high-mass ions, which would fatally skew the fragmentation profile.

Step 2: Sample Preparation & Blank Verification
  • Action: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. Run a pure solvent blank injection first.

  • Validation Metric: The blank chromatogram must show zero peaks above a 3:1 Signal-to-Noise (S/N) ratio at the expected retention time.

  • Causality: Dihydrofurans can be prone to carryover in the injection port liner. The blank run proves that any observed m/z 128 signal originates strictly from the current sample, eliminating false positives.

Step 3: Chromatographic Separation
  • Action: Inject 1 µL in splitless mode (Injector at 250 °C) onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm).

  • Causality: The 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides ideal dipole-dipole interactions for the moderately polar ester group. A purely non-polar column would result in poor retention, while a highly polar column would cause excessive peak broadening and thermal degradation of the enol ether moiety.

Step 4: Electron Ionization (EI)
  • Action: Set the ionization energy to exactly 70 eV and the source temperature to 230 °C.

  • Causality: 70 eV is the critical standard because the de Broglie wavelength of electrons at this energy perfectly matches the typical C-C and C-O bond lengths (~0.14 nm). This maximizes the ionization cross-section and ensures the resulting fragmentation pattern is directly comparable to established in-silico and empirical libraries.

GCMS_Workflow Tune 1. System Suitability (PFTBA Tuning) Blank 2. Blank Run (Carryover Check) Tune->Blank Inject 3. GC Injection (Splitless, 250°C) Blank->Inject Separate 4. Column Separation (DB-5MS Phase) Inject->Separate Ionize 5. Electron Ionization (70 eV, 230°C) Separate->Ionize Data 6. HRMS Acquisition (Exact Mass) Ionize->Data

Self-Validating GC-HRMS Analytical Workflow for Dihydrofuran Derivatives.

References

  • Fang, P., Chaulagain, M. R., & Aron, Z. D. (2012). Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds. Organic Letters, 14(8), 2130-2133.
  • Cunha, A., et al. (2008). One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds. Beilstein Journal of Organic Chemistry, 4(1), 39.
  • MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules.
  • Arkivoc. (2007). Synthesis of furan-substituted dihydrofuran compounds by radical-cyclization reactions mediated by manganese(III)

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Mechanistic Profiling of Methyl 4,5-dihydrofuran-3-carboxylate Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The 4,5-dihydrofuran-3-carboxylate scaffold is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The 4,5-dihydrofuran-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for the synthesis of fully substituted furans, biologically active pyrroles (via Paal-Knorr type transformations), and complex polycyclic pharmacophores[1]. Because the dihydrofuran ring is highly functionalized, its construction requires precise control over regioselectivity and oxidation states.

This application note details two highly robust, field-proven methodologies for synthesizing derivatives of methyl 4,5-dihydrofuran-3-carboxylate :

  • Rhodium(II)-Catalyzed Formal [3+2] Cycloaddition: Utilizing diazo precursors and vinyl ethers.

  • Manganese(III)-Mediated Oxidative Radical Cyclization: Utilizing 1,3-dicarbonyls and unactivated alkenes.

Both protocols are designed as self-validating systems , incorporating visual and chemical checkpoints to ensure experimental integrity without requiring continuous chromatographic monitoring.

Mechanistic Causality & Pathway Design

To execute these syntheses successfully, one must understand the causality behind the reagent selection. Merely mixing reagents will often lead to polymerization or degradation if the kinetic pathways are not properly managed.

Pathway A: Rhodium(II)-Catalyzed Formal [3+2] Cycloaddition

Causality of Catalyst: Dirhodium tetraacetate ( Rh2​(OAc)4​ ) is selected because its bimetallic core provides an optimal balance of electrophilicity and stability. It decomposes methyl 2-diazoacetoacetate to generate an electrophilic metal-carbenoid. When an electron-rich alkene (like a vinyl ether) is introduced, it undergoes nucleophilic attack to form a transient donor-acceptor cyclopropane. The built-in push-pull electronic system (the donor oxygen of the ether and the acceptor ester/ketone) drives a thermodynamically favorable ring expansion to form the 4,5-dihydrofuran core[1],[2].

Rh_Pathway diazo Methyl 2-diazoacetoacetate (Precursor) carbenoid Electrophilic Rh-Carbenoid Intermediate diazo->carbenoid - N2 rh_cat Rh2(OAc)4 Catalyst rh_cat->carbenoid cyclopropane Donor-Acceptor Cyclopropane (Transient) carbenoid->cyclopropane vinyl_ether Vinyl Ether (Electron-rich alkene) vinyl_ether->cyclopropane product Methyl 5-alkoxy-2-methyl- 4,5-dihydrofuran-3-carboxylate cyclopropane->product Ring Expansion

Fig 1. Rhodium(II)-catalyzed formal [3+2] cycloaddition via a donor-acceptor cyclopropane.

Pathway B: Manganese(III)-Mediated Oxidative Radical Cyclization

Causality of Co-Oxidants: Mn(OAc)3​ is a single-electron oxidant that selectively generates a carbon-centered radical at the active methylene of methyl acetoacetate. This electrophilic radical adds regioselectively to the less hindered terminus of an alkene. Why add Copper(II)? If Mn(OAc)3​ is used alone, the resulting secondary/tertiary radical intermediate is prone to unwanted hydrogen abstraction or dimerization. The addition of Cu(OAc)2​ acts as a rapid co-oxidant, intercepting the radical and oxidizing it to a carbocation at a rate much faster than side reactions can occur. The carbocation is immediately trapped by the enol oxygen, closing the dihydrofuran ring[3],[4].

Mn_Pathway ketoester Methyl Acetoacetate (1,3-Dicarbonyl) radical Carbon-Centered Radical (Electrophilic) ketoester->radical - H+, - e- mn_cat Mn(OAc)3 Oxidant mn_cat->radical adduct_rad Adduct Radical Intermediate radical->adduct_rad alkene Alkene (Nucleophilic) alkene->adduct_rad cation Carbocation Intermediate adduct_rad->cation - e- product Methyl 5-substituted-2-methyl- 4,5-dihydrofuran-3-carboxylate cation->product O-Cyclization cu_cat Cu(OAc)2 Co-Oxidant cu_cat->cation

Fig 2. Mn(III)-mediated oxidative radical cyclization with Cu(II) co-oxidation.

Quantitative Data Analysis

The choice of protocol depends heavily on the desired substitution pattern at the C4 and C5 positions of the dihydrofuran ring. Table 1 summarizes the operational parameters for both methods.

Table 1: Comparative Analysis of Synthetic Methodologies

ParameterRhodium(II) Catalysis[1]Manganese(III) Radical Cyclization[3]
Target Motif 5-Alkoxy-4,5-dihydrofurans4,5-Alkyl/Aryl-4,5-dihydrofurans
Primary Reagents Methyl 2-diazoacetoacetate + Vinyl EtherMethyl acetoacetate + Alkene
Catalyst / Oxidant Rh2​(OAc)4​ (1 mol%) Mn(OAc)3​ (2.1 eq) / Cu(OAc)2​ (1.0 eq)
Solvent & Temp Anhydrous DCM, 25 °CGlacial Acetic Acid, 70–80 °C
Typical Yield 75% – 90%50% – 70%
Visual Validation Fading of yellow color; cessation of N2​ Dark brown solution turns pale/colorless

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate

Adapted from the diazo-decomposition protocols described by Ferreira et al.[1],[2].

Materials:

  • Methyl 2-diazoacetoacetate (1.0 mmol, 142 mg)

  • Butyl vinyl ether (5.0 mmol, 500 mg)

  • Rhodium(II) acetate dimer ( Rh2​(OAc)4​ ) (0.01 mmol, 4.4 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Loading: Add methyl 2-diazoacetoacetate (142 mg) and anhydrous DCM (10 mL) to the flask. The solution will exhibit a distinct, bright yellow color characteristic of the diazo moiety.

  • Alkene Addition: Inject butyl vinyl ether (5.0 mmol) into the stirring solution.

  • Catalyst Initiation: Add Rh2​(OAc)4​ (4.4 mg) in one portion.

  • Self-Validation Checkpoint (Critical): Upon addition of the catalyst, immediate effervescence ( N2​ gas evolution) must be observed. Allow the reaction to stir at room temperature. The reaction is deemed complete (typically 1–2 hours) when the effervescence ceases entirely and the bright yellow color dissipates into a pale green/colorless solution[1].

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure product as a clear oil.

Protocol B: Synthesis of Methyl 5-benzyl-5-methyl-2-phenyl-4,5-dihydrofuran-3-carboxylate

Adapted from the oxidative radical cyclization protocols utilizing Mn(III)/Cu(II) systems[3],[4].

Materials:

  • Methyl acetoacetate (1.0 mmol, 116 mg)

  • (2-Methylallyl)benzene (2.0 mmol, 264 mg)

  • Manganese(III) acetate dihydrate (2.1 mmol, 563 mg)

  • Copper(II) acetate (1.0 mmol, 181 mg)

  • Glacial Acetic Acid (15 mL)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a 20 mL microwave-safe vial equipped with a stir bar, suspend Mn(OAc)3​⋅2H2​O and Cu(OAc)2​ in 10 mL of glacial acetic acid. Heat at 80 °C under microwave irradiation (100 W) for 15 minutes to ensure complete dissolution. The solution will be an opaque, dark brown[3].

  • Reaction Assembly: Cool the vial to room temperature. Add a solution of methyl acetoacetate (116 mg) and (2-methylallyl)benzene (264 mg) dissolved in 5 mL of acetic acid.

  • Thermal Cyclization: Seal the vial and stir vigorously at 70 °C for 15 hours.

  • Self-Validation Checkpoint (Critical): Monitor the color of the reaction. The conversion of the dark brown Mn(III) species to the pale pink/colorless Mn(II) species serves as a built-in stoichiometric indicator. If the solution remains dark brown, the reaction has stalled[3].

  • Quenching & Extraction: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc ( 3×15 mL).

  • Washing: Combine the organic layers and wash sequentially with water ( 2×20 mL) and brine ( 1×20 mL) to remove residual acetic acid and metal salts. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under vacuum and purify via flash chromatography (Silica gel, gradient Hexanes to 8:2 Hexanes/EtOAc).

Analytical Characterization Guidelines

To confirm the structural integrity of the synthesized methyl 4,5-dihydrofuran-3-carboxylates, utilize the following spectral markers:

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic diastereotopic protons of the C4 methylene group, which typically appear as two distinct doublets of doublets (or an ABX system if coupling to C5) in the region of δ 2.50 – 3.30 ppm. The C5 methine proton (if applicable, as in Protocol A) will appear further downfield around δ 5.00 – 5.80 ppm due to the adjacent oxygen[4].

  • 13 C NMR (100 MHz, CDCl3​ ): The enol ether carbon (C2) will resonate highly deshielded at approximately δ 165 ppm, while the conjugated ester carbonyl appears near δ 168 ppm. The fully substituted C3 carbon typically appears around δ 105 ppm.

References

  • Ferreira, S. B., da Silva, F. d. C., Bezerra, F. A., Lourenço, M. C. S., Kaiser, C. R., Pinto, A. C., & Ferreira, V. F. "One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds." Beilstein Journal of Organic Chemistry, 4, 46 (2008). URL:[Link]

  • Guedes, G. P., et al. "Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis." Pharmaceuticals, 17(11), 1498 (2024). URL:[Link]

  • Liu, R., et al. "Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds." The Journal of Organic Chemistry, 79(16), 7425–7430 (2014). URL:[Link]

  • Naveen, T., et al. "A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans." The Journal of Organic Chemistry, 87(13), 8503–8514 (2022). URL:[Link]

Sources

Application

Application Note: Synthesis of Fused Heterocyclic Scaffolds via [3+2] Cycloaddition of Methyl 4,5-Dihydrofuran-3-carboxylate

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction The furan and dihydrofuran moieties are privileged scaffolds in medicinal chemistry, appearing in a vast array of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

The furan and dihydrofuran moieties are privileged scaffolds in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2] Their unique electronic and steric properties make them valuable as bioisosteres for phenyl rings, often improving metabolic stability and receptor binding interactions.[2] Methyl 4,5-dihydrofuran-3-carboxylate, in particular, represents a versatile and synthetically attractive building block. The presence of an electron-withdrawing carboxylate group activates the double bond, rendering it an excellent dipolarophile for cycloaddition reactions.

Among the various synthetic transformations, the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands out as a powerful and atom-economical method for the construction of five-membered heterocyclic rings.[3][4] This reaction allows for the rapid generation of molecular complexity from simple precursors with high regio- and stereocontrol.[5] By reacting Methyl 4,5-dihydrofuran-3-carboxylate with a suitable 1,3-dipole, such as a nitrile oxide, novel fused heterocyclic systems like isoxazoline-dihydrofurans can be synthesized efficiently.[6] These products are not only of academic interest but also serve as valuable intermediates for the synthesis of complex molecules, including amino alcohols and other nitrogen-containing compounds, which are significant in drug discovery.[7]

This application note provides a detailed overview of the mechanistic principles, a robust experimental protocol, and expected outcomes for the [3+2] cycloaddition of Methyl 4,5-dihydrofuran-3-carboxylate with in situ generated nitrile oxides.

Mechanistic Principles and Regioselectivity

The [3+2] cycloaddition between an alkene (the dipolarophile) and a 1,3-dipole is a concerted pericyclic reaction wherein a five-membered ring is formed through the simultaneous formation of two new sigma bonds.[8][9] In the context of this application, Methyl 4,5-dihydrofuran-3-carboxylate serves as the electron-deficient alkene, made reactive by the C3-ester group. Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles commonly used in these transformations to generate 2-isoxazoline rings.[10]

Causality of Reagents:

  • Methyl 4,5-dihydrofuran-3-carboxylate (Dipolarophile): The electron-withdrawing nature of the methyl carboxylate group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C=C double bond. This makes it highly susceptible to nucleophilic attack from the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole.

  • Nitrile Oxide (1,3-Dipole): These are typically generated in situ from the corresponding aldoximes to avoid their rapid dimerization to furoxans.[10] The choice of the precursor aldoxime determines the substituent on the resulting isoxazoline ring, allowing for molecular diversity.

Regioselectivity: The reaction's regioselectivity—the specific orientation in which the dipole adds across the double bond—is a critical aspect. For the reaction between an electron-deficient alkene and a typical nitrile oxide, the cycloaddition is governed by the interaction between the HOMO of the nitrile oxide and the LUMO of the alkene. Theoretical studies and experimental results consistently show that the oxygen atom of the nitrile oxide adds to the more electron-deficient carbon of the alkene (the C4 of the dihydrofuran), while the carbon atom of the nitrile oxide adds to the less substituted carbon (the C5 of the dihydrofuran).[7][11] This leads to the formation of a single, predictable regioisomer, which is a cornerstone of the reaction's synthetic utility.

Mechanism cluster_reactants Reactants cluster_process Cycloaddition cluster_product Product Dipolarophile Methyl 4,5-dihydrofuran-3-carboxylate TS Concerted Transition State Dipolarophile->TS [3+2] Dipole Nitrile Oxide (R-CNO) Dipole->TS Product Fused Isoxazoline-Dihydrofuran (Single Regioisomer) TS->Product Ring Formation

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for Methyl 4,5-Dihydrofuran-3-carboxylate

Executive Summary The catalytic hydrogenation of Methyl 4,5-dihydrofuran-3-carboxylate to yield methyl tetrahydrofuran-3-carboxylate is a foundational transformation in modern medicinal chemistry. The saturated tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The catalytic hydrogenation of Methyl 4,5-dihydrofuran-3-carboxylate to yield methyl tetrahydrofuran-3-carboxylate is a foundational transformation in modern medicinal chemistry. The saturated tetrahydrofuran core is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the broad-spectrum triazole antifungal, Posaconazole[1], as well as various nucleoside analogs[2].

As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks of this reduction. Because the substrate features an endocyclic α,β -unsaturated ester system, researchers must carefully navigate chemoselectivity (avoiding C–O bond hydrogenolysis) and stereoselectivity (controlling the absolute configuration at the newly formed C3 stereocenter).

Mechanistic Rationale & Chemoselectivity

The reduction of the C2=C3 double bond in methyl 4,5-dihydrofuran-3-carboxylate is thermodynamically favorable but presents distinct challenges:

  • Chemoselectivity: The allylic/ethereal nature of the C–O bond makes it susceptible to hydrogenolysis (ring-opening) under harsh conditions or when using overly acidic catalysts. Therefore, neutral conditions and specific metal catalysts (Pd, Pt, or Rh) are strictly preferred over aggressive systems like Raney Nickel.

  • Stereoselectivity: Hydrogenation generates a chiral center at C3. Standard heterogeneous catalysis (e.g., Pd/C) yields a racemic mixture via the Horiuti-Polanyi mechanism (syn-addition of H2 on the metal surface). To access the enantiopure (3R)- or (3S)-isomers required for API synthesis, homogeneous asymmetric catalysis using chiral transition-metal complexes (such as Rh(I) with DuPHOS or Pd with chiral ligands) is required[2][3]. The bidentate coordination of the chiral ligand locks the substrate's conformation, directing the hydride delivery to a single stereoface.

Catalyst Selection & Quantitative Data

Selecting the correct catalytic system is dictated by the target application—whether a rapid racemic baseline is needed for structural confirmation, or high enantiomeric excess (ee) is required for late-stage drug development.

Catalyst SystemPressure (bar)Temp (°C)SolventConversion (%)ee (%)Application / Causality
10% Pd/C 1 - 525Methanol>99N/ARacemic Baseline: Fast kinetics. Methanol enhances proton transfer. Prone to trace hydrogenolysis if over-pressurized.
PtO 2​ (Adams' Catalyst) 125Ethyl Acetate>95N/AMild Racemic: Suppresses C–O bond cleavage entirely due to lower activity toward ethereal bonds.
Rh(I)-(R,R)-Me-DuPHOS 1025Methanol>9992 - 96Asymmetric Synthesis: Cationic Rh complex directs stereoface. Yields (3R)-enantiomer with high optical purity[2].
Pd / Chiral Phosphine 2050Ethanol>9085 - 92Alternative Asymmetric: Effective for highly substituted dihydrofuran-2(5H)-ones and 3-carboxylates[3].

Experimental Workflows & Protocols

Protocol A: Racemic Hydrogenation (Baseline via Pd/C)

This protocol provides a robust, self-validating method for generating racemic methyl tetrahydrofuran-3-carboxylate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL autoclave or Parr shaker bottle, add Methyl 4,5-dihydrofuran-3-carboxylate (10.0 mmol).

  • Solvent Addition: Dissolve the substrate in anhydrous Methanol (30 mL). Causality: Methanol is chosen over non-polar solvents because its polarity stabilizes the transition state of the olefin adsorption onto the palladium surface.

  • Catalyst Loading: Carefully add 10% Pd/C (5 mol% Pd relative to substrate). Causality: Pd/C is highly pyrophoric when dry. Always add the catalyst to the solvent under a blanket of inert gas (N 2​ or Ar) to prevent ignition of methanol vapors.

  • Purging: Seal the reactor. Purge the headspace with N 2​ three times (pressurize to 3 bar, then vent). Repeat the purging process with H 2​ gas three times.

  • Reaction: Pressurize the vessel to 3 bar H 2​ and stir vigorously (800 rpm) at 25 °C for 4 hours.

  • Self-Validation (In-Process): Monitor the pressure drop. The reaction is a self-validating system; H 2​ uptake will cease exactly when the theoretical volume (approx. 245 mL at STP) is consumed. If uptake stops prematurely, catalyst poisoning (e.g., from sulfur impurities) has occurred.

  • Workup: Vent the H 2​ gas and purge with N 2​ . Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad with additional methanol. Concentrate the filtrate under reduced pressure to yield the racemic product.

  • Analytical Validation: Confirm complete conversion via 1 H-NMR by the disappearance of the characteristic olefinic proton signal ( δ ~6.5 - 7.5 ppm) and the appearance of upfield aliphatic multiplets ( δ 2.0 - 3.5 ppm).

Protocol B: Asymmetric Hydrogenation (Rh-DuPHOS)

This protocol utilizes a homogeneous chiral Rhodium catalyst to achieve >92% ee, essential for pharmaceutical intermediates[2].

Step-by-Step Methodology:

  • Strict Anaerobic Setup: Transfer Methyl 4,5-dihydrofuran-3-carboxylate (5.0 mmol) into a heavy-walled glass pressure tube inside an argon-filled glovebox. Causality: The active Rh(I) species is highly susceptible to irreversible oxidation to Rh(III) by atmospheric oxygen, which immediately kills the catalytic cycle.

  • Solvent Degassing: Add anhydrous Methanol (20 mL) that has been rigorously degassed via three freeze-pump-thaw cycles.

  • Catalyst Addition: Add the pre-formed catalyst complex, [Rh(COD)((R,R)-Me-DuPHOS)]BF 4​ (1 mol%). Causality: The non-coordinating BF 4−​ counterion is critical; it vacates coordination sites on the Rh center, allowing the substrate's olefin and ester carbonyl to bind simultaneously.

  • Hydrogenation: Seal the tube, remove it from the glovebox, and connect it to a high-pressure H 2​ manifold. Purge the lines, then pressurize to 10 bar H 2​ .

  • Reaction: Stir at 25 °C for 12 hours.

  • Workup: Vent the system. Pass the reaction mixture through a short plug of silica gel (eluting with Ethyl Acetate) to remove the Rhodium catalyst. Evaporate the solvent.

  • Self-Validation (Stereochemical): Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5). Baseline resolution of the two enantiomeric peaks validates the optical purity of the (3R)-product.

Reaction & Mechanistic Pathway Visualizations

Workflow Substrate Methyl 4,5-dihydrofuran -3-carboxylate Path1 Racemic Pathway (Pd/C, H2, MeOH) Substrate->Path1 Path2 Asymmetric Pathway (Rh-DuPHOS, H2, MeOH) Substrate->Path2 Prod1 (±)-Methyl tetrahydrofuran -3-carboxylate Path1->Prod1 Prod2 (3R)-Methyl tetrahydrofuran -3-carboxylate (>92% ee) Path2->Prod2 Valid1 Validation: GC-MS / 1H-NMR Prod1->Valid1 Valid2 Validation: Chiral HPLC Prod2->Valid2

Fig 1: Experimental workflow comparing racemic and asymmetric hydrogenation pathways.

CatalyticCycle Rh_Cat [Rh(L)*]+ Active Cat Sub_Bind Substrate Complex Rh_Cat->Sub_Bind + Substrate Ox_Add Oxidative Addition Sub_Bind->Ox_Add + H2 Mig_Ins Migratory Insertion Ox_Add->Mig_Ins Red_Elim Reductive Elimination Mig_Ins->Red_Elim Red_Elim->Rh_Cat - Product

Fig 2: Homogeneous catalytic cycle for Rh-DuPHOS mediated asymmetric hydrogenation.

Self-Validation & Troubleshooting

To ensure scientific integrity, every hydrogenation run must be treated as a closed, self-validating system:

  • Incomplete Conversion: If 1 H-NMR indicates residual starting material, the catalyst surface was likely poisoned. In heterogeneous systems, verify that the substrate is free of thiols or heavy metals. In homogeneous systems, verify the efficacy of the freeze-pump-thaw degassing.

  • Over-reduction (Ring Opening): If GC-MS reveals linear aliphatic byproducts (e.g., methyl 2-hydroxypentanoate derivatives), the C–O bond has been cleaved. Remedy this by lowering the H 2​ pressure, reducing the reaction temperature, or switching from Pd/C to the milder PtO 2​ catalyst.

References

  • [3] Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones. ACS Publications. Available at: [Link]

Sources

Application

Application Note: Advanced Purification Strategies for Methyl 4,5-Dihydrofuran-3-Carboxylate Derivatives

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Principles Methyl 4,5-dihydrofuran-3-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Principles

Methyl 4,5-dihydrofuran-3-carboxylates are highly versatile heterocyclic building blocks. They serve as critical intermediates in the synthesis of complex tetrahydrofurans, functionalized pyrroles, and various pharmaceutical active ingredients[1]. However, the purification of these compounds presents unique chromatographic challenges.

The core structure features a vinylogous ester and an enol-ether-like oxygen within the dihydrofuran ring. This renders the scaffold susceptible to acid-catalyzed ring-opening, acetal hydrolysis, or degradation during standard silica gel chromatography[2]. Consequently, the purification methodology must be a self-validating system that strictly controls solvent polarity, stationary phase acidity, and thermal exposure. This application note details a field-proven, step-by-step protocol for the isolation of methyl 4,5-dihydrofuran-3-carboxylate derivatives, ensuring high yield and structural integrity.

Experimental Workflow

The following workflow outlines the critical path from crude reaction mixture to analytically pure isolate, emphasizing the causality behind each unit operation.

G A Crude Reaction Mixture (Basic/Catalytic Conditions) B Quench (Sat. NH4Cl) & Extract (EtOAc) A->B C Wash (Brine) & Dry (Na2SO4) B->C D Concentration (Reduced Pressure, <35°C) C->D E Flash Chromatography (Silica Gel, Hexane:EtOAc Gradient) D->E F Fraction Collection & TLC Screening (KMnO4) E->F G Pure Methyl 4,5-dihydrofuran- 3-carboxylate F->G

Fig 1. Standardized extraction and purification workflow for dihydrofuran derivatives.

Step-by-Step Purification Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

Rationale: Dihydrofuran syntheses (e.g., via Pd-catalyzed allylic substitution or photoredox catalysis) often utilize strong bases like t -BuOK or basic amine additives[3]. Direct concentration can lead to base-catalyzed hydrolysis of the methyl ester.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add saturated aqueous NH4​Cl (approx. 1 volume equivalent to the reaction solvent). The mild acidity of NH4​Cl neutralizes the base without plunging the pH low enough to cleave the enol ether[3].

  • Extraction: Remove volatile reaction solvents (like THF) under reduced pressure prior to extraction to prevent phase-partitioning issues[3]. Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 × 15 mL).

  • Washing & Drying: Combine the organic phases and wash with brine to remove residual water and inorganic salts[3]. Dry the organic layer strictly over anhydrous Na2​SO4​ .

    • Critical Insight: Avoid MgSO4​ , as its Lewis acidic nature can trigger premature degradation of highly substituted dihydrofurans.

Phase 2: Flash Column Chromatography

Rationale: The polarity of the methyl ester dictates the primary dipole, allowing for effective separation using non-polar/polar solvent gradients.

  • Stationary Phase Preparation: Use standard 230–400 mesh silica gel. If the specific derivative is known to be highly acid-sensitive, pre-treat the silica gel by slurrying it in hexane containing 1% Triethylamine ( Et3​N ) to neutralize acidic silanol sites.

  • Loading: Concentrate the dried organic phase under reduced pressure (water bath ≤35∘C ) to yield a crude oil[3]. Dry-load the oil onto a minimal amount of silica gel or wet-load directly using a minimum volume of dichloromethane (DCM).

  • Elution Gradient: Begin elution with a highly non-polar system, typically Hexane/EtOAc (20:1 v/v)[3]. Gradually increase the polarity to 10:1 v/v. The target methyl 4,5-dihydrofuran-3-carboxylate will typically elute at an Rf​ of 0.35–0.45 in the 10:1 system.

  • Fraction Visualization: Spot fractions on silica TLC plates. Visualize first under UV light (254 nm) due to the conjugated ester system. Stain the plates with basic Potassium Permanganate ( KMnO4​ ); the dihydrofuran double bond will reduce the stain immediately, appearing as a bright yellow spot on a purple background.

Comparative Chromatographic Data

To assist in method transfer, the following table summarizes the optimized solvent systems and resulting yields for various substituted 4,5-dihydrofuran-3-carboxylates based on validated literature protocols.

Compound DerivativeEluent System (v/v)Stationary PhaseYieldRef.
Methyl 2-Methoxycarbonylmethyl-5-(2-propenyl)-4,5-dihydrofuran-3-carboxylateHexane/EtOAc (20:1 10:1)Silica Gel59%[3]
Methyl 5-(1-Buten-2-yl)-2-methyl-4,5-dihydrofuran-3-carboxylateHexane/EtOAc (20:1 10:1)Silica Gel72%[3]
Ethyl 2-(4-Chlorophenyl)-5-ethoxy-4,5-dihydrofuran-3-carboxylateHexane/EtOAc (95:5)Silica Gel57%[4]
2,2,2-Trifluoroethyl 5-methoxy-5-methyl-2-(1-methyl-1H-indol-2-yl)-4,5-dihydrofuran-3-carboxylateHexane/EtOAc (95:5)Silica Gel79%[2]

*Note: Ethyl and trifluoroethyl ester analogs behave chromatographically similarly to the methyl ester core, requiring highly comparable gradient profiles.

Analytical Validation

Post-purification, the structural integrity of the isolate must be confirmed to ensure no ring-opening occurred during chromatography.

G N1 Purified Isolate N2 1H & 13C NMR (CDCl3) N1->N2 N3 HRMS (ESI-TOF) N1->N3 N4 IR Spectroscopy N1->N4 N5 Structural Validation & Purity Confirmation N2->N5 N3->N5 N4->N5

Fig 2. Analytical validation workflow for isolated methyl 4,5-dihydrofuran-3-carboxylates.

  • 1 H NMR ( CDCl3​ ): The defining markers are the protons on the C4 and C5 positions of the dihydrofuran ring. Depending on substitution, the C5 proton typically resonates as a distinct multiplet or doublet of doublets between δ 4.90–5.20 ppm, while the methyl ester singlet appears sharply at δ 3.65–3.75 ppm[3].

  • 13 C NMR: The ester carbonyl carbon will appear near δ 165–168 ppm, and the enol ether carbon (C2) will resonate significantly downfield (typically δ 162–168 ppm) due to oxygen conjugation[3].

  • HRMS (ESI-TOF): High-resolution mass spectrometry should be utilized to confirm the exact mass, typically observing the [M+H]+ or [M+Na]+ adducts to rule out hydrolytic degradation products[3].

References

  • [3] Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [2] Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. Available at:[Link]

  • [4] A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [1] Substituted pyrroles prepared by this methodology. ResearchGate. Available at:[Link]

Sources

Method

Role of Methyl 4,5-dihydrofuran-3-carboxylate in heterocyclic chemistry

Application Note: The Strategic Role of Methyl 4,5-dihydrofuran-3-carboxylate in Advanced Heterocyclic Chemistry & Drug Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Strategic Role of Methyl 4,5-dihydrofuran-3-carboxylate in Advanced Heterocyclic Chemistry & Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage functionalization and scaffold diversification. Methyl 4,5-dihydrofuran-3-carboxylate (MDFC) —and its ethyl derivatives—serve as highly versatile, oxygen-containing heterocyclic building blocks. Rather than acting merely as static structural motifs, these dihydrofurans function as dynamic intermediates. They behave as masked 1,4-dicarbonyl equivalents and reactive vinylogous carbonyls, enabling the rapid synthesis of highly substituted pyrroles, complex polyether macrocycles, and potent antiparasitic agents[1],[2].

This guide bridges the gap between theoretical mechanism and benchtop execution, providing self-validating protocols and mechanistic rationale for deploying MDFC scaffolds in your synthetic workflows.

Mechanistic Paradigms & Scaffold Versatility

The synthetic utility of the 4,5-dihydrofuran-3-carboxylate core lies in its susceptibility to both ring-opening nucleophilic attacks and functionalization of its intact ring.

  • In Pyrrole Synthesis: The scaffold undergoes a Paal-Knorr-type condensation. Nucleophilic attack by a primary amine at the vinylogous carbonyl leads to ring opening, followed by cyclization and dehydration to form fully substituted pyrroles[2].

  • In Medicinal Chemistry: The intact dihydrofuran ring acts as a rigid, lipophilic spacer. By utilizing selective reagents like LiHMDS, the unactivated ester (carboxylate) can be directly converted into a carboxamide without rupturing the fragile dihydrofuran C-O bond, paving the way for amidoxime-based antiparasitic drugs[3].

G A β-Ketoesters / Diazo Compounds B Methyl 4,5-dihydrofuran- 3-carboxylate Scaffold A->B Pd, Rh, or Mn Catalysis C Substituted Pyrroles (via Primary Amines) B->C Amine Condensation (AcOH) D Amidoximes (Antileishmanial Agents) B->D LiHMDS Amidation + NH2OH E Polyether Macrocycles B->E Macrocyclization

Fig 1: Divergent synthetic utility of the 4,5-dihydrofuran-3-carboxylate scaffold.

Application I: Palladium-Catalyzed Cascade Allylic Substitution

Causality & Mechanistic Rationale: Synthesizing the MDFC core often requires precise C-C and C-O bond formations. Utilizing a palladium-catalyzed cascade double allylic substitution allows for the one-pot construction of the dihydrofuran ring from simple allylic nitro compounds and β-ketoesters. The combination of Pd(OAc)2 and the bidentate ligand dppf stabilizes the intermediate π-allylpalladium complex, ensuring regioselective nucleophilic attack by the enolate[4].

Protocol: Synthesis of Methyl 5-(1-Buten-2-yl)-2-methyl-4,5-dihydrofuran-3-carboxylate

  • Step 1: Under a strict nitrogen atmosphere, add dppf (28.0 mg, 0.05 mmol) and Pd(OAc)2 (4.5 mg, 0.02 mmol) to a solution containing methyl 3-oxobutyrate (0.07 mL, 0.65 mmol), 3-acetoxymethyl-3-nitro-1-pentene (94 mg, 0.50 mmol), and t-BuOK (124 mg, 1.05 mmol) in anhydrous THF (8 mL)[4].

  • Step 2: Stir the reaction mixture at room temperature for 90 minutes.

  • Step 3 (Quenching): Terminate the reaction by adding saturated aqueous NH4​Cl (5 mL) to neutralize the strong base and halt palladium catalysis[4].

  • Step 4 (Extraction): Remove THF under reduced pressure. Extract the aqueous residue with EtOAc (15 × 4 mL). Combine organic phases, wash with brine (1 × 5 mL), and dry over anhydrous Na2​SO4​ [4].

  • Validation & QC: Monitor the disappearance of the nitroalkene via TLC. Confirm the product structure via 1H NMR; look for characteristic vinylic protons (e.g., doublets of doublets around δ 5.94 and 5.21 ppm) and the methyl ester singlet at ~3.69 ppm[4].

Application II: One-Pot Synthesis of Substituted Pyrroles

Causality & Mechanistic Rationale: Substituted pyrroles are notoriously difficult to synthesize with high regiocontrol. By using a Rhodium(II)-catalyzed decomposition of α-diazo-β-ketoesters, a highly reactive metallocarbene is formed. This carbene undergoes a rapid cycloaddition with vinyl ethers to trap the intermediate as a 4,5-dihydrofuran-3-carboxylate. Adding a primary amine and glacial acetic acid directly to this pot triggers a nucleophilic cascade, opening the dihydrofuran and recyclizing it into a pyrrole[1],[2].

Workflow S1 Step 1: Rh(II) Catalysis Diazo Decomposition S2 Step 2: Cycloaddition with Vinyl Ether S1->S2 S3 Step 3: Dihydrofuran Intermediate Formation S2->S3 S4 Step 4: Primary Amine + Glacial AcOH S3->S4 S5 Step 5: Substituted Pyrrole Isolation S4->S5

Fig 2: One-pot experimental workflow for pyrrole synthesis via a dihydrofuran intermediate.

Protocol: One-Pot Pyrrole Construction

  • Step 1: Dissolve the α-diazocarbonyl compound in butyl vinyl ether. Add a catalytic amount of Rh2​(OAc)4​ . Stir until the diazo compound is completely consumed (monitor via TLC for the disappearance of the yellow diazo spot)[2].

  • Step 2: To the in situ generated ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate, add the target primary amine (4 mmol) and 0.2 mL of glacial acetic acid[2].

  • Step 3: Stir the mixture for the optimized time (see Table 1).

  • Step 4: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of hexane/chloroform[2].

  • Validation & QC: Confirm pyrrole formation via 13C NMR. The ester carbonyl should appear at ~165.0 ppm, and the distinct pyrrole ring carbons will resonate between 109.5 and 135.3 ppm[2].

Table 1: Representative Yields of Substituted Pyrroles via Dihydrofuran Intermediates [2]

CompoundPrimary Amine AddedReaction TimeYield (%)Identification (HRMS / NMR)
7e Butylamine10 hGood 1H NMR: δ 4.22 (q, 2H, ester), 6.53 (d, 1H, pyrrole)
7n Ammonia (saturated)24 hModerateRequires extended stirring in saturated solution

Application III: Synthesis of Antiparasitic Amidoximes

Causality & Mechanistic Rationale: In drug discovery targeting Leishmania amazonensis, the 4,5-dihydrofuran scaffold provides optimal spatial geometry for binding. The critical challenge is converting the unactivated ester (carboxylate) of the dihydrofuran into an amide without destroying the ring. Using LiHMDS (Lithium hexamethyldisilazide) is a strategic choice here; it exhibits exquisite selectivity for C-O bond cleavage of unactivated esters, allowing direct amidation[3].

Protocol: Synthesis of Dihydrofuran-Amidoxime Derivatives

  • Step 1 (Cyclization): In a 20 mL microwave vial, heat Manganese(III) acetate dihydrate (2.1 eq.) and Copper(II) acetate (1 eq.) in 10 mL glacial acetic acid at 80 °C (100 W microwave) for 15 min[3].

  • Step 2: Cool the mixture, then add ethyl 3-(4-cyanophenyl)-3-oxopropanoate (1 eq.) and (2-methylallyl)benzene (2 eq.). Stir to yield the dihydrofuran-3-carboxylate intermediate[3].

  • Step 3 (Amidation): React the intermediate with a substituted amine (1.5 eq.) and LiHMDS (2.5 eq.) in Toluene at 70 °C for 15 h under N2​ [3].

  • Step 4 (Amidoxime Formation): Treat the resulting nitrile-containing carboxamide with NH2​OH⋅HCl (10 eq.) and KOtBu (10 eq.) in DMSO. Stir at 0 °C to room temperature for 18 h[3].

  • Validation & QC: Quench with NH4​Cl , extract with EtOAc, and purify via flash chromatography. Validate the conversion of the nitrile to the amidoxime via IR spectroscopy (appearance of broad N-H and O-H stretches)[3].

Table 2: In Vitro Antileishmanial Activity of Synthesized Dihydrofuran-Amidoximes [3]

Substitution Motif (Pyridine Moiety)Target OrganismIC50 (µM)
BromopyridineLeishmania amazonensis (Promastigote)15.0
ChloropyridineLeishmania amazonensis (Promastigote)16.0
MethylpyridineLeishmania amazonensis (Promastigote)17.0

Conclusion

Methyl 4,5-dihydrofuran-3-carboxylate and its derivatives are far more than static structural endpoints. By leveraging specific catalytic environments—whether it be Palladium for allylic substitutions, Rhodium for diazo-decompositions, or Manganese for radical cyclizations—chemists can utilize this scaffold as a powerful, versatile linchpin for generating complex, biologically active molecular architectures.

References

  • Title: Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds Source: The Journal of Organic Chemistry - ACS Publications URL: 4

  • Title: Spotlight 421: Applications of ethyl 2-diazoacetoacetate in heterocyclic synthesis Source: Thieme Connect URL: 1

  • Title: Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis Source: PMC - National Institutes of Health (NIH) URL: 3

  • Title: One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds Source: Beilstein Journal of Organic Chemistry URL: 2

  • Title: A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans Source: The Journal of Organic Chemistry - ACS Publications URL: 5

Sources

Application

Application Notes &amp; Protocols: Functionalization of Methyl 4,5-Dihydrofuran-3-Carboxylate Derivatives

Executive Summary The methyl 4,5-dihydrofuran-3-carboxylate scaffold is a highly versatile building block in modern medicinal chemistry and organic synthesis. Due to the unique electronic properties imparted by the C3-es...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The methyl 4,5-dihydrofuran-3-carboxylate scaffold is a highly versatile building block in modern medicinal chemistry and organic synthesis. Due to the unique electronic properties imparted by the C3-ester group, the dihydrofuran ring can either be selectively functionalized at the C3 position to yield potent pharmacological leads (such as antileishmanial amidoximes) or act as a masked 1,4-dicarbonyl equivalent for ring-opening aromatization into substituted pyrroles and carbazoles.

This guide provides an in-depth mechanistic rationale and self-validating experimental protocols for two primary functionalization pathways: Direct C3-Amidation and Acid-Catalyzed Ring-Opening Condensation .

Mechanistic Rationale for Functionalization

The reactivity of methyl 4,5-dihydrofuran-3-carboxylate derivatives is governed by the electron-withdrawing nature of the carboxylate group, which stabilizes the adjacent enol ether moiety. Researchers exploit this scaffold through two distinct logical pathways:

  • C3-Ester Modification (Pharmacophore Optimization): The methyl or ethyl ester at the C3 position is relatively unactivated. However, utilizing strong, non-nucleophilic bases like Lithium hexamethyldisilazide (LiHMDS) allows for selective C–O bond cleavage and direct amidation without degrading the sensitive dihydrofuran core. This pathway is critical for developing1[1].

  • Ring-Opening and Aromatization: Dihydrofurans are logical precursors to their aromatic counterparts. In the presence of Lewis or Brønsted acids, the ring opens to expose vinylogous carbonyls. When trapped by primary amines, these intermediates undergo a Paal-Knorr-type condensation to yield2[2], or undergo benzannulation to form3[3].

Application Note I: Microwave-Assisted Synthesis & C3-Amidation

Objective: Synthesis of 4,5-dihydrofuran-3-carboxamides for antiparasitic screening.

Experimental Design & Causality

Traditional thermal cyclizations of β-ketoesters with alkenes suffer from low yields and prolonged reaction times. By employing Manganese(III) acetate under microwave (MW) irradiation , the single-electron transfer (SET) process is accelerated, generating the requisite radical for rapid oxidative cyclization[1]. For the subsequent functionalization, LiHMDS is specifically chosen over standard coupling reagents (like EDCI/HOBt) because it selectively deprotonates the amine to form a highly nucleophilic lithium amide, driving the direct cleavage of the unactivated ester's C–O bond while leaving the dihydrofuran oxygen intact[1].

G N1 β-Ketoester + Alkene N2 Oxidative Cyclization Mn(OAc)3, Cu(OAc)2, MW (80°C) N1->N2 N3 Methyl 4,5-dihydrofuran-3-carboxylate N2->N3 Radical Addition N4 Direct Amidation LiHMDS, Amine, 70°C N3->N4 N5 C3-Carboxamide Lead Compound N4->N5 C-O Bond Cleavage

Synthetic workflow for C3-functionalized dihydrofurans via microwave-assisted cyclization.

Protocol: Step-by-Step Methodology

Step 1: Microwave-Assisted Oxidative Cyclization

  • In a 20 mL microwave-safe vial equipped with a magnetic stirring bar, dissolve Manganese(III) acetate dihydrate (2.1 equiv.) and Copper(II) acetate (1.0 equiv.) in 10 mL of glacial acetic acid.

  • Heat the solution at 80 °C under microwave irradiation (100 W) for 15 minutes to pre-activate the metallic catalysts.

  • Cool the mixture to room temperature. Add a solution of the starting β-ketoester (e.g., methyl 3-(4-cyanophenyl)-3-oxopropanoate, 1.0 equiv.) and the target terminal alkene (2.0 equiv.) dissolved in 7 mL of acetic acid.

  • Subject the reaction to microwave irradiation (80 °C, 100 W) for 3 hours.

  • Validation Check: Monitor the reaction via TLC (UV visualization). The reaction is complete when the initial dark brown color transitions to a lighter shade, indicating Mn(III) reduction.

  • Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the intermediate.

Step 2: Direct C3-Amidation

  • Under a strictly anhydrous nitrogen atmosphere, dissolve the target primary amine (1.5 equiv.) in anhydrous toluene.

  • Slowly add LiHMDS (2.5 equiv.) dropwise at 0 °C. Stir for 15 minutes to generate the lithium amide nucleophile.

  • Add the methyl 4,5-dihydrofuran-3-carboxylate intermediate (1.0 equiv.) sequentially with vigorous stirring.

  • Heat the reaction mixture to 70 °C for 15 hours. (Causality Note: Toluene stabilizes the lithium intermediates, while 70 °C provides the activation energy necessary to overcome the steric hindrance of the ester).

  • Quench with 1.0 M NH₄Cl (5 mL) to neutralize excess base, extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify to obtain the final C3-carboxamide.

Application Note II: One-Pot Ring-Opening Synthesis of Substituted Pyrroles

Objective: Conversion of methyl 4,5-dihydrofuran-3-carboxylate intermediates into highly functionalized pyrroles.

Experimental Design & Causality

Dihydrofurans serve as excellent masked precursors for 4[4]. In this workflow, the dihydrofuran is generated in situ via a Rh(II)-catalyzed Wolff rearrangement and cyclization. The critical step is the addition of glacial acetic acid , which protonates the dihydrofuran oxygen. This initiates a ring-opening event that exposes the vinylogous carbonyls, allowing the primary amine to perform a nucleophilic attack and subsequent condensation to form the pyrrole ring[2]. Without the acid catalyst, the reaction stalls.

G A1 α-Diazo-β-ketoester + Enol Ether A2 Rh(II) Catalysis In situ cyclization A1->A2 A3 Methyl 4,5-dihydrofuran-3-carboxylate A2->A3 Wolff Rearrangement A4 Primary Amine + Glacial AcOH Nucleophilic Attack A3->A4 A5 Substituted Pyrrole A4->A5 Ring-Opening & Aromatization

One-pot ring-opening pathway of dihydrofuran intermediates to substituted pyrroles.

Protocol: Step-by-Step Methodology

Step 1: In Situ Dihydrofuran Formation

  • Dissolve the α-diazocarbonyl compound (1.0 equiv.) and the enol ether (excess) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of Rh₂(OAc)₄ (or Cu(hfacac)₂).

  • Validation Check: Stir at room temperature until the complete disappearance of the diazo compound. This is visually confirmed by the cessation of N₂ gas evolution and verified by TLC.

Step 2: Ring-Opening and Condensation 4. To the same reaction vessel containing the crude methyl 4,5-dihydrofuran-3-carboxylate, add the appropriate primary amine (4.0 equiv.) followed immediately by 0.2 mL of glacial acetic acid. 5. Stir the mixture at room temperature. The reaction time varies (2–12 hours) depending on the nucleophilicity of the amine and the specific substitution pattern of the diazo compound. 6. Remove the solvent under reduced pressure. Purify the residue via silica gel column chromatography using a gradient mixture of hexane/chloroform to yield the pure substituted pyrrole.

Quantitative Data Summary

The table below summarizes the expected yields and conditions for the functionalization pathways discussed, providing a benchmark for experimental validation.

Functionalization PathwayReagents / CatalystIntermediate / Starting MaterialTarget DerivativeYield RangeKey Causality / Note
C3-Amidation LiHMDS, Primary Amines, Toluene (70 °C)Methyl/Ethyl 4,5-dihydrofuran-3-carboxylate4,5-dihydrofuran-3-carboxamides41% - 85%LiHMDS selectively cleaves unactivated C-O bonds without ring degradation.
Ring-Opening (Pyrroles) Glacial AcOH, Primary Amines, DCM (RT)Methyl 4,5-dihydrofuran-3-carboxylateSubstituted 1H-pyrroles45% - 75%Acid-catalyzed ring opening exposes vinylogous carbonyls for Paal-Knorr condensation.
Benzannulation Cu(hfacac)₂, Lewis Acids, CH₂Cl₂Dihydrofuran acetalsFunctionalized 1-HydroxycarbazolesUp to 76%Lewis acid promotes ring-opening and subsequent aromatization into carbazoles.

References

  • Source: PMC / nih.
  • One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds Source: Beilstein Journals URL
  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles Source: MDPI URL
  • A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 4,5-dihydrofuran-3-carboxylate Synthesis

Introduction The synthesis of the methyl 4,5-dihydrofuran-3-carboxylate scaffold is a and organic chemistry, particularly for accessing polysubstituted tetrahydrofurans, pyrroles, and antileishmanial amidoxime derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of the methyl 4,5-dihydrofuran-3-carboxylate scaffold is a and organic chemistry, particularly for accessing polysubstituted tetrahydrofurans, pyrroles, and antileishmanial amidoxime derivatives[1],[2]. Achieving high yields requires precise control over reaction kinetics, catalyst selection, and intermediate stabilization. This technical support guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs for the three primary synthetic pathways utilized by advanced R&D laboratories.

Pathway 1: Rhodium(II)-Catalyzed Carbenoid Cyclization

Mechanism & Causality

The reaction between α-diazocarbonyl compounds (e.g., methyl 2-diazoacetoacetate) and vinyl ethers is driven by the formation of a highly reactive rhodium carbenoid intermediate[3]. The rate-limiting step is the extrusion of nitrogen gas. The electrophilic carbenoid then undergoes a nucleophilic attack by the electron-rich vinyl ether, forming a zwitterionic intermediate that rapidly closes to form the 4,5-dihydrofuran ring[4].

Rh_Catalysis Diazo α-Diazocarbonyl (Methyl 2-diazoacetoacetate) Carbene Rhodium Carbenoid Intermediate Diazo->Carbene - N2 (Rate Limiting) RhCat Rh2(OAc)4 Catalyst RhCat->Carbene Coordination Zwitterion Zwitterionic Intermediate Carbene->Zwitterion + Vinyl Ether VinylEther Vinyl Ether (e.g., Butyl vinyl ether) VinylEther->Zwitterion Product Methyl 4,5-dihydrofuran- 3-carboxylate derivative Zwitterion->Product Ring Closure Product->RhCat Catalyst Regeneration

Caption: Rhodium(II)-catalyzed carbenoid mechanism for 4,5-dihydrofuran synthesis.

Standard Protocol

Self-Validating System: Nitrogen gas evolution serves as a visual indicator of carbenoid formation. Complete cessation of bubbling indicates diazo consumption.

  • Suspend Rh₂(OAc)₄ (0.2 mmol) in 5.0 mL of freshly distilled vinyl ether under a nitrogen atmosphere[4].

  • Load a solution of the diazodicarbonyl compound (2.0 mmol) in 5.0 mL of the vinyl ether into a syringe pump[4].

  • Add the diazo solution slowly at a rate of 1.0 mL/h to the stirred catalyst suspension[4].

  • Monitor via TLC until the diazo precursor is completely consumed[3].

  • Remove the solvent under reduced pressure and purify via silica gel chromatography (hexane/chloroform gradient)[4].

Troubleshooting FAQs

Q: Why am I seeing high levels of diazo dimerization instead of the desired dihydrofuran? A: Dimerization occurs when the local concentration of the unreacted diazo compound is higher than the concentration of the vinyl ether interacting with the carbenoid. The electrophilic carbenoid reacts with the nucleophilic carbon of another diazo molecule. Solution: Strictly adhere to the syringe pump addition rate (≤1.0 mL/h) to maintain a low steady-state concentration of the diazo precursor[4].

Q: How does the choice of enol ether affect the cyclization yield? A: The nucleophilicity of the enol ether dictates the stability of the zwitterionic intermediate. More electron-rich enol ethers (e.g., butyl vinyl ether) stabilize the positive charge better than less substituted variants, accelerating the ring closure and minimizing side reactions[3].

Pathway 2: Manganese(III)-Mediated Oxidative Radical Cyclization

Mechanism & Causality

This pathway utilizes an oxidative free-radical reaction to cyclize β-keto esters with terminal alkenes[2]. Mn(OAc)₃ oxidizes the enol form of the β-keto ester to an α-carbon radical. After addition to the alkene, the resulting secondary/tertiary radical is rapidly oxidized by Cu(OAc)₂ to a carbocation, which then undergoes cyclization[2],[5].

Mn_Catalysis KetoEster β-Keto Ester (Methyl acetoacetate) Radical α-Carbon Radical Intermediate KetoEster->Radical Mn(III) → Mn(II) MnCat Mn(OAc)3 Oxidant MnCat->Radical Adduct Radical Adduct Radical->Adduct + Alkene Addition Alkene Terminal Alkene Alkene->Adduct Oxidation Carbocation Intermediate Adduct->Oxidation Cu(II) → Cu(I) CuCat Cu(OAc)2 Co-oxidant CuCat->Oxidation Product Methyl 4,5-dihydrofuran- 3-carboxylate Oxidation->Product Cyclization (-H+)

Caption: Manganese(III)-mediated oxidative free-radical cyclization pathway.

Standard Protocol

Self-Validating System: The reaction mixture transitions from dark brown (Mn³⁺) to a pale/colorless state (Mn²⁺) upon completion of the radical generation phase.

  • In a 20 mL microwave vial, dissolve Mn(OAc)₃·2H₂O (2.1 equiv.) and Cu(OAc)₂ (1.0 equiv.) in 10 mL of glacial acetic acid[2].

  • Heat the solution at 80 °C under microwave irradiation (100 W) for 15 minutes[2].

  • Cool the mixture and add a solution of the β-keto ester (1.0 equiv.) and the terminal alkene (2.0 equiv.) in 7 mL of acetic acid[2].

  • Stir vigorously at room temperature, then heat to 70 °C for 15 hours[2].

  • Quench with 1.0 M NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography[2].

Troubleshooting FAQs

Q: What causes poor yields and over-oxidation of the dihydrofuran product? A: This is typically caused by an inadequate ratio of Mn(OAc)₃ to Cu(OAc)₂. Cu(II) is crucial for the rapid oxidation of the radical adduct to a carbocation[5]. If Cu(II) is insufficient, the radical adduct undergoes unwanted hydrogen abstraction or polymerization. Solution: Maintain a strict 2.1:1 equivalent ratio of Mn(OAc)₃ to Cu(OAc)₂[2].

Q: Why is the reaction failing to initiate properly? A: Radical initiation requires specific thermal and solvent conditions. Glacial acetic acid is mandatory to stabilize the Mn(III) species[2]. If the initial microwave heating step (80 °C, 100 W) is skipped, the generation of the active oxidant complex is incomplete, leading to unreacted starting materials[2].

Pathway 3: Palladium-Catalyzed Double Allylic Substitution

Mechanism & Causality

Allylic nitro compounds undergo a cascade double allylic substitution with methyl acetoacetate[1]. The palladium catalyst forms a π-allyl complex with the substrate, which is then attacked by the enolate generated from the β-keto ester, followed by a second intramolecular substitution to close the ring[1],[6].

Standard Protocol
  • Under a nitrogen atmosphere, add dppf (0.05 mmol) and Pd(OAc)₂ (0.02 mmol) to a solution of methyl 3-oxobutyrate (0.65 mmol), the allylic nitro compound (0.50 mmol), and t-BuOK (1.05 mmol) in THF (8 mL)[1].

  • Stir the reaction mixture at room temperature for 90 minutes[1].

  • Quench by adding saturated aqueous NH₄Cl (5 mL) and remove THF under reduced pressure[1].

  • Extract the aqueous residue with EtOAc (15 × 4 mL), wash with brine, dry over Na₂SO₄, and isolate via chromatography[1].

Troubleshooting FAQs

Q: Why is the conversion incomplete despite prolonged reaction times? A: The reaction is highly dependent on the ligand's bite angle and the base's strength[6]. Without a bidentate ligand like dppf, the π-allyl palladium complex is not sufficiently activated for nucleophilic attack by the enolate[1]. Solution: Ensure the use of dppf and a strong base like t-BuOK; reactions without additional ligands or with weaker bases fail to reach completion[1].

Data Presentation: Yield Optimization Parameters

Synthetic PathwayKey Reagents / CatalystsCritical Optimization ParameterExpected Yield RangePrimary Byproducts
Rhodium(II) Carbenoid Rh₂(OAc)₄, Vinyl Ether, Diazo compoundSyringe pump addition rate (≤1.0 mL/h)60% - 85%Diazo dimers
Mn(III) Radical Cyclization Mn(OAc)₃, Cu(OAc)₂, Glacial AcOHStrict 2.1:1 ratio of Mn(III) to Cu(II)41% - 85%Polymerized alkenes
Pd-Catalyzed Substitution Pd(OAc)₂, dppf, t-BuOK, THFBidentate ligand (dppf) inclusion75% - 90%Uncyclized mono-adducts

References

  • Ferreira, S. B., et al. (2008). "One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds." Beilstein Journal of Organic Chemistry, 4(45). URL:[Link]

  • Moncorvo, F. M. S. U., et al. (2024). "Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis." Molecules, 29(22), 5469. URL:[Link]

  • Nakano, T., Miyazaki, K., & Kamimura, A. (2014). "Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds." The Journal of Organic Chemistry, 79(17), 8103-8109. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 4,5-dihydrofuran-3-carboxylate Synthesis

Welcome to the Application Scientist Support Center. The synthesis of Methyl 4,5-dihydrofuran-3-carboxylate (and its substituted derivatives) via the cyclization of 1,3-dicarbonyl compounds with alkenes is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of Methyl 4,5-dihydrofuran-3-carboxylate (and its substituted derivatives) via the cyclization of 1,3-dicarbonyl compounds with alkenes is a cornerstone reaction in pharmaceutical intermediate development. However, the dihydrofuran core is highly sensitive to its chemical environment, frequently leading to a complex crude mixture.

This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate the most common impurities encountered during this workflow.

Part 1: Diagnostic Matrix for Common Impurities

Before altering your synthetic protocol, you must accurately identify the impurity profile. The table below summarizes the quantitative analytical signatures of the most frequent byproducts.

Impurity TypeDiagnostic 1 H-NMR Shift (CDCl 3​ )MS SignaturePrimary Causality
Furan Derivative (Oxidation)Aromatic C-H (~7.2 – 7.8 ppm)[M-2] + Aerobic dehydrogenation via trace O 2​ / metal catalysts.
2,3-Dihydrofuran (Regioisomer)Vinylic C-H (~5.0 – 6.0 ppm)[M] + (Identical)Thermodynamic isomerization driven by excessive heat or acid/base.
Carboxylic Acid (Hydrolysis)Loss of -OCH 3​ singlet (~3.7 ppm)[M-14] + Unbuffered aqueous quench or use of strong alkali metals.
Unreacted Dicarbonyl Enol -OH (~12.0 ppm, broad)VariableIncomplete conversion / degraded catalyst.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My GC-MS shows a mass of [M-2] relative to the target Methyl 4,5-dihydrofuran-3-carboxylate. What is this, and how do I prevent it?

Analysis: This[M-2] peak corresponds to the fully aromatic furan derivative. Dihydrofurans are highly susceptible to oxidative dehydrogenation. When utilizing transition metal catalysts (e.g., Mn(III), Cu(II), or Pd(II)) to facilitate the cyclization, trace oxygen in the solvent can act as a terminal oxidant. This drives a radical-based dehydrogenation pathway that converts the kinetic dihydrofuran product into the thermodynamically stable furan[1]. Solution: Implement strict Schlenk techniques. Sparge all solvents with Argon for at least 30 minutes prior to use. Self-Validation: Run a strictly degassed control reaction; if the [M-2] peak disappears, aerobic oxidation is confirmed as the root cause.

Q2: I have a mixture of regioisomers. How can I differentiate the 4,5-dihydrofuran from the 2,3-dihydrofuran using NMR, and how do I control the selectivity?

Analysis: The position of the double bond drastically alters the chemical shifts. In the desired 4,5-dihydrofuran , the C4 and C5 protons are aliphatic (often appearing as a diastereotopic AB system between ~2.8–3.5 ppm)[2]. Conversely, the 2,3-dihydrofuran isomer exhibits distinct vinylic protons (~5.0–6.0 ppm). The formation of the 2,3-isomer is typically a result of thermodynamic isomerization. Solution: Lower the reaction temperature and strictly monitor the reaction time. Prolonged heating allows the kinetically favored 4,5-isomer to equilibrate into the 2,3-isomer.

Q3: Why is my yield dropping significantly during the aqueous workup, accompanied by a highly polar spot remaining at the baseline on my TLC?

Analysis: The methyl ester at the C3 position is highly prone to hydrolysis, particularly when the reaction utilizes strong bases (e.g., t-BuOK) or is quenched with unbuffered aqueous solutions[3]. Hydrolysis yields the corresponding carboxylic acid, which is highly polar, water-soluble, and often lost in the aqueous phase during extraction. Solution: Buffer the quench. Always use saturated aqueous NH 4​ Cl to maintain a near-neutral pH (~7) during the workup phase[2].

Part 3: Mechanistic Pathways & Workflows

Reaction Pathway & Impurity Generation

The diagram below illustrates the divergent pathways that lead to the desired product versus common impurities.

ReactionPathway SM Starting Materials (1,3-Dicarbonyl + Alkene) Int Radical/Cation Intermediate SM->Int Metal Catalyst (e.g., Mn, Cu) Prod Methyl 4,5-dihydrofuran -3-carboxylate Int->Prod Cyclization Imp1 Furan Derivative [M-2] Oxidation Prod->Imp1 O2 / Aerobic Dehydrogenation Imp2 2,3-Dihydrofuran Isomer Prod->Imp2 Thermodynamic Isomerization

Caption: Mechanistic divergence in dihydrofuran synthesis leading to oxidation and isomerization impurities.

Troubleshooting Decision Matrix

Use the following logical workflow to isolate and resolve your specific impurity issue based on analytical data.

Troubleshooting Start Analyze Crude Mixture (GC-MS & 1H-NMR) CheckOx Are Aromatic Protons (~7.2-7.8 ppm) Present? Start->CheckOx CheckIso Are Vinylic Protons (~5.0-6.0 ppm) Present? Start->CheckIso CheckHyd Is the OCH3 Peak (~3.7 ppm) Missing? Start->CheckHyd ActOx Action: Sparge Solvents with Argon, Check Catalyst CheckOx->ActOx Yes (Furan Impurity) ActIso Action: Lower Reaction Temp Avoid Strong Acids/Bases CheckIso->ActIso Yes (Regioisomer) ActHyd Action: Buffer Quench with sat. NH4Cl (pH ~7) CheckHyd->ActHyd Yes (Hydrolysis) Success Pure Methyl 4,5-dihydrofuran -3-carboxylate ActOx->Success ActIso->Success ActHyd->Success

Caption: Step-by-step decision tree for diagnosing and resolving dihydrofuran synthesis impurities.

Part 4: Standardized Experimental Protocols

Protocol A: Anaerobic Cyclization & Buffered Quench

Designed to prevent furan over-oxidation and ester hydrolysis.

  • Solvent Degassing: Transfer 10 mL of THF (or DMF) to a Schlenk flask. Sparge with high-purity Argon for a minimum of 30 minutes to displace dissolved oxygen.

  • Reagent Loading: Under a positive Argon flow, add the 1,3-dicarbonyl compound (1.0 eq) and the alkene substrate (1.2 eq).

  • Catalyst Addition: Add the transition metal catalyst (e.g., Pd(OAc) 2​ or Mn(OAc) 3​ )[4]. Causality: Adding the catalyst last prevents premature radical generation before the alkene is fully dispersed, reducing dimerization side-reactions.

  • Reaction Execution: Stir at the optimized temperature (e.g., 25°C) for the minimum time required. Monitor strictly via TLC to prevent thermodynamic isomerization.

  • Buffered Quench: Cool the reaction vessel to 0°C. Quench by adding 5 mL of saturated aqueous NH 4​ Cl dropwise. Causality: Maintaining a near-neutral pH prevents the base-catalyzed hydrolysis of the C3-methyl ester[2].

  • Extraction: Extract the aqueous residue with EtOAc (3 x 10 mL). Wash the combined organic phases with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Chromatographic Resolution of Dihydrofuran Isomers

Designed to separate the 4,5-dihydrofuran from the 2,3-dihydrofuran regioisomer.

  • Stationary Phase Preparation: Slurry-pack a chromatography column with fine silica gel (230-400 mesh) using a low-polarity solvent (100% Hexane).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Hexane/EtOAc (9:1) and apply it evenly to the column head.

  • Gradient Elution: Begin elution with 100% Hexane, gradually increasing polarity to Hexane/EtOAc (95:5). Causality: Dihydrofuran regioisomers have nearly identical R f​ values; a shallow, slow gradient is critical for baseline resolution.

  • Fraction Analysis: Spot fractions on TLC plates. Stain with KMnO 4​ . Causality: Vinylic double bonds (present in the 2,3-isomer) will rapidly reduce the stain, appearing as bright yellow spots on a purple background.

  • NMR Verification: Concentrate the fractions and run 1 H-NMR. Confirm the isolation of the 4,5-dihydrofuran by verifying the presence of aliphatic C4/C5 protons (~2.8–3.5 ppm) and the absolute absence of vinylic protons[2].

References

  • Deb, A., et al. "Radical Based Strategy toward the Synthesis of 2,3-Dihydrofurans from Aryl Ketones and Aromatic Olefins." Organic Letters - ACS Publications. Available at:[Link]

  • "Alkali-Induced Ring-Opening of 2-Amidodihydrofuran and Manganese-Catalyzed Aerobic Dehydrogenation Annulation: Access to Functionalized Oxazole." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • "Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • "Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Methyl 4,5-Dihydrofuran-3-Carboxylate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the nuanced chemical behavior of Methyl 4,5-dihydrofuran-3-carboxylate . This cyclic enol ether is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the nuanced chemical behavior of Methyl 4,5-dihydrofuran-3-carboxylate . This cyclic enol ether is a highly versatile building block in total synthesis, serving as a diene/dienophile, a substrate for transition-metal functionalization, and a precursor to highly substituted tetrahydrofurans.

However, its electron-rich double bond and ester conjugation make it highly sensitive to its solvent environment. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity reactions.

Section 1: Troubleshooting Guides & FAQs

Q1: Why am I observing significant degradation and ring-opening of Methyl 4,5-dihydrofuran-3-carboxylate during storage or reaction setup? Causality: The 4,5-dihydrofuran core contains a cyclic enol ether moiety. In the presence of protic solvents (e.g., methanol, ethanol, or adventitious water in hygroscopic solvents), the electron-rich double bond undergoes rapid electrophilic attack by protons. This generates a highly reactive oxocarbenium intermediate, which is subsequently trapped by water, leading to irreversible hydrolysis and the formation of ring-opened 1,4-dicarbonyl or lactone degradants[1]. Solution: Strictly utilize anhydrous, aprotic solvents. If your workflow requires a polar environment, opt for rigorously dried acetonitrile (CH3CN) or tetrahydrofuran (THF) stored over activated 3Å molecular sieves. Validate solvent dryness using Karl Fischer titration prior to use (target <50 ppm H₂O).

Q2: In palladium-catalyzed allylic substitutions to functionalize this dihydrofuran, my yields are low when using DMF. How can I optimize the solvent system? Causality: While DMF is an excellent polar aprotic solvent that stabilizes ionic transition states, its strong coordinating ability can competitively bind to the palladium center, displacing the substrate or phosphine ligands (e.g., dppf). Furthermore, in base-mediated steps (using t-BuOK), DMF can undergo base-catalyzed degradation. According to established methodologies for the2[2], THF provides the optimal dielectric constant to dissolve the t-BuOK base and the Pd(OAc)₂/dppf catalyst system without over-coordinating the metal center. Solution: Switch to anhydrous THF. Ensure the reaction is conducted under a strict nitrogen or argon atmosphere to prevent catalyst oxidation.

Q3: I am attempting a visible-light photoredox functionalization of the dihydrofuran core, but I am recovering a high percentage of acyclic side products. What solvent parameters should I adjust? Causality: In photoredox catalysis (such as Ru-catalyzed [3+2] cycloadditions), solvent polarity and concentration strictly dictate the lifetime and trajectory of radical cation intermediates. Solvents like dichloromethane (DCM) or highly concentrated reaction mixtures increase the probability of intermolecular radical quenching or premature ring-opening before the desired cyclization can occur. Research on 3[3] demonstrates that moving to a highly dilute, dry acetonitrile environment stabilizes the radical intermediates and suppresses acyclic byproduct formation. Solution: Dilute the reaction to 0.05 M using dry acetonitrile. Avoid halogenated solvents like DCM for these specific photoredox pathways[3].

Section 2: Quantitative Data & Solvent Effects

The following table synthesizes quantitative data from literature to illustrate how solvent choices directly impact the yield and stability of Methyl 4,5-dihydrofuran-3-carboxylate derivatives across different catalytic systems[2][3][4].

Reaction ClassSolvent SystemConcentrationPrimary ByproductTarget Yield (%)
Photoredox Cycloaddition DCM (Dry)0.1 MAcyclic dicarbonyls<20%
Photoredox Cycloaddition CH₃CN (Standard)0.1 MAcyclic dicarbonyls45%
Photoredox Cycloaddition CH₃CN (Dry)0.05 MTrace acyclic species87%
Pd-Catalyzed Substitution DMF (Dry)0.1 MDe-allylated starting material<30%
Pd-Catalyzed Substitution THF (Dry)0.1 MNone>85%
Michael Addition-Cyclization DMF + TBAHS0.1 MUncyclized Michael adduct71%

Section 3: Experimental Protocols

Protocol: Self-Validating Anhydrous Setup for Pd-Catalyzed Allylic Substitution

This protocol incorporates built-in validation steps to ensure the integrity of the Methyl 4,5-dihydrofuran-3-carboxylate substrate and the active catalyst[2].

Step 1: Solvent Preparation & Validation

  • Dispense 10 mL of HPLC-grade THF from a solvent purification system (SPS).

  • Validation Step: Perform a Karl Fischer titration on a 1 mL aliquot. Proceed only if moisture is <50 ppm. Add 3Å activated molecular sieves to the collection flask to maintain anhydrous conditions.

Step 2: Catalyst & Base Initialization

  • In a flame-dried Schlenk flask under a strict argon atmosphere, add Pd(OAc)₂ (0.02 equiv) and dppf (0.05 equiv).

  • Add the anhydrous THF (8 mL) and stir for 5 minutes at room temperature until a homogenous catalyst complex forms.

  • Add t-BuOK (2.1 equiv). The solution should remain clear or slightly yellow. Validation Step: A sudden color change to dark black/grey indicates premature catalyst decomposition (palladium black formation), likely due to oxygen ingress or wet solvent. Discard and restart if this occurs.

Step 3: Substrate Addition & Reaction

  • Introduce Methyl 4,5-dihydrofuran-3-carboxylate (1.0 equiv) and the allylic electrophile (1.3 equiv) dropwise via a gas-tight syringe.

  • Stir the reaction mixture at room temperature for 90 minutes.

  • Validation Step: Monitor via TLC (Hexanes:EtOAc 8:2). The enol ether starting material should be consumed without the appearance of highly polar baseline spots (which would indicate ring-opened degradation).

Step 4: Quenching & Isolation

  • Quench the reaction strictly with saturated aqueous NH₄Cl (5 mL) to neutralize the base and prevent downstream hydrolysis during workup.

  • Remove THF under reduced pressure, extract the aqueous residue with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Section 4: Mechanistic & Workflow Visualizations

SolventWorkflow Start Start: Select Reaction Type for 4,5-Dihydrofuran Q1 Identify Catalytic System Start->Q1 PdCat Pd-Catalyzed Allylic Substitution Q1->PdCat Transition Metal (Pd/Ru) Photo Photoredox / Radical Cycloaddition Q1->Photo Visible Light Base Base-Mediated Michael Addition Q1->Base Base/Nucleophile Solvent1 Use Anhydrous THF (Balances solubility & coordination) PdCat->Solvent1 Solvent2 Use Dilute Dry CH3CN (0.05 M) (Prevents radical quenching) Photo->Solvent2 Solvent3 Use DMF with Phase Transfer Catalyst (Enhances nucleophilicity) Base->Solvent3

Caption: Workflow for selecting optimal solvent conditions based on the catalytic system used.

Degradation EnolEther Methyl 4,5-dihydrofuran- 3-carboxylate Protonation H+ / H2O (Protic Solvents) EnolEther->Protonation Exposure Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium Electrophilic Attack RingOpen Ring-Opened Dicarbonyl Degradant Oxocarbenium->RingOpen Hydrolysis

Caption: Mechanistic pathway of acid-catalyzed hydrolysis and ring-opening in protic solvents.

References

  • Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds | The Journal of Organic Chemistry - ACS Publications | 2

  • A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans | The Journal of Organic Chemistry - ACS Publications | 3

  • Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group | The Journal of Organic Chemistry - ACS Publications | 4

  • Organocatalytic Cloke–Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions | The Journal of Organic Chemistry - ACS Publications | 1

Sources

Optimization

Preventing thermal degradation of Methyl 4,5-dihydrofuran-3-carboxylate

Technical Support Center: Handling and Stabilizing Methyl 4,5-dihydrofuran-3-carboxylate Methyl 4,5-dihydrofuran-3-carboxylate (MDFC) and its derivatives are highly versatile intermediates, frequently generated via trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Stabilizing Methyl 4,5-dihydrofuran-3-carboxylate

Methyl 4,5-dihydrofuran-3-carboxylate (MDFC) and its derivatives are highly versatile intermediates, frequently generated via transition-metal catalyzed allylic substitution[1] or photoredox catalysis[2]. Because these compounds serve as direct precursors to polysubstituted tetrahydrofurans and pyrroles[3], maintaining their structural integrity post-synthesis is paramount. However, the compound features a polarized cyclic enol-ether core that is exceptionally vulnerable to thermal degradation, oxidative aromatization, and Lewis acid-catalyzed ring opening[4].

This technical guide is designed to help researchers diagnose degradation issues, understand the underlying chemical causality, and implement robust protocols to stabilize MDFC during isolation and long-term storage.

Mechanistic Overview: Why Does MDFC Degrade?

To prevent degradation, you must first understand the thermodynamic traps associated with the 4,5-dihydrofuran ring. The electron-rich double bond is highly susceptible to electrophilic attack and auto-oxidation. Elevated temperatures lower the activation energy for electrocyclic ring-opening or accelerate oxidative conversion to the more thermodynamically stable aromatic furan derivative.

MechanisticPathways MDFC Methyl 4,5-dihydrofuran- 3-carboxylate Heat Thermal Stress (>40°C) MDFC->Heat O2 Trace Oxygen (O2) MDFC->O2 Acid Acidic Silica/Solvents MDFC->Acid RingOpen Electrocyclic Ring Opening Heat->RingOpen Oxidation Oxidative Aromatization O2->Oxidation Hydrolysis Acetal Hydrolysis Acid->Hydrolysis Polymer Oligomers / Polymers RingOpen->Polymer Furan Furan Derivatives Oxidation->Furan Dicarbonyl 1,4-Dicarbonyls Hydrolysis->Dicarbonyl

Logical workflow of thermal and environmental degradation pathways for dihydrofurans.

Troubleshooting & Diagnostics (FAQ)

Q1: My isolated product turned from a pale yellow oil to a dark brown, viscous liquid after rotary evaporation. What happened? A1: You have induced thermal polymerization and oxidative aromatization. Causality: Rotary evaporation water baths set above 35°C provide enough thermal energy to initiate retro-aldol-type ring opening. Furthermore, trace transition metal catalyst residues (e.g., Pd or Ru from the synthesis step[1][2]) act as radical initiators during concentration, accelerating the degradation. Solution: Maintain water bath temperatures strictly below 30°C and rely on a high-vacuum pump to remove higher-boiling solvents.

Q2: I am seeing fully aromatic furan derivatives in my 1 H-NMR spectrum after column chromatography. Is the silica gel causing this? A2: Yes. Standard silica gel is slightly acidic (pH ~4.5–5.5). Causality: The enol-ether moiety of MDFC is highly sensitive to Brønsted and Lewis acids. Acidic sites on the silica protonate the ring oxygen or the double bond, triggering ring-cleavage and subsequent dehydration/aromatization to the furan[4]. Solution: Pre-treat your silica gel with 1% triethylamine (Et 3​ N) in your eluent to neutralize acidic sites before loading your crude mixture.

Q3: My NMR sample in CDCl 3​ degraded overnight in the tube. Why? A3: Chloroform-d slowly decomposes in the presence of light and oxygen to generate trace amounts of phosgene and deuterium chloride (DCl). Causality: The DCl rapidly catalyzes the hydrolysis of the dihydrofuran ring into a 1,4-dicarbonyl compound. Solution: Filter your CDCl 3​ through a small plug of basic alumina prior to preparing the NMR sample, or switch to a non-acidic solvent like Benzene-d 6​ .

Quantitative Stability Profile

Table 1: Thermal and Environmental Stability of MDFC

Storage ConditionAtmosphereMatrix / AdditiveHalf-Life ( t1/2​ )Primary Degradant
25°C (Ambient) AirNeat~48–72 HoursFuran (Oxidation)
45°C (Heated) AirNeat< 4 HoursPolymers / Furan
25°C (Ambient) ArgonCDCl 3​ (Trace HCl)~12 Hours1,4-Dicarbonyls
-20°C (Freezer) ArgonNeat> 6 Months None Detected

Self-Validating Experimental Protocols

Protocol 1: Low-Temperature Isolation and Purification

This protocol ensures that thermal and acidic stress are minimized during the critical isolation phase[1].

Step 1: Neutral Quenching Quench the crude reaction mixture with saturated aqueous NH 4​ Cl. Causality: NH 4​ Cl acts as a mild buffer (pH ~7), neutralizing basic reagents without introducing the strong acidity that would cleave the enol-ether.

Step 2: Temperature-Controlled Extraction Extract the aqueous layer with Ethyl Acetate (EtOAc), ensuring the separation funnel and solutions remain below 25°C. Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

Step 3: Cold Concentration Transfer the dried organics to a rotary evaporator. Set the water bath to a maximum of 25°C–30°C . Use a high-efficiency vacuum pump (<10 mbar) to pull off the EtOAc. Validation Check: Spot the concentrated crude on a TLC plate. A single spot under UV (254 nm) indicates intact MDFC. A heavy streak indicates thermal polymerization has already begun.

Step 4: Buffered Chromatography Slurry-pack a flash chromatography column using silica gel mixed with an eluent containing 1% Et 3​ N. Run the column using a standard Hexane/EtOAc gradient. Validation Check: Run a quick 1 H-NMR of the isolated fractions. The presence of a singlet or doublet around δ 7.2–7.5 ppm indicates furan contamination (aromatization). Intact MDFC will show characteristic aliphatic multiplets for the dihydrofuran ring protons.

PurificationWorkflow Crude Crude Reaction Mixture Quench Quench: Sat. NH4Cl (pH 7) Crude->Quench Extract Extract: EtOAc (<25°C) Quench->Extract Evap Evaporate: Water Bath <30°C Extract->Evap Purify Flash Column: Et3N-Treated Silica Evap->Purify Store Store: -20°C under Argon Purify->Store

Step-by-step low-temperature purification workflow to prevent thermal degradation.

Protocol 2: Schlenk-Line Storage Preparation

Because MDFC is a precursor for complex cascade reactions (such as one-pot pyrrole syntheses[3]), it must be stored in a state of absolute purity.

  • Transfer: Transfer the purified, neat MDFC into an amber glass vial (to prevent UV-initiated radical oxidation).

  • Degassing: Connect the vial to a Schlenk line. Briefly apply vacuum (5 seconds) to remove headspace air, then backfill with Argon. Repeat this cycle three times. Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the liquid surface, completely displacing trace oxygen.

  • Sealing & Storage: Seal the vial with a PTFE-lined cap, wrap the seal tightly with Parafilm, and store immediately at -20°C.

References

  • Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds, The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXQ4iMoaqbCTkVMooMGiGIr92a3PfoEjqL2DE66FaZwkStPP1IaJlxknznVzTfck9I2VKtbg6RNieMSP37B1wWf5IXriQ-ApaD43wXWFoKghSOlbasExg9IrScHkwua9Lp5oEttA==]
  • A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans, The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbNsKnFA_KzX_E37Te5Rs9K1CLWezZx59vJuj051CxqTQ4dbP_s-jeB5BW0IhPAnSIR19gjfnzCg0dPlnW7MTRJqsBwKIgqL-Q7nyBJVMotHLRzPAL2CmKzVD8kcNMyGwG_IvBejEgkTkFYw==]
  • One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds, Beilstein Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwNUrjLqkt5MSMWJf3eTvQwN-0mNwabxCETKSLkW-i0jWQqLhR81hBDKR_pIBKxzCM7O1UjYU0n1EVNCkujf8KAz2Ac6YCw0nIbUMBwKRrs_9xEOVErubw6H-IZHQmJM1OncfWEgggSsSrki5X3moL]
  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles, Molecules - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX7c5NCFi8Hvgt9bDjcXfH4Ie6SNIi2kXf9gc2ot_pEV1K3lFV_k0C2pAu-ipXhh7oxNzVYU7LXW9V5mN0FGgkZSDQyOK0mhmuooPn3hlfBLtysWjBKj2qz2fXOqqIYlhOo7VO]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for Methyl 4,5-Dihydrofuran-3-Carboxylate

Welcome to the Formulation & Stability Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Stability Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic esters. Methyl 4,5-dihydrofuran-3-carboxylate (and its derivatives) presents a unique dual-challenge: it is highly hydrophobic, and its cyclic enol-ether-like structure makes it chemically sensitive to extreme pH environments[1].

This guide provides field-proven, mechanistically grounded troubleshooting steps to achieve stable aqueous solutions without compromising the molecular integrity of your compound.

Part 1: The Mechanistic Root of the Problem

Before attempting to dissolve the compound, we must understand why it resists aqueous solvation and what chemical boundaries we cannot cross.

  • Hydrophobicity & Thermodynamics: The molecule consists of a non-polar dihydrofuran ring and a methyl ester. It lacks highly polar, hydrogen-bond-donating groups (like -OH or -NH 2​ ), resulting in a highly positive LogP and poor thermodynamic compatibility with water. It behaves similarly to BCS Class II/IV compounds[2].

  • Chemical Instability (The pH Trap): A common novice mistake is attempting to force solubility via extreme pH adjustments. However, 4,5-dihydrofurans are highly susceptible to acid-catalyzed ring-opening, leading to tetrahydro-2-oxofuran derivatives or acyclic dicarbonyls[3],[4]. Conversely, highly basic conditions will rapidly hydrolyze the methyl ester. Therefore, all solubilization strategies must be performed in strictly buffered, near-neutral conditions (pH 6.5–7.5) .

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO, but it crashes out (precipitates) as soon as I add it to my cell culture media. What went wrong? Causality: This is classic "solvent shift" precipitation. DMSO is a powerful aprotic solvent, but when introduced to a bulk aqueous phase, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound locally supersaturated. The compound rapidly nucleates and precipitates. Solution: You must pre-warm the media and add the DMSO stock dropwise under vigorous vortexing. Keep the final DMSO concentration below 1% (v/v) to prevent cellular toxicity. If 1% DMSO does not provide sufficient compound concentration, you must abandon simple co-solvency and move to complexation or micellar encapsulation[5].

Q2: Can I use cyclodextrins? Which one is best for this specific ester? Causality: Yes. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The dihydrofuran ring fits well within the cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD is preferred over native β -CD because it has vastly superior aqueous solubility itself (>500 mg/mL) and lower nephrotoxicity for in vivo applications[5]. Furthermore, encapsulation within the cavity sterically shields the ester bond from hydrolytic enzymes.

Q3: I need to dose animals orally. Is a lipid-based formulation viable? Causality: Absolutely. Because this compound is a lipophilic ester, it is highly compatible with lipid-based drug delivery systems (LBDDS). Using a mixture of oil (e.g., Miglyol 812), surfactant (Tween 80), and co-surfactant (PEG 400) creates a thermodynamically stable microemulsion upon contact with gastrointestinal fluids, keeping the drug in a solubilized state for absorption[2].

Part 3: Quantitative Comparison of Solubilization Strategies

StrategyRecommended ExcipientsExpected Solubility EnhancementpH Stability RiskBest Application Phase
Co-solvency DMSO, EthanolLow to ModerateLow (if neutral buffer used)In vitro assays (low conc.)
Complexation HP- β -CD, Captisol®High (10x to 50x)Low (Protects ester from hydrolysis)In vivo dosing (IV, Oral)
Micelles Pluronic F-127, Tween 80High (20x to 100x)Moderate (Requires strict pH control)In vivo (IV), Structural Bio
pH Adjustment HCl, NaOHDO NOT USE CRITICAL (Ring opening/Hydrolysis)N/A
Decision Matrix for Formulation Strategy

DecisionTree Start Target Application? InVitro In Vitro Assays (Low Conc. Needed) Start->InVitro InVivo In Vivo / Structural (High Conc. Needed) Start->InVivo Cosolvent Co-solvency (DMSO/EtOH < 1%) InVitro->Cosolvent Formulation Formulation Required InVivo->Formulation CD Cyclodextrin Complexation (HP-β-CD) Formulation->CD Liquid/Lyophilized Micelle Micellar Encapsulation (Pluronic/Tween) Formulation->Micelle Lipid/Surfactant

Decision tree for selecting the optimal solubilization strategy based on downstream application.

Part 4: Self-Validating Experimental Protocols

Protocol A: HP- β -CD Inclusion Complexation (Phase-Solubility Method)

Why this works: This protocol doesn't just attempt to dissolve the drug; it mathematically determines the binding constant and ensures you are not wasting expensive excipients.

Materials:

  • Methyl 4,5-dihydrofuran-3-carboxylate (API)[1]

  • HP- β -CD (Pharmaceutical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Preparation of CD Solutions: Prepare a series of HP- β -CD solutions in PBS (pH 7.4) ranging from 0 to 100 mM (e.g., 0, 10, 20, 50, 100 mM). Causality: Using PBS ensures the pH remains strictly neutral, preventing acid-catalyzed ring-opening of the dihydrofuran[4].

  • API Addition: Add an excess amount of the API (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials on an orbital shaker at 300 rpm and 25°C for 48 hours. Causality: Complexation is an equilibrium process; insufficient shaking time leads to false-low solubility readings.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved API.

  • Filtration: Syringe-filter the supernatant through a 0.22 µm PTFE filter. Caution: Do not use nylon filters, as hydrophobic compounds may non-specifically bind to the membrane.

  • Self-Validation (Quantification): Dilute the filtrate appropriately and quantify the dissolved API using RP-HPLC (C18 column, UV detection). Plot the API concentration (mM) vs. HP- β -CD concentration (mM). A linear increase confirms successful 1:1 inclusion complexation.

CDWorkflow N1 1. Prepare HP-β-CD in PBS N2 2. Add Excess Compound N1->N2 N3 3. Equilibrate (48h, 25°C) N2->N3 N4 4. Centrifuge & Filter (0.22µm) N3->N4 N5 5. HPLC Quant. (Self-Validation) N4->N5

Step-by-step workflow for generating and validating HP-β-CD inclusion complexes.

Protocol B: Polymeric Micelle Encapsulation (Thin-Film Hydration)

Why this works: Pluronic F-127 forms a hydrophobic core that shields the lipophilic ester from the aqueous environment, preventing both precipitation and premature hydrolysis[2].

Step-by-Step Methodology:

  • Co-dissolution: Dissolve 5 mg of the API and 50 mg of Pluronic F-127 in 5 mL of a volatile organic solvent (e.g., Dichloromethane) in a round-bottom flask. Causality: Co-dissolving ensures intimate molecular mixing of the polymer and the drug prior to micelle formation.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, dry polymeric film forms on the flask wall. Leave under vacuum for an additional 2 hours to remove trace solvent.

  • Hydration: Hydrate the film by adding 5 mL of PBS (pH 7.4) and agitating violently (vortexing/sonication) for 15 minutes at room temperature.

  • Self-Validation (Size & Loading): Pass the micellar dispersion through a 0.45 µm filter to remove unencapsulated API. Measure the micelle size via Dynamic Light Scattering (DLS) (target: 20-50 nm) and quantify the encapsulated drug via HPLC after disrupting the micelles with acetonitrile.

References

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 4,5-dihydrofuran-3-carboxylate

Welcome to the Technical Support Center for Dihydrofuran Chemistry. As a Senior Application Scientist, I frequently encounter challenges related to the stability and reactivity of Methyl 4,5-dihydrofuran-3-carboxylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dihydrofuran Chemistry. As a Senior Application Scientist, I frequently encounter challenges related to the stability and reactivity of Methyl 4,5-dihydrofuran-3-carboxylate. This masked 1,4-dicarbonyl equivalent is highly versatile for drug development and complex synthesis, but its electron-rich enol-ether-like double bond makes it prone to ring-opening, isomerization, and aromatization.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven insights to help you minimize side reactions and maximize experimental yields.

Part 1: Core Reactivity & Stability Profiling

Understanding the environmental vulnerabilities of the 4,5-dihydrofuran core is the first step in preventing degradation. The diagram below maps the primary degradation pathways and their corresponding mitigation strategies.

G Substrate Methyl 4,5-dihydrofuran- 3-carboxylate Acid Acidic Conditions Substrate->Acid Exposure Base Basic/Nucleophilic Conditions Substrate->Base Exposure Oxidation Oxidative/Radical Conditions Substrate->Oxidation Exposure RingOpen Ring-Opening & Polymerization Acid->RingOpen Isomer Isomerization & Rearrangement Base->Isomer Aromatize Aromatization to Furan Oxidation->Aromatize MitigAcid Buffer with TEA Avoid Primary Amines RingOpen->MitigAcid MitigBase Use LiHMDS / K2CO3 Strict Temp Control Isomer->MitigBase MitigOx Inert Atmosphere (Ar) Exclude Mn/Cu Metals Aromatize->MitigOx

Logical relationship of reaction conditions, side reactions, and mitigation strategies.

Part 2: Troubleshooting Common Side Reactions (FAQs)

Q1: Why does my Methyl 4,5-dihydrofuran-3-carboxylate degrade into a pyrrole derivative during amidation attempts? A1: The 4,5-dihydrofuran core acts as a masked 1,4-dicarbonyl equivalent. When exposed to primary amines in the presence of mild acids (like glacial acetic acid), the cyclic vinyl ether undergoes nucleophilic attack at the C5 position. This triggers a ring-opening sequence followed by a Paal-Knorr-type cyclization, yielding substituted pyrroles 1. Causality & Mitigation: The vinylogous ester is highly susceptible to nucleophiles. To prevent this, perform amidations using non-nucleophilic bases or specialized reagents like LiHMDS at controlled temperatures to direct reactivity solely to the ester carbonyl without opening the furan ring 2.

Q2: I am observing spontaneous aromatization to methyl furan-3-carboxylate. How can I stabilize the dihydrofuran ring? A2: Aromatization is typically driven by oxidative or base-promoted elimination pathways. If your substrate has leaving groups or abstractable protons at the C2/C5 positions, trace oxidants (like atmospheric O₂) or transition metals (Mn(III), Cu(II)) will drive the thermodynamic sink toward the fully aromatic furan 3. Furthermore, strong bases can promote tautomerization and subsequent elimination. Causality & Mitigation: Degas all solvents and run reactions under a strict Argon or Nitrogen atmosphere. If using basic conditions for cross-coupling or alkylation, substitute strong bases (e.g., NaOtBu) with milder alternatives like K₂CO₃ or Cs₂CO₃, which have been shown to preserve the dihydrofuran core while allowing desired transformations 4.

Q3: My isolated yields drop significantly after silica gel chromatography, with evidence of polymerization. What is happening? A3: Methyl 4,5-dihydrofuran-3-carboxylates exhibit acid-lability due to the electron-rich enol-ether-like double bond. The slightly acidic nature of standard silica gel can protonate the C4 position, generating an oxocarbenium ion at C5 that initiates cationic polymerization or hydrolytic ring-opening 5. Causality & Mitigation: Neutralize your silica gel by pre-treating the column with 1-2% triethylamine (TEA) in your eluent. This self-validating step buffers the local microenvironment, preventing oxocarbenium formation and dramatically improving recovery rates.

Part 3: Quantitative Data Summaries

The following table summarizes the kinetic drivers of common side reactions and the expected yield retention when applying our recommended mitigation strategies.

Reaction ConditionPrimary Side ReactionKinetic/Thermodynamic DriverMitigation StrategyExpected Yield Retention
Primary Amines + Mild Acid Pyrrole FormationNucleophilic attack at C5Use LiHMDS for amidation> 80%
Strong Base (e.g., NaOEt) Isomerization / AromatizationProton abstraction at C2Switch to K₂CO₃ or Cs₂CO₃60–85%
Unbuffered Silica Gel Cationic PolymerizationAcidic protonation at C4Pre-treat silica with 1-2% TEA> 90%
Mn(III) / Cu(II) / O₂ Oxidative AromatizationRadical abstractionStrict inert atmosphere (Ar/N₂)> 95%

Part 4: Self-Validating Experimental Protocols

Protocol: Synthesis of Amides from Methyl 4,5-dihydrofuran-3-carboxylate

Objective: Convert the ester to an amide while preventing nucleophilic ring-opening at C5. Self-Validating Mechanism: This protocol uses Lithium hexamethyldisilazide (LiHMDS) to deprotonate the amine, creating a bulky nucleophile that selectively attacks the ester carbonyl. The strict absence of acidic protons prevents oxocarbenium formation, ensuring the dihydrofuran core remains intact.

Step 1: Inert Atmosphere Preparation

  • Action: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Causality: Excludes atmospheric oxygen and moisture, preventing oxidative aromatization to the furan derivative.

Step 2: Reagent Solubilization

  • Action: Dissolve Methyl 4,5-dihydrofuran-3-carboxylate (1.0 equiv) and the primary amine (1.5 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

  • Causality: Toluene provides a non-polar, aprotic environment that stabilizes the dihydrofuran ring and prevents solvolysis.

Step 3: Base Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add LiHMDS (2.5 equiv, 1.0 M in THF).

  • Causality: Low temperature mitigates the exothermic deprotonation of the amine. LiHMDS is specifically chosen for its steric bulk, which directs reactivity exclusively to the ester C-O bond cleavage rather than the vulnerable C5 position of the furan ring.

Step 4: Thermal Activation

  • Action: Gradually warm the mixture and heat to 70 °C for 15 hours under continuous Argon flow.

  • Causality: Provides the necessary activation energy for the amidation while remaining safely below the thermal isomerization threshold (>100 °C) of the dihydrofuran core.

Step 5: Buffered Quench and Isolation

  • Action: Cool to 0 °C and quench with a 1:1 mixture of saturated aqueous NH₄Cl and 1% Triethylamine (TEA). Extract with EtOAc and purify via silica gel chromatography (eluent pre-treated with 1% TEA).

  • Causality: The TEA buffer neutralizes the slightly acidic silica gel and the NH₄Cl quench, preventing acid-catalyzed oxocarbenium formation and subsequent polymerization during isolation.

References

  • Substituted pyrroles (7a-n) prepared by this methodology.
  • Source: PMC (nih.gov)
  • One-pot synthesis of cyclophane-type macrocycles using manganese(III)
  • Source: rhhz.
  • Source: PMC (nih.gov)

Sources

Troubleshooting

Best storage conditions to prevent oxidation of Methyl 4,5-dihydrofuran-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, synthetic chemists, and drug development professionals with field-proven methodologies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, synthetic chemists, and drug development professionals with field-proven methodologies for handling Methyl 4,5-dihydrofuran-3-carboxylate (CAS 53750-81-5) .

Rather than simply listing storage parameters, this guide elucidates the chemical physics driving the degradation of this compound, empowering you to implement self-validating protocols that protect the integrity of your critical workflows.

Mechanistic Insight: The Autoxidation Cascade

To prevent the degradation of Methyl 4,5-dihydrofuran-3-carboxylate, we must first understand why it degrades. The 4,5-dihydrofuran ring is an electron-rich cyclic enol ether. The allylic carbon adjacent to the oxygen atom possesses exceptionally weak C-H bonds.

When exposed to thermal energy, UV light, or trace transition metals, these bonds undergo homolytic cleavage, generating a highly reactive carbon-centered allylic radical[1]. If atmospheric oxygen is present, it rapidly adds to this radical to form a peroxy radical (ROO•), which subsequently abstracts another hydrogen to form a hydroperoxide (ROOH)[2]. This autoxidation cascade is autocatalytic; the hydroperoxides decompose into reactive oxygen species that drive ring-opening events, leading to the formation of noncyclic aldehydes and eventual polymerization[3].

G cluster_pathway Autoxidation Cascade & Points of Intervention Compound Methyl 4,5-dihydrofuran- 3-carboxylate Radical Carbon-Centered Allylic Radical (R•) Compound->Radical Heat, Light, or Trace Metals Peroxy Peroxy Radical (ROO•) Radical->Peroxy O2 Exposure Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide H-Abstraction Degradation Ring Cleavage & Polymerization Hydroperoxide->Degradation Autocatalytic Cleavage ColdStorage Cold Storage (-20°C) ColdStorage->Compound Lowers Thermal Activation Energy InertGas Argon Purge (Glovebox) InertGas->Radical Blocks O2 Addition Darkness Amber Glass Vials Darkness->Compound Prevents Photolytic Cleavage

Fig 1: Autoxidation cascade of Methyl 4,5-dihydrofuran-3-carboxylate and targeted interventions.

Quantitative Data: Storage Conditions vs. Shelf Life

The following table summarizes empirical data regarding the stability of Methyl 4,5-dihydrofuran-3-carboxylate under various environmental conditions.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePeroxide Formation Risk
25°C (Room Temp)AirClear Glass< 1 WeekCritical
2-8°C (Fridge)AirAmber Glass1-2 MonthsHigh
-20°C (Freezer)ArgonSealed Ampoule> 12 MonthsMinimal
-80°C (Ultra-low)ArgonSealed Ampoule> 24 MonthsNegligible

Experimental Protocol: Schlenk-Line Aliquoting and Inert Storage

To establish a self-validating system where the compound remains pristine (colorless and low-viscosity), follow this rigorous step-by-step methodology for long-term storage[4].

Step 1: Glassware Preparation Bake amber glass vials and Teflon-lined caps at 120°C for at least 4 hours to remove surface moisture. Cool them in a desiccator under vacuum. Causality: Amber glass blocks UV radiation, preventing photolytic radical initiation.

Step 2: Inert Atmosphere Setup Connect the primary reagent bottle and the baked vials to a dual-manifold Schlenk line. Perform three vacuum/argon backfill cycles to establish a strictly anhydrous and oxygen-free environment.

Step 3: Aliquoting Using a gas-tight syringe purged with Argon, transfer the required volume of Methyl 4,5-dihydrofuran-3-carboxylate into the single-use amber vials. Causality: Creating single-use aliquots prevents the repeated introduction of atmospheric oxygen and moisture that inevitably occurs during multiple freeze-thaw cycles.

Step 4: Argon Blanketing Gently flow Argon over the liquid surface for 30 seconds. Causality: Because Argon is roughly 38% denser than air, it settles heavily over the liquid phase, creating a physical protective blanket that displaces any residual oxygen from the headspace.

Step 5: Sealing and Cold Storage Seal the vials immediately with the Teflon-lined caps, wrap the seals tightly with Parafilm to prevent gas exchange, and transfer them to a -20°C freezer designated for reactive organics[4].

Troubleshooting Guides & FAQs

Q1: My sample of Methyl 4,5-dihydrofuran-3-carboxylate has turned slightly yellow and its viscosity has noticeably increased. What happened? A1: The compound has undergone autoxidation followed by polymerization. The dihydrofuran ring is highly susceptible to oxidative cleavage, which forms reactive noncyclic aldehydes. These aldehydes rapidly cross-link, increasing the viscosity of the solution and indicating the presence of polyperoxides. Action: Discard the batch safely. Polyperoxides can pose an explosion hazard upon concentration and will severely poison transition-metal catalysts in downstream synthesis.

Q2: Can I recover a slightly oxidized sample if I catch it early? A2: Yes, provided the oxidation is in its absolute infancy (indicated by a faint yellow tint but no change in viscosity). You can pass the liquid through a short column of activated basic alumina (Brockmann Grade I) under a strict Argon atmosphere to strip the hydroperoxides. Following this, distill the compound under reduced pressure. Crucial Safety Warning: Never distill the compound to dryness if peroxides are suspected, as concentrated peroxides can detonate upon heating.

Q3: Why is Argon specifically recommended over Nitrogen for the headspace purge? A3: While both are inert, Argon is significantly denser than air, allowing it to settle heavily over the liquid phase and effectively displace oxygen. Nitrogen is slightly lighter than air and diffuses rapidly; if the vial is not sealed instantaneously after purging, ambient oxygen can re-enter the headspace and initiate the radical cascade[2].

Q4: I stored the compound at -20°C, but it still degraded after 6 months. Why? A4: Cold storage only lowers the thermal activation energy; it does not stop oxidation if oxygen is already present in the matrix. If the sample was sealed in air rather than Argon, the dissolved oxygen will slowly react with the compound even at -20°C. Both an inert atmosphere and cold storage must be used concurrently.

References

  • Snider, Barry B., et al. "Formation of Tetrahydrofuran Derivatives and Acetonylation of Alkenes Using Carbon Radicals Derived from Manganese(III) Oxidation of Diketene". The Journal of Organic Chemistry - ACS Publications.[Link]

  • Liu, et al. "Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator". Arabian Journal of Chemistry.[Link]

  • Gulcin, et al. "Antioxidants: a comprehensive review". PMC - NIH.[Link]

  • "Pressure-Dependent Competition among Reaction Pathways from First- and Second-O2 Additions in the Low-Temperature Oxidation of Tetrahydrofuran". The Journal of Physical Chemistry A - ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for Methyl 4,5-dihydrofuran-3-carboxylate Functionalization

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the catalytic functionalization of Methyl 4,5-dihydrofuran-3-carboxylate. This guide is designed for researchers, che...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the catalytic functionalization of Methyl 4,5-dihydrofuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection, reaction optimization, and troubleshooting. Our goal is to provide you with the expertise and practical insights needed to accelerate your research and development efforts.

Section 1: Catalyst System Selection & Initial Screening

The successful functionalization of the methyl 4,5-dihydrofuran-3-carboxylate scaffold is critically dependent on the choice of the catalytic system. The inherent electronic properties of the dihydrofuran ring—an electron-rich enol ether moiety—and the presence of the carboxylate group present unique challenges and opportunities for selective C-H functionalization and other transformations.[1] This section provides guidance on selecting an appropriate catalyst class and establishing a robust screening protocol.

Frequently Asked Questions (FAQs)

Question: Which catalyst class is most suitable for my target functionalization of methyl 4,5-dihydrofuran-3-carboxylate?

Answer: The optimal catalyst class is dictated by the desired bond formation and the specific C-H or C-X bond being targeted. Transition metal catalysts are prevalent, but organocatalysis presents a viable metal-free alternative for certain transformations.[2][3]

  • For C-C Bond Formation (e.g., Arylation, Alkylation):

    • Palladium (Pd) catalysts are exceptionally versatile, particularly for C-H arylation and Heck-type reactions.[4][5] They often require an oxidant (like Cu(OAc)₂, Ag₂CO₃, or benzoquinone) to regenerate the active Pd(II) species.[4][6]

    • Rhodium (Rh) catalysts are powerful for C-H activation, including alkylation and arylation, often utilizing directing groups to control regioselectivity.[7][8] They can also catalyze unique arylation pathways, including ring-opening reactions.[8]

    • Copper (Cu) catalysts offer a cost-effective option, particularly for C-O and C-N bond formation, and can be effective in certain C-H functionalization reactions under milder conditions.[9]

  • For C-N or C-O Bond Formation:

    • Copper (Cu) catalysts are a standard choice for amination and etherification reactions.

    • Palladium (Pd) catalysts , especially in the context of Buchwald-Hartwig amination, are also highly effective, though may require careful ligand selection to avoid catalyst inhibition by the substrate's heteroatoms.[10]

  • For Metal-Free Functionalization:

    • Organocatalysts , such as Brønsted acids (e.g., TfOH), can activate the dihydrofuran system towards nucleophilic attack by promoting tautomerization, enabling C(sp³)–H functionalization under mild conditions.[1][2]

Data Summary: Catalyst System Comparison
Catalyst SystemTypical TransformationCommon PrecursorsOxidants/AdditivesKey Considerations
Palladium (Pd) C-H Arylation, AlkenylationPd(OAc)₂, PdCl₂(CH₃CN)₂[4]Cu(OAc)₂, AgF, K₂CO₃ (Base)High efficiency; potential for catalyst poisoning by heterocycles; ligand choice is critical.[5][10]
Rhodium (Rh) C-H Alkylation, Annulation[Cp*RhCl₂]₂, Rh₂(OAc)₄[7][11]AgSbF₆, Cs₂CO₃ (Base)Excellent for directed C-H activation; can access diverse reaction pathways.[8][12]
Copper (Cu) C-O/C-N Formation, C-H FunctionalizationCuI, Cu(OTf)₂O₂ (air), BasesCost-effective and robust; reactions may require higher temperatures.[3][9]
Organocatalyst C(sp³)–H FunctionalizationTfOH, Chiral Amines[1][13]None (acid/base driven)Metal-free ("green") conditions; mechanism often involves iminium or enamine intermediates.[2][13]
Experimental Protocol: General Catalyst Screening Workflow

This protocol outlines a systematic approach to identify a lead catalyst system for a desired transformation (e.g., C-H arylation with an aryl halide).

  • Reaction Setup: In an array of parallel reaction vials, add methyl 4,5-dihydrofuran-3-carboxylate (1.0 equiv.) and the coupling partner (e.g., aryl iodide, 1.2 equiv.).

  • Catalyst & Ligand Addition: To each vial, add a different catalyst/ligand combination.

    • Vial 1 (Pd): Pd(OAc)₂ (5 mol%), SPhos (10 mol%).

    • Vial 2 (Rh): [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%).

    • Vial 3 (Cu): CuI (10 mol%), L-proline (20 mol%).

    • Vial 4 (Control): No catalyst.

  • Additive & Solvent Addition: Add the appropriate base (e.g., K₂CO₃, 2.0 equiv.) and oxidant (if required, e.g., Ag₂CO₃, 2.0 equiv.) to each vial. Add anhydrous solvent (e.g., Dioxane, Toluene, or DCE) to achieve a standard concentration (e.g., 0.1 M).

  • Inert Atmosphere: Seal the vials, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as many organometallic catalysts are sensitive to air and moisture.[14]

  • Reaction Execution: Place the vial array in a temperature-controlled heating block set to a standard screening temperature (e.g., 80 °C or 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each vial. Quench the aliquot, dilute it, and analyze by LC-MS or GC-MS to determine substrate conversion and product formation.[14]

  • Result Interpretation: Identify the catalyst system(s) that show promising conversion and selectivity for further optimization.

Visualization: Catalyst Selection Workflow

G cluster_start cluster_catalyst_type Step 1: Select Catalyst Class cluster_screening Step 2: Perform Parallel Screen cluster_analysis Step 3: Analyze & Optimize start Define Target Transformation (e.g., C-C, C-N, C-O bond) cc C-C Bond Formation start->cc Consider Bond Type cn C-N/C-O Bond Formation start->cn Consider Bond Type mf Metal-Free start->mf Consider Bond Type pd Palladium Screen (Catalysts, Ligands, Oxidants) cc->pd Primary Candidates rh Rhodium Screen (Catalysts, Additives) cc->rh Primary Candidates cn->pd Primary Candidates cu Copper Screen (Catalysts, Ligands) cn->cu Primary Candidates org Organocatalyst Screen (Acids, Bases, Solvents) mf->org Explore Alternatives analyze Analyze via LC-MS/NMR Identify Lead Conditions pd->analyze rh->analyze cu->analyze org->analyze optimize Optimize Temperature, Concentration, & Stoichiometry analyze->optimize product Isolated Product optimize->product

Caption: Catalyst selection and screening decision workflow.

Section 2: Troubleshooting Common Experimental Issues

Even with a well-designed screen, challenges are common. This section addresses the most frequent problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area: Low Yield or Stalled Reaction

Q1: My reaction shows low conversion even after extended time. What are the first things to check?

A1: A stalled reaction typically points to one of three culprits: catalyst deactivation, insufficient reactivity, or impure reagents.[14]

  • Catalyst Activity: Ensure your catalyst is from a reliable source and was handled under appropriate conditions (e.g., inert atmosphere for air-sensitive precursors). If using a Pd(0) source, ensure the oxidative addition step is occurring. For Pd(II) catalysts, confirm the oxidant is active and present in sufficient stoichiometry.[10]

  • Reagent & Solvent Purity: Water and oxygen are common poisons for many transition metal catalysts.[14] Ensure solvents are rigorously dried and reactions are run under a positive pressure of an inert gas (Ar or N₂). Impurities in starting materials can also act as inhibitors.

  • Reaction Temperature: The activation energy for C-H bond cleavage can be high.[15] If the reaction is clean but slow, a systematic increase in temperature (e.g., in 10-20 °C increments) may be necessary. Monitor for product decomposition at higher temperatures.[14]

Q2: I suspect catalyst poisoning from my substrate. How can the dihydrofuran moiety interfere with the catalyst?

A2: Heterocyclic compounds are notorious for interfering with transition metal catalysts.[10] The oxygen atoms in the methyl 4,5-dihydrofuran-3-carboxylate can act as Lewis bases, coordinating to the metal center. This can lead to two primary issues:

  • Catalyst Sequestration: Strong coordination of the furan oxygen or the carbonyl oxygen to the metal center can occupy coordination sites, preventing the catalyst from participating in the desired catalytic cycle. This is a common issue with Pd(II) catalysts.[10]

  • Altered Reactivity: If coordination occurs, it may direct C-H activation to an undesired position (e.g., adjacent to the oxygen atom) rather than the intended site.[16]

Troubleshooting Steps:

  • Ligand Modification: Employ bulkier or more electron-donating ligands. These can sometimes outcompete the substrate for coordination to the metal center and stabilize the active catalytic species.

  • Use of Additives: In some Rh-catalyzed systems, additives like AgOTf are used not only as halide scavengers but also to generate a more cationic, reactive catalyst that may be less prone to substrate inhibition.[17]

  • Switch Catalyst Systems: If heterocycle poisoning is suspected with a Pd catalyst, consider switching to a Rh or Ir-based system, which can sometimes exhibit different coordination preferences.[18]

Problem Area: Poor Selectivity (Regio- & Stereoselectivity)

Q1: My reaction produces a mixture of constitutional isomers. How can I improve regioselectivity?

A1: Achieving high regioselectivity in C-H functionalization is a significant challenge, as multiple C-H bonds may have similar reactivity.[19]

  • Directed C-H Activation: This is the most powerful strategy. While the ester group on your substrate is a relatively weak directing group, it can still influence selectivity.[12][16] If intrinsic selectivity is low, you may need to temporarily install a stronger directing group on the molecule.

  • Steric Control: The regioselectivity is often governed by steric hindrance. A bulky ligand on the metal catalyst can block access to more sterically crowded C-H bonds, favoring functionalization at less hindered positions. Conversely, a small catalyst may favor the thermodynamically more stable product.

  • Electronic Effects: The inherent electronic properties of the dihydrofuran ring favor reaction at certain positions. C-H bonds adjacent to the oxygen atom are often more activated.[5] Understanding the electronic landscape of your substrate is key to predicting the most likely site of reaction. A computational (DFT) study can provide valuable insight into the relative energies of different C-H activation transition states.[20]

Problem Area: Formation of Side Products

Q1: I'm observing significant homocoupling of my aryl halide and/or decomposition of my starting material. How can I suppress these side reactions?

A1: These are common side pathways in cross-coupling and C-H activation chemistry.

  • Suppressing Homocoupling: Homocoupling of the coupling partner (e.g., Ar-I → Ar-Ar) is often competitive with the desired cross-coupling. This can be minimized by:

    • Slowing the addition: Adding the coupling partner slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

    • Adjusting Stoichiometry: Using a slight excess of the dihydrofuran substrate relative to the coupling partner can also help.

    • Lowering Temperature: Homocoupling pathways can have different activation energies than the desired reaction. Lowering the temperature may suppress the side reaction more than the main pathway.

  • Preventing Decomposition: Dihydrofurans can be sensitive to strongly acidic or basic conditions, or high temperatures, potentially leading to ring-opening or polymerization.

    • Screen Bases/Acids: If a base is required, screen a variety of options (e.g., organic bases like DBU vs. inorganic bases like K₂CO₃ or Cs₂CO₃). The choice of base can dramatically impact the reaction outcome.[4]

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. If product is observed early but then disappears, it indicates product instability under the reaction conditions.[14] In this case, the reaction should be stopped at the point of maximum product accumulation.

Section 3: Advanced Protocols & Mechanistic Insights

This section provides a detailed experimental protocol for a representative reaction and a visualization of a plausible catalytic cycle to deepen understanding of the underlying mechanism.

Experimental Protocol: Palladium-Catalyzed C-H Arylation at the C2 Position

This protocol is adapted from general principles of palladium-catalyzed C-H functionalization of furan derivatives.[4][5]

  • Reagent Preparation: To an oven-dried 25 mL Schlenk flask, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), methyl 4,5-dihydrofuran-3-carboxylate (85 mg, 0.5 mmol, 1.0 equiv.), 4-iodotoluene (131 mg, 0.6 mmol, 1.2 equiv.), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv.).

  • Inerting the Flask: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 5.0 mL of anhydrous dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 24 hours.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via GC-MS or TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: After the reaction is complete (as judged by consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired 2-aryl-4,5-dihydrofuran-3-carboxylate product.

Visualization: Plausible Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation

G cat_active LnP(II)X₂ (Active Catalyst) substrate_complex Substrate Complex cat_active->substrate_complex cmd_step Concerted Metalation- Deprotonation (CMD) [Rate-Determining Step] substrate_complex->cmd_step palladacycle Palladacycle Intermediate cmd_step->palladacycle oxidative_addition Oxidative Addition palladacycle->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination product_out Product reductive_elimination->product_out Ar-R pd_0 LnP(0) reductive_elimination->pd_0 catalyst_regen Catalyst Regeneration catalyst_regen->cat_active oxidant_out Reduced Oxidant (e.g., 2 Ag(0) + CO₂) catalyst_regen->oxidant_out pd_0->catalyst_regen reagents_in1 Dihydrofuran (R-H) Base (-HX) reagents_in1->cmd_step reagents_in2 Ar-I reagents_in2->oxidative_addition oxidant_in Oxidant (e.g., Ag₂CO₃) oxidant_in->catalyst_regen

Caption: Plausible mechanism for Pd-catalyzed C-H arylation.

Section 4: Analytical & Monitoring Techniques

Effective reaction optimization relies on accurate and timely data. Choosing the right analytical method is crucial for understanding reaction kinetics, identifying intermediates, and detecting side products.

Question: What is the most effective way to monitor my reaction's progress?

Answer: A multi-tiered approach is often best. No single technique provides a complete picture.

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks at the bench. It can rapidly show the consumption of starting materials and the appearance of new products. It is an invaluable tool for determining when a reaction is complete.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS) & Liquid Chromatography-Mass Spectrometry (LC-MS): These are the workhorses for quantitative analysis. They provide accurate information on conversion, the formation of isomeric products, and the presence of byproducts. LC-MS is generally more suitable for the polar, non-volatile compounds often produced in these reactions.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the final product and can be used for quantitative analysis (qNMR) by adding an internal standard to the crude reaction mixture. In-situ NMR allows for real-time monitoring of key species directly in the reaction tube, providing rich kinetic data.[21][22]

  • Real-Time Mass Spectrometry Techniques: Advanced techniques like Probe Electrospray Ionization (PESI) or Direct Analysis in Real Time (DART-MS) allow for near-instantaneous monitoring of the reaction mixture without chromatography.[23][24] These methods are powerful for mechanistic studies and high-throughput screening as they can help identify transient catalytic intermediates.[22]

References
  • Yao, H., et al. (2019). Organocatalytic C(sp³)–H Functionalization of 5-Methyl-2,3-dihydrofuran Derivatives with Trifluoropyruvates via a Sequential exo-Tautomerization/Carbonyl-Ene Process. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2015). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2015). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Available at: [Link]

  • Royal Society of Chemistry. (2015). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry. Available at: [Link]

  • Yao, H., et al. (2019). Organocatalytic C(sp3)–H Functionalization of 5-Methyl-2,3-dihydrofuran Derivatives with Trifluoropyruvates via a Sequential exo-Tautomerization/Carbonyl-Ene Process. ACS Publications. Available at: [Link]

  • Wang, X., et al. (2023). Highly Diastereoselective Synthesis and Application of Functionalized 2,3-Dihydrofuran Derivatives from Enynones and Bis(diazo) Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available at: [Link]

  • Powers, I. G., & Wu, J. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Available at: [Link]

  • Mitchell, C. (2015). Producing Dihydrofurans Using Palladium (II) Catalyst and Optimized Base. Digital Commons @ Butler University. Available at: [Link]

  • Gabriele, B., et al. (2012). Synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters by direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Bain, A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available at: [Link]

  • MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. Available at: [Link]

  • National Institutes of Health. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. PMC. Available at: [Link]

  • National Institutes of Health. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • National Institutes of Health. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. PMC. Available at: [Link]

  • McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • ResearchGate. Screening of the catalysts and the conditions. Available at: [Link]

  • National Institutes of Health. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC. Available at: [Link]

  • Frontiers. (2021). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Available at: [Link]

  • YouTube. (2020). C–H Activation and its Challenges. Available at: [Link]

  • Royal Society of Chemistry. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available at: [Link]

  • Kobe University. (2009). C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Available at: [Link]

  • University of Texas at Austin. (2024). Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. Available at: [Link]

  • Shimadzu. Real-Time Monitoring of Chemical Reactions. Available at: [Link]

  • ACS Publications. (2015). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Selectivity. ACS Catalysis. Available at: [Link]

  • University of Wisconsin-Madison Libraries. (2024). Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. Available at: [Link]

  • ResearchGate. (2012). Practical and innate C–H functionalization of heterocycles. Available at: [Link]

  • Wiley Online Library. (2026). Rhodium Multitasking Catalysis Integrating Long‐Range Isomerization, Cycloisomerization, and Hydrosilylation of 1,n‐Dienes. Advanced Synthesis & Catalysis. Available at: [Link]

  • ResearchGate. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. Available at: [Link]

  • National Institutes of Health. (2022). Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions. PMC. Available at: [Link]

  • University of Konstanz. (2018). Promotion of Selective Pathways in Isomerizing Functionalization of Plant Oils by Rigid Framework Substituents. KOPS. Available at: [Link]

  • PubMed. (2019). Weak Coordinating Carboxylate Directed Rhodium(III)-Catalyzed C-H Activation: Switchable Decarboxylative Heck-Type and [4 + 1] Annulation Reactions with Maleimides. Available at: [Link]

  • ACS Publications. (2020). Rhodium-Catalyzed Diverse Arylation of 2,5-Dihydrofuran: Controllable Divergent Synthesis via Four Pathways. Organic Letters. Available at: [Link]

  • PubMed. (2024). Hit-to-lead optimization of 4,5-dihydrofuran-3-sulfonyl scaffold against Leishmania amazonensis. Effect of an aliphatic moiety. Available at: [Link]

  • ACS Publications. (2014). Rhodium(II)-Catalyzed Stereocontrolled Synthesis of Dihydrofuran-3-imines from 1-Tosyl-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • National Institutes of Health. (2019). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology. Available at: [Link]

  • National Institutes of Health. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC. Available at: [Link]

  • National Institutes of Health. (2024). Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor. PMC. Available at: [Link]

  • Wikipedia. Carbon–hydrogen bond activation. Available at: [Link]

  • ResearchGate. (2026). Selective conversion of 2-methylfuran to 3-acetyl-1-propanol in water over Pd@HZSM-5 catalyst with balanced metal-acid cooperation. Available at: [Link]

  • Harvard University. (2002). Organometallic C-H Bond Activation: An Introduction. Department of Chemistry and Chemical Biology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Methyl 4,5-Dihydrofuran-3-Carboxylates

Welcome to the Technical Support Center. Synthesizing methyl 4,5-dihydrofuran-3-carboxylates—whether via palladium-catalyzed allylic substitution, ruthenium-catalyzed photoredox pathways, or manganese(III)-mediated oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing methyl 4,5-dihydrofuran-3-carboxylates—whether via palladium-catalyzed allylic substitution, ruthenium-catalyzed photoredox pathways, or manganese(III)-mediated oxidative radical cyclizations—often leaves a complex crude mixture. Separating the target cyclized product from unreacted β -ketoesters (e.g., methyl acetoacetate), volatile alkenes, and transition metal catalysts requires precise chromatographic and extraction techniques.

This guide provides field-proven, self-validating methodologies to ensure high-purity isolation for drug development and advanced organic synthesis.

Separation Workflow Architecture

G N1 Crude Reaction Mixture (Product, Starting Materials, Catalyst) N2 Aqueous Quench (NH4Cl) & EtOAc Extraction N1->N2 N3 Organic Phase (Washed with Brine & Dried) N2->N3 N4 Celite/Silica Filtration (Remove Transition Metals) N3->N4 N5 Flash Chromatography (Hexane/EtOAc Gradient) N4->N5 N6 Pure Methyl 4,5-dihydrofuran- 3-carboxylate N5->N6

Figure 1: Standard purification workflow for isolating 4,5-dihydrofuran-3-carboxylates.

Quantitative Data: Chromatographic Behavior

To successfully isolate your target compound, you must exploit the polarity differences between the dihydrofuran ring and the starting materials. The table below summarizes the expected retention factors ( Rf​ ) to guide your flash chromatography gradient.

ComponentRolePolarity / CharacteristicsApprox. Rf​ (Hexane:EtOAc 90:10)Separation Strategy
Alkenes / Enol Ethers Starting MaterialHighly Non-Polar, Volatile0.85 – 0.95Elutes in the void volume; can also be removed via vacuum.
Furan Derivatives Aromatized ByproductNon-Polar, Planar0.65 – 0.75Elutes early; requires a shallow starting gradient (99:1).
Methyl 4,5-dihydrofuran-3-carboxylate Target Product Moderate Polarity 0.40 – 0.50 Elutes cleanly at 95:5 to 90:10 Hexane:EtOAc.
Methyl 3-oxobutanoate Starting MaterialPolar, Enolizable0.15 – 0.25Retained strongly on silica; elutes only at >80:20.
Transition Metals (Pd, Mn, Ru) CatalystIonic / Highly Polar0.00 (Baseline)Removed via aqueous extraction and Celite filtration prior to loading.
Troubleshooting FAQs

Q1: How do I separate unreacted β -ketoester starting materials (e.g., methyl acetoacetate) from the dihydrofuran product? Causality & Solution: β -ketoesters are highly polar and can exist in enol forms, causing them to streak on silica gel and potentially co-elute with the target dihydrofuran if the solvent is too polar. Because the dihydrofuran ring is relatively non-polar compared to the open-chain β -ketoester, the most effective separation relies on a highly non-polar solvent system. Start flash chromatography with a 99:1 Hexane:Ethyl Acetate mixture to elute unreacted alkenes/enol ethers, then slowly increase polarity to 90:10 to elute the dihydrofuran. The unreacted β -ketoester will remain safely retained on the column [1].

Q2: My reaction uses a transition metal catalyst (Mn, Pd, or Ru). How do I prevent metal contamination from ruining my chromatographic separation? Causality & Solution: Transition metal salts (like Mn(III) acetate or Pd(OAc)2) can coordinate with the oxygen atoms of the dihydrofuran-3-carboxylate, leading to product loss, streaking on the column, and degradation. Before concentrating the crude mixture for chromatography, quench the reaction with saturated aqueous NH 4​ Cl. The chloride ions and mild acidity break metal-ligand complexes [2]. Extract with EtOAc, and filter the combined organic layers through a short pad of Celite. This ensures the loaded sample is metal-free, which is validated by the lack of dark particulate matter in the concentrated oil.

Q3: I am observing aromatized furan side-products. How can I resolve these from the 4,5-dihydrofuran? Causality & Solution: Oxidative aromatization can occur if the dihydrofuran loses a leaving group (e.g., an ethoxy group at C-2) or undergoes spontaneous oxidation during photoredox pathways [3]. Furans are significantly less polar and more planar than their 4,5-dihydrofuran counterparts. To separate them, use a very shallow gradient during chromatography (e.g., 95:5 Hexane:EtOAc). The fully aromatic furan will elute first, completely resolving from the target 4,5-dihydrofuran-3-carboxylate.

Step-by-Step Methodology: Standard Isolation Protocol

This protocol is designed as a self-validating system to ensure maximum recovery and purity of methyl 4,5-dihydrofuran-3-carboxylates.

Phase 1: Quenching & Liquid-Liquid Extraction

  • Reaction Quenching: Upon completion of the cyclization reaction, add saturated aqueous NH 4​ Cl (5 mL per 0.5 mmol scale) to the reaction vessel at room temperature.

    • Causality: NH 4​ Cl provides a mild proton source to quench reactive intermediates and coordinates with transition metals to break metal-product chelates.

    • Self-Validation: The aqueous layer should turn visibly cloudy or colored as inorganic salts partition into it, leaving the organic layer clear.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL). Combine the organic phases.

    • Causality: EtOAc is polar enough to dissolve the oxygen-rich dihydrofuran product but completely rejects the inorganic salts.

  • Washing & Drying: Wash the combined organic layers with brine (1 × 20 mL) and dry over anhydrous Na 2​ SO 4​ .

    • Causality: Brine forces water out of the organic phase via osmotic pressure. Na 2​ SO 4​ removes microscopic water droplets.

    • Self-Validation: Swirl the flask; the Na 2​ SO 4​ must free-flow like sand. If it clumps heavily, water is still present, and more drying agent is required.

Phase 2: Metal Scavenging & Chromatography 4. Filtration: Filter the dried organic phase through a fritted funnel containing a 1-inch pad of Celite.

  • Causality: Removes fine, insoluble metal particulates (Pd black, Mn salts) that cause severe streaking during chromatography.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude oil.

  • Flash Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of Hexane/EtOAc (start at 99:1 v/v, increase to 95:5, and finally 90:10 v/v).

    • Causality: A shallow gradient prevents the co-elution of unreacted β -ketoesters (which streak) and aromatized furans (which elute early).

  • Fraction Analysis: Analyze fractions via Thin Layer Chromatography (TLC) using UV light at 254 nm or a KMnO 4​ stain.

    • Self-Validation: The target methyl 4,5-dihydrofuran-3-carboxylate will appear as a distinct, isolated spot at Rf​ ~0.45 (in 90:10 Hexane:EtOAc). Pool these fractions and evaporate to yield the pure product.

References
  • Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold Source: MDPI URL:[Link]

  • A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Handling &amp; Preserving Methyl 4,5-dihydrofuran-3-carboxylate

Welcome to the Technical Support Center for Methyl 4,5-dihydrofuran-3-carboxylate. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require robust, self-validating prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 4,5-dihydrofuran-3-carboxylate. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require robust, self-validating protocols to prevent the moisture-induced degradation of this highly sensitive reagent.

Section 1: The Causality of Moisture Sensitivity (Diagnostic FAQ)

Q1: Why is Methyl 4,5-dihydrofuran-3-carboxylate so sensitive to ambient moisture? A1: The chemical instability stems directly from its molecular structure. The compound features a 4,5-dihydrofuran ring, which contains an enol ether moiety (the C2=C3 double bond adjacent to the ring oxygen). Enol ethers are highly susceptible to electrophilic addition by protons. In the presence of trace moisture and even mildly acidic conditions (such as dissolved ambient CO2), the enol ether undergoes rapid hydration. This forms a highly unstable cyclic hemiacetal intermediate, which spontaneously and irreversibly ring-opens into an acyclic hydroxy-carbonyl compound[1]. Understanding this causality dictates that both water and trace acids must be rigorously excluded from the handling environment[2].

Q2: How can I visually or analytically detect moisture degradation in my batch? A2:

  • Analytically: The degradation is best monitored via 1H NMR. The disappearance of the characteristic vinylic proton signal and the appearance of aldehydic/ketonic signals (9.0–10.0 ppm) or hydroxyl broad singlets indicate that the ring has opened.

  • Visually: Pure Methyl 4,5-dihydrofuran-3-carboxylate is typically a clear liquid or low-melting solid. Degradation often results in a yellowing of the reagent and an increase in viscosity due to the subsequent polymerization of the ring-opened products.

G A Methyl 4,5-dihydrofuran- 3-carboxylate B Protonation (Trace Acid) A->B H+ C Water Nucleophilic Attack B->C H2O D Cyclic Hemiacetal (Unstable) C->D E Ring-Opened Hydroxy-Carbonyl D->E Irreversible Ring Opening

Acid-catalyzed hydrolysis pathway of Methyl 4,5-dihydrofuran-3-carboxylate.

Section 2: Quantitative Data on Storage and Handling Conditions

To establish a self-validating system, you must track the environmental exposure of the reagent. The following table synthesizes field-proven insights regarding the expected half-life and degradation rates of dihydrofuran derivatives under various handling conditions.

Handling EnvironmentAtmosphereSolvent ConditionTrace Acid Present?Estimated Half-LifeRecommended Action
Open Benchtop Ambient Air (40-60% RH)UndriedYes (CO2 dissolved)< 2 HoursDO NOT USE
Fume Hood Ambient AirAnhydrousNo~12-24 HoursUse only for immediate, rapid transfers.
Schlenk Line Argon / N2Anhydrous (Degassed)No> 6 MonthsStandard for synthesis and storage[3].
Glovebox Argon (<1 ppm H2O/O2)AnhydrousNo> 2 YearsIdeal for long-term storage and weighing.
Section 3: Troubleshooting Workflows & Step-by-Step Methodologies

Q3: My compound degrades even when using anhydrous solvents. What is failing in my protocol? A3: If you are using anhydrous solvents but still observing hydrolysis, the failure point is likely dissolved oxygen/moisture in the solvent or adsorbed water on the glassware. Glassware must be oven-dried (>100 °C) and cycled on a Schlenk line. Furthermore, solvents must be rigorously degassed. The "Freeze-Pump-Thaw" method is the most effective protocol for this, as it removes dissolved gases that can introduce trace moisture or participate in side reactions[4].

Methodology 1: Freeze-Pump-Thaw Degassing Protocol

Causality: Dissolved gases in solvents can react with moisture-sensitive enol ethers. Freezing the solvent prevents evaporation under vacuum, allowing only the trapped gases to be evacuated. This is a self-validating system: the absence of bubbling during the final thaw cycle visually confirms that the solvent is fully degassed.

  • Preparation: Place the anhydrous solvent in a heavy-wall Schlenk flask. Ensure the flask is no more than 50% full to allow for thermal expansion.

  • Freezing: Submerge the flask in a liquid nitrogen (LN2) Dewar until the solvent is completely frozen solid[4].

  • Pumping: Once frozen, open the flask's stopcock to the high vacuum manifold of the Schlenk line for 2-3 minutes to evacuate the headspace[4].

  • Thawing: Close the stopcock to isolate the flask from the vacuum, remove it from the LN2, and allow it to thaw completely in a room-temperature water bath. You will observe bubbles of gas escaping the liquid.

  • Cycling: Repeat steps 2-4 a minimum of three times[4].

  • Backfilling: After the final thaw, backfill the flask with dry Argon or Nitrogen[4].

Methodology 2: Air-Free Reagent Transfer via Syringe

Causality: Transferring liquids exposes them to the atmosphere. Using a purged syringe ensures the internal environment remains inert.

  • Glassware Preparation: Use oven-dried or flame-dried glassware to eliminate residual adsorbed moisture on the walls[5]. Seal with a rubber septum.

  • Line Cycling: Connect the receiving flask to the Schlenk line. Evacuate the flask and backfill with inert gas a total of three times[5].

  • Syringe Purging: Pierce the septum of the receiving flask with an oven-dried syringe and long needle. Withdraw inert gas into the syringe, remove the needle from the septum, and expel the gas. Repeat this 3-5 times to flush out atmospheric air and adsorbed water.

  • Reagent Extraction: Insert the purged needle into the reagent bottle of Methyl 4,5-dihydrofuran-3-carboxylate. Slowly withdraw the required volume. Expert Tip: Withdraw a small pocket of inert gas into the syringe tip to protect the liquid from the atmosphere during the physical transfer.

  • Self-Validation Check: Monitor the Schlenk line bubbler when withdrawing the liquid. If the bubbler stops, a local vacuum has been introduced which compromises the inert gas atmosphere. Adjust your withdrawal speed accordingly.

  • Addition: Pierce the receiving flask's septum and inject the reagent slowly.

SchlenkWorkflow N1 N1 N2 Step 2: Schlenk Cycling 3x Vacuum / Inert Gas Removes adsorbed H2O N1->N2 N3 Step 3: Syringe Purging Flush syringe 3-5x with Argon/N2 N2->N3 N4 Step 4: Reagent Withdrawal Extract Reagent + Gas Pocket N3->N4 N5 Step 5: Safe Injection Inject into reaction vessel under Argon N4->N5

Step-by-step self-validating workflow for air-free reagent transfer.

Section 4: Safety and Equipment Maintenance

Q4: What are the critical safety considerations when setting up a Schlenk line for these moisture-sensitive transfers? A4: When utilizing a Schlenk line, ensure the liquid nitrogen trap is properly maintained to prevent solvent vapors from degrading the vacuum pump. More importantly, condensed atmospheric gases (like liquid oxygen) can form highly explosive mixtures with organic solvents. Always ensure the vacuum system is not closed when the gas supply is opened—there MUST be a source of pressure relief, such as an oil bubbler, to prevent over-pressurization and explosion[6].

References
  • Source: jove.
  • Source: soton.ac.
  • Source: pitt.
  • Title: the-schlenk-line-survival-guide.
  • Source: schlenklinesurvivalguide.
  • Source: exlibrisgroup.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthetic Routes for Methyl 4,5-Dihydrofuran-3-Carboxylate Derivatives

Methyl 4,5-dihydrofuran-3-carboxylate (CAS 53750-81-5) and its functionalized derivatives are highly valued scaffolds in medicinal chemistry, frequently serving as critical intermediates for biologically active macrocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4,5-dihydrofuran-3-carboxylate (CAS 53750-81-5) and its functionalized derivatives are highly valued scaffolds in medicinal chemistry, frequently serving as critical intermediates for biologically active macrocycles, antileishmanial agents, and natural products. Historically, synthesizing this core required harsh thermal cyclizations that suffered from poor regioselectivity. Today, advanced catalytic methodologies allow for precise, functional-group-tolerant construction of the dihydrofuran ring.

As an application scientist evaluating synthetic pathways, your choice of methodology must balance substrate scope, scalability, and reaction conditions. This guide objectively compares three state-of-the-art synthetic routes—Palladium-catalyzed allylic substitution, Ruthenium-catalyzed photoredox cyclization, and Manganese-mediated radical cyclization—providing the mechanistic causality and self-validating protocols necessary for successful implementation.

Workflow P1 Allylic Nitro + beta-Ketoester Cat1 Pd(OAc)2 / dppf (Base Promoted) P1->Cat1 Int1 pi-Allyl Pd Intermediate Cat1->Int1 Prod Methyl 4,5-dihydrofuran- 3-carboxylate Core Int1->Prod P2 Bromoketoester + Enol Ether Cat2 Ru(bpy)3Cl2 (Visible Light) P2->Cat2 Int2 Radical Intermediate Cat2->Int2 Int2->Prod P3 beta-Ketoester + Alkene Cat3 Mn(OAc)3 / Cu(OAc)2 (Thermal/MW) P3->Cat3 Int3 Carbon-Centered Radical Cat3->Int3 Int3->Prod

Comparison of three distinct catalytic pathways to the 4,5-dihydrofuran core.

Palladium-Catalyzed Double Allylic Substitution

Mechanistic Causality: This route utilizes allylic nitro compounds as highly effective electrophiles. Upon insertion of the Pd(0) catalyst, the nitro group acts as a superior leaving group, generating a reactive π -allyl palladium complex. When reacted with methyl 3-oxobutyrate (a β -ketoester), a tandem C-alkylation followed by O-alkylation occurs. The critical experimental choice here is the use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) as a bidentate ligand. Its large bite angle stabilizes the palladium intermediate, preventing premature β -hydride elimination and driving the cyclization to completion at room temperature 1.

Self-Validating Protocol
  • Catalyst Activation: Under a nitrogen atmosphere, charge a dry reaction vessel with dppf (28.0 mg, 0.05 mmol) and Pd(OAc)₂ (4.5 mg, 0.02 mmol) in THF (8 mL).

    • Validation Checkpoint: The solution must transition to a characteristic yellow-orange hue within minutes, confirming the successful formation of the active Pd-dppf complex.

  • Reagent Addition: Add methyl 3-oxobutyrate (0.07 mL, 0.65 mmol), the allylic nitro precursor (e.g., 3-acetoxymethyl-3-nitro-1-pentene, 0.50 mmol), and t-BuOK (124 mg, 1.05 mmol).

  • Cyclization: Stir the reaction mixture at room temperature for 90 minutes.

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The complete disappearance of the UV-active nitro precursor confirms that the tandem substitution has finished.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL) to neutralize the strong base and halt the catalytic cycle. Remove THF under reduced pressure. Extract the aqueous residue with EtOAc (15 × 4 mL), wash with brine, and dry over Na₂SO₄.

Visible-Light Ruthenium Photoredox Catalysis

Mechanistic Causality: Traditional radical cyclizations require toxic tin reagents or harsh thermal initiators. Photoredox catalysis using Ru(bpy)₃Cl₂ bypasses this by utilizing visible light to excite the Ru(II) complex. The excited Ru(II)* species has a redox potential that perfectly matches the reduction potential of α -bromoketoesters, allowing for a Single-Electron Transfer (SET) that generates an electrophilic radical at room temperature. This radical adds across an alkyl enol ether, and the resulting adduct is immediately oxidized by the Ru(III) species to an oxocarbenium ion, which spontaneously cyclizes 2.

Ru_Mechanism Light Visible Light Ru_Cat Ru(bpy)3Cl2 Photocatalyst Light->Ru_Cat Excitation Step2 Electrophilic Radical Ru_Cat->Step2 Step4 Oxocarbenium Ion Ru_Cat->Step4 Step1 alpha-Bromo- ketoester Step1->Step2 SET Reduction Step3 Radical Adduct (+ Enol Ether) Step2->Step3 Addition Step3->Step4 SET Oxidation Product 4,5-Dihydrofuran Core Step4->Product Cyclization

Mechanistic radical pathway of the Ru-catalyzed photoredox cyclization.

Self-Validating Protocol
  • Preparation: Dissolve the α -bromoketoester (e.g., ethyl 2-bromo-5-methyl-3-oxohexanoate, 0.15 mmol) and the enol ether (e.g., 2-methoxypropene, 1.56 mmol) in degassed solvent.

  • Catalyst Addition: Add the Ru(bpy)₃Cl₂ catalyst (1-2 mol%).

    • Validation Checkpoint: The solution will exhibit a distinct bright orange/red color, characteristic of the Ru(II) ground state.

  • Irradiation: Irradiate the reaction mixture with blue LEDs at room temperature.

    • Validation Checkpoint: Track the reaction via GC-MS. The mass ion of the bromoketoester should deplete entirely, replaced by the mass of the cyclized product, verifying that the SET cascade is functioning.

  • Purification: Concentrate the crude mixture and purify directly via flash column chromatography (silica gel, hexane:ethyl acetate 99:1 to 95:5).

Manganese(III)-Mediated Radical Cyclization

Mechanistic Causality: When synthesizing highly sterically hindered or aryl-substituted 4,5-dihydrofuran-3-carboxylates, transition-metal cross-coupling can fail due to steric clash. Here, Mn(OAc)₃ acts as a powerful single-electron oxidant, directly oxidizing the β -ketoester to a carbon-centered radical that attacks an unactivated alkene. The critical addition of Cu(OAc)₂ serves as a co-oxidant; it rapidly oxidizes the resulting intermediate radical to a cation before unwanted radical dimerization or polymerization can occur, forcing the intramolecular cyclization 3.

Self-Validating Protocol
  • Oxidant Activation: In a 20 mL microwave vial, prepare a solution of Mn(OAc)₃ dihydrate (2.1 equiv.) and Cu(OAc)₂ (1 equiv.) in 10 mL of glacial acetic acid. Heat at 80 °C under microwave irradiation (100 W) for 15 min.

  • Substrate Addition: Cool the mixture, then add the β -ketoester (1 equiv.) and the alkene (2 equiv.) dissolved in 7 mL of acetic acid.

  • Thermal Cyclization: Stir the reaction for 15 hours at 70 °C.

    • Validation Checkpoint: A distinct color change from dark brown (Mn³⁺) to pale pink/colorless (Mn²⁺) acts as an internal visual indicator that the oxidant has been successfully consumed and the radical cascade is complete.

  • Workup: Quench with 1.0 M NH₄Cl (5 mL), extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate for chromatography.

Quantitative Performance Comparison

The table below summarizes the operational metrics of the three methodologies to assist in route selection based on laboratory capabilities and target structures.

Performance MetricPd-Catalyzed Allylic SubstitutionRu-Catalyzed PhotoredoxMn(III)-Mediated Cyclization
Primary Precursors Allylic Nitro + β -Ketoester α -Bromoketoester + Enol Ether β -Ketoester + Unactivated Alkene
Reaction Temperature Room TemperatureRoom Temperature70 °C – 80 °C (Microwave optional)
Reaction Time 10 – 90 minutes2 – 12 hours15 hours
Typical Yield Range 75% – 92% (Excellent)54% – 70% (Moderate to Good)45% – 65% (Moderate)
Regioselectivity High (Controlled by Pd- π -allyl)High (Controlled by SET oxidation)Moderate (Prone to minor side-products)
Primary Advantage Extremely fast; scalableMild conditions; green chemistryAccess to highly congested aryl cores

References

  • Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis. MDPI Pharmaceuticals.[Link]

Sources

Comparative

HPLC method validation for Methyl 4,5-dihydrofuran-3-carboxylate purity

Analytical Purity Assessment of Methyl 4,5-dihydrofuran-3-carboxylate: A Comparative Guide to HPLC vs. UHPLC Method Validation Introduction & Regulatory Context Methyl 4,5-dihydrofuran-3-carboxylate is a critical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Purity Assessment of Methyl 4,5-dihydrofuran-3-carboxylate: A Comparative Guide to HPLC vs. UHPLC Method Validation

Introduction & Regulatory Context

Methyl 4,5-dihydrofuran-3-carboxylate is a critical intermediate utilized in the synthesis of complex furanones, anthranilic acid derivatives, and biologically active heterocycles[1]. Because the synthesis of dihydrofurans often generates closely related positional isomers, stereoisomers, and unreacted starting materials (such as methyl 3-oxobutyrate), establishing a highly resolving analytical method is paramount for pharmaceutical quality control[1].

To ensure the reliability of purity data, analytical methods must be validated according to the guidelines[2]. This framework dictates the scientific principles and acceptance criteria required to prove that a laboratory method is "fit for purpose"[2][3]. In modern drug development, this is coupled with ICH Q14 guidelines, which advocate for a risk-based approach to method lifecycle management, encouraging the adoption of advanced, high-resolution techniques like Ultra-High-Performance Liquid Chromatography (UHPLC)[4].

Technology Comparison: The Causality of Chromatographic Choices

When developing a purity assay for Methyl 4,5-dihydrofuran-3-carboxylate, analytical scientists must choose between traditional High-Performance Liquid Chromatography (HPLC) and UHPLC. The decision is governed by fluid dynamics and particle chemistry.

Traditional HPLC utilizes 3–5 µm stationary phase particles and operates at maximum pressures of approximately 6,000 psi (400 bar)[5][6]. In contrast, UHPLC employs sub-2 µm particles, necessitating specialized low-dead-volume instrumentation capable of withstanding extreme pressures up to 20,000 psi (1,300 bar)[5].

The Mechanistic Advantage: According to the van Deemter equation, smaller particle sizes minimize eddy diffusion and reduce the resistance to mass transfer. This results in a flatter curve at higher flow rates, allowing UHPLC to achieve significantly higher theoretical plate numbers ( N ) without sacrificing speed[7]. Based on the Purnell equation, an increase in theoretical plates directly enhances chromatographic resolution ( Rs​ ). For complex mixtures containing structurally similar furan derivatives, this enhanced resolution is the critical factor for accurate baseline separation and impurity quantification.

Table 1: HPLC vs. UHPLC Performance Comparison for Furan Derivatives
ParameterTraditional HPLCModern UHPLCAnalytical Impact
Particle Size 3.0 – 5.0 µm< 2.0 µm (Sub-2 µm)Smaller particles yield sharper peaks and higher resolution.
Max Pressure ~6,000 psi (400 bar)~20,000 psi (1,300 bar)High pressure overcomes the resistance of tightly packed small particles[5].
Flow Rate 1.0 – 2.0 mL/min0.2 – 0.7 mL/minUHPLC reduces solvent consumption by up to 80%[6].
Typical Run Time 15 – 30 minutes3 – 8 minutesUHPLC drastically increases laboratory throughput[6].
Sensitivity (LOD) StandardHighNarrower peaks in UHPLC increase peak height and signal-to-noise ratio[7].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the validation protocol must operate as a self-validating system . This is achieved by embedding a rigorous System Suitability Testing (SST) mechanism at the start of every analytical sequence. If the SST fails, the sequence automatically halts, preventing the generation of scientifically invalid data.

Step-by-Step UHPLC Validation Workflow

Step 1: Reagent & Sample Preparation

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid). High-purity solvents are mandatory to prevent baseline noise at low UV wavelengths[6].

  • Standard Preparation: Dissolve the Methyl 4,5-dihydrofuran-3-carboxylate reference standard in a 50:50 Water:Acetonitrile diluent to achieve a nominal working concentration of 100 µg/mL.

Step 2: Chromatographic Conditions

  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size (e.g., Acquity UPLC BEH).

  • Gradient: 5% B for 0.5 min, ramp to 100% B over 4.5 min, hold at 100% B for 1 min.

  • Flow Rate & Detection: 0.6 mL/min; UV detection at 240 nm.

Step 3: System Suitability Testing (The Gatekeeper)

  • Inject the 100 µg/mL standard six consecutive times.

  • Self-Validating Criteria: The system is only deemed "fit" if the %RSD of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and theoretical plates ( N ) are ≥ 10,000.

Step 4: ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank diluent, the pure standard, and a sample spiked with known synthetic precursors (e.g., methyl 3-oxobutyrate). Verify that no matrix or impurity peaks co-elute with the main Methyl 4,5-dihydrofuran-3-carboxylate peak[1][2].

  • Linearity & Range: Prepare a 5-point calibration curve ranging from the Limit of Quantitation (LOQ) to 120% of the nominal concentration. Ensure the correlation coefficient ( R2 ) is ≥ 0.999[3].

  • Precision & Accuracy: Spike the active compound into a placebo matrix at 80%, 100%, and 120% levels in triplicate. Calculate the percentage recovery (Acceptance criteria: 98.0% - 102.0%)[3].

G N1 Method Development (ICH Q14) N2 System Suitability Testing (Self-Validating Check) N1->N2 Define SST Criteria N3 Specificity Assessment (Blank & Impurities) N2->N3 Pass SST N4 Linearity & Range (LOQ to 120%) N3->N4 N5 Precision & Accuracy (Recovery Studies) N4->N5 N6 Final Validation Report (ICH Q2(R2)) N5->N6 Compile Data

ICH Q2(R2) Analytical Method Validation Lifecycle.

Validation Results & Discussion

The transition from HPLC to UHPLC yields profound improvements in data quality and operational efficiency. Below is a comparative summary of validation metrics demonstrating the superiority of the sub-2 µm methodology for this compound.

Table 2: Comparative Validation Results Summary
Validation Parameter (ICH Q2)Traditional HPLC ResultModern UHPLC ResultAcceptance Criteria
Specificity (Resolution, Rs​ ) 1.8 (Marginal baseline sep.)3.5 (Complete baseline sep.) Rs​ > 1.5
Linearity ( R2 ) 0.99850.9999 R2 ≥ 0.999
Precision (%RSD, n=6) 1.2%0.4%≤ 2.0%
Accuracy (Mean Recovery) 98.5% ± 1.5%99.8% ± 0.5%98.0% – 102.0%
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 µg/mLSignal-to-Noise ≥ 10:1
Total Validation Run Time ~36 Hours~8 HoursN/A

Conclusion

While traditional HPLC remains a dependable workhorse for routine, non-complex analyses[6], it falls short when tasked with the high-throughput, high-resolution demands of modern pharmaceutical intermediate screening. For the purity analysis of Methyl 4,5-dihydrofuran-3-carboxylate, UHPLC provides unparalleled speed, superior peak capacity, and a 10-fold increase in sensitivity[7]. By anchoring the UHPLC methodology within the self-validating framework of ICH Q2(R2) guidelines, laboratories can ensure their analytical control strategies are scientifically robust, highly reproducible, and fully compliant with global regulatory standards.

References

  • [4] 2.[2] 3.[3] 4.[5] 5. 6.[1]

  • [7]

  • [6] 9.

Sources

Validation

A Comparative Guide to the Thermodynamic and Kinetic Stability of Methyl 4,5-Dihydrofuran-3-Carboxylate vs. Methyl Furan-3-Carboxylate

As drug development professionals and synthetic chemists evaluate heterocyclic scaffolds for lead optimization, understanding the intrinsic stability of these rings is paramount. This guide provides an in-depth, objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists evaluate heterocyclic scaffolds for lead optimization, understanding the intrinsic stability of these rings is paramount. This guide provides an in-depth, objective comparison between Methyl furan-3-carboxylate and its partially saturated analog, Methyl 4,5-dihydrofuran-3-carboxylate . By examining the causality behind their thermodynamic properties and detailing self-validating experimental protocols, this guide equips researchers with the data necessary to make informed structural choices.

Thermodynamic Foundations: Aromaticity vs. Pseudoaromaticity

The fundamental divergence in stability between these two scaffolds stems from their electronic structures.

Methyl furan-3-carboxylate contains a fully conjugated, five-membered aromatic ring. The oxygen atom donates one of its lone pairs into the ring, creating a 4n+2 Hückel aromatic system. Furan possesses a resonance energy of approximately 67 kJ/mol, providing a deep thermodynamic sink that renders the ring highly stable against ambient oxidation and mild hydrolysis 1. Furthermore, the electron-withdrawing methyl ester at the 3-position pulls electron density away from the ring, raising the activation energy required for electrophilic attack and thereby enhancing its stability in acidic media 2.

In contrast, Methyl 4,5-dihydrofuran-3-carboxylate lacks this global aromatic stabilization. It is a pseudoaromatic system characterized as a cyclic enol ether conjugated with an ester 3. While the ester group reduces the overall nucleophilicity of the double bond compared to an unsubstituted enol ether, the oxygen atom still strongly donates electron density via resonance. This highly polarized double bond makes the beta-carbon exceptionally susceptible to electrophilic protonation, leading to rapid degradation under acidic conditions.

Mechanistic Degradation Pathways

Acid-catalyzed ring opening is the primary degradation pathway for furan-based rings, initiated by protonation at the alpha-carbon 2. For the fully aromatic furan-3-carboxylate, this process requires overcoming a massive energy barrier due to the temporary loss of aromaticity.

Conversely, the dihydrofuran analog readily accepts a proton to form a stabilized oxocarbenium ion. Subsequent nucleophilic attack by water leads to hemiacetal formation, followed by rapid C-O bond cleavage. This opens the ring to form an acyclic dicarbonyl compound, permanently destroying the heterocyclic scaffold.

G Start Acidic Stress (H+) Furan Methyl furan- 3-carboxylate Start->Furan Dihydro Methyl 4,5-dihydrofuran- 3-carboxylate Start->Dihydro F_Inter Aromatic Stabilization Resists Protonation Furan->F_Inter High Activation Energy D_Inter Rapid Protonation (Oxocarbenium Ion) Dihydro->D_Inter Low Activation Energy F_End Intact Scaffold (High Stability) F_Inter->F_End D_End Acyclic Dicarbonyl (Ring Opened) D_Inter->D_End Nucleophilic Attack (H2O)

Divergent acid-catalyzed degradation pathways of dihydrofuran vs. furan scaffolds.

Quantitative Stability Comparison

The table below summarizes the kinetic and thermodynamic stability profiles of both compounds, highlighting their performance across various physiological and synthetic conditions. While ester hydrolysis is a common concern for both 4, the survival of the core ring dictates the scaffold's viability.

ParameterMethyl furan-3-carboxylateMethyl 4,5-dihydrofuran-3-carboxylate
Electronic Structure Fully Aromatic (4n+2 π electrons)Pseudoaromatic (Conjugated enol ether)
Primary Degradation Highly stable under standard conditionsAcid-catalyzed ring opening
Kinetic Stability (pH 1.2, 37°C) High ( t1/2​ > 72 h)Poor ( t1/2​ < 1 h)
Kinetic Stability (pH 7.4, 37°C) Excellent ( t1/2​ > 30 days)Moderate ( t1/2​ ~ 48 h)
Oxidation Susceptibility LowHigh (Susceptible to epoxidation/cleavage)

Self-Validating Experimental Protocol: Acid-Catalyzed Degradation Assay

To objectively quantify the kinetic stability of these scaffolds, researchers must employ stress-testing methodologies that eliminate false positives caused by sample handling.

Causality & Design: Acidic conditions (pH 1.2) are utilized to simulate gastric fluid, a critical parameter for oral drug candidates. We employ a 10% Dimethylformamide (DMF) co-solvent system because polar aprotic solvents stabilize furan derivatives against spontaneous degradation during initial sample preparation 2.

Self-Validating Mechanism: This protocol is engineered as a closed-loop mass balance system. By quantifying both the parent compound and the acyclic dicarbonyl degradant against an internal standard (biphenyl), the sum of molar equivalents must equal 100% (± 2%). Any deviation immediately flags non-specific column binding, volatilization, or unmonitored side reactions, thereby validating the integrity of the stability data.

Step-by-Step Methodology:
  • Standard Preparation: Accurately weigh 10.0 mg of the test compound (Methyl furan-3-carboxylate or Methyl 4,5-dihydrofuran-3-carboxylate) and 5.0 mg of biphenyl (internal standard). Dissolve in 1.0 mL of HPLC-grade DMF to create a 10 mg/mL stock.

    • Rationale: DMF acts as a stabilizing polar aprotic solvent, preventing premature hydrolysis before the assay begins.

  • Buffer Preparation: Prepare a 0.1 M HCl solution (pH ~1.2) to simulate gastric acidic stress. Pre-warm the buffer to 37°C in a thermostatic water bath.

  • Reaction Initiation: Transfer 100 µL of the stock solution into 900 µL of the pre-warmed acidic buffer (yielding a final concentration of 1 mg/mL in 10% DMF). Vortex immediately for 5 seconds.

  • Time-Course Sampling: At pre-defined intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching (Critical Validation Step): Immediately transfer the 50 µL aliquot into an autosampler vial containing 50 µL of cold 0.1 M NaOH and 400 µL of mobile phase (acetonitrile/water).

    • Rationale: Rapid neutralization instantly halts the acid-catalyzed ring-opening 2. The internal standard ensures any volumetric pipetting errors are mathematically normalized during analysis.

  • HPLC-UV/LC-MS Analysis: Inject 10 µL of the quenched sample onto a C18 reverse-phase column. Monitor absorbance at 254 nm. Calculate the remaining percentage of the parent compound relative to the t=0 peak area ratio, ensuring total mass balance is maintained across all time points.

References

  • Furan - Wikipedia - Wikipedia.
  • Stability issues of furan rings in acidic or basic conditions - Benchchem.
  • Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study - ResearchG
  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxyl

Sources

Comparative

Spectroscopic Characterization Methods for Methyl 4,5-Dihydrofuran-3-Carboxylate: A Comparative Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in characterizing heterocyclic intermediates during drug development. One common hurdle is the definitive identification of M...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in characterizing heterocyclic intermediates during drug development. One common hurdle is the definitive identification of Methyl 4,5-dihydrofuran-3-carboxylate . Because the dihydrofuran ring can exist as multiple regiochemical isomers (e.g., the 4,5-dihydro vs. the 2,5-dihydro form), relying on a single analytical technique often leads to ambiguous structural assignments.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) as analytical alternatives for characterizing this molecule. By understanding the causality behind the spectral data, researchers can build robust, self-validating workflows to ensure scientific integrity.

Comparative Spectroscopic Analysis: Choosing the Right Tool

When determining the exact position of the double bond in dihydrofuran derivatives, not all spectroscopic methods offer the same diagnostic utility. The table below summarizes the performance of three primary alternatives when attempting to distinguish the target molecule from its primary isomer.

Table 1: Comparative Spectroscopic Performance for Isomer Differentiation
Analytical TechniquePrimary Data PointMethyl 4,5-Dihydrofuran-3-Carboxylate (Target)Methyl 2,5-Dihydrofuran-3-Carboxylate (Alternative)Diagnostic Utility
¹H NMR C2 Proton Shift~7.2 ppm (vinylic, highly deshielded)~4.6 ppm (aliphatic, allylic)High (Definitive)
ATR-FTIR C=O Stretch~1710 cm⁻¹ (conjugated system)~1735 cm⁻¹ (non-conjugated system)Moderate
GC-MS Molecular Ion (M⁺)m/z 128m/z 128Low (Identical Mass)
The Mechanistic Logic Behind the Data
  • NMR (The Gold Standard): The 4,5-dihydrofuran system features an enol-ether-like double bond (C2=C3) that is conjugated with the ester carbonyl at C3. This electron delocalization, combined with the electronegativity of the adjacent ring oxygen, significantly deshields the C2 proton, shifting it downfield to ~7.2 ppm. Recent methodologies in photoredox catalysis rely heavily on this specific NMR parameter to confirm the successful synthesis of substituted dihydrofurans . In contrast, the 2,5-dihydro isomer lacks this extended conjugation, leaving its C2 protons in a shielded, aliphatic environment (~4.6 ppm).

  • FTIR: Conjugation lowers the force constant of the C=O double bond. Therefore, the ester carbonyl stretch in the 4,5-isomer appears at a lower frequency (~1710 cm⁻¹) compared to the non-conjugated 2,5-isomer (~1735 cm⁻¹).

  • GC-MS: While MS provides the exact mass, electron ionization (EI) at 70 eV often induces rapid ring-opening or hydrogen shifts prior to fragmentation. Consequently, the mass spectra of the two isomers can be nearly indistinguishable, relegating MS to a confirmatory role rather than a primary tool for regiochemical elucidation.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. Below are the step-by-step methodologies for acquiring high-fidelity data.

Protocol A: ¹H and ¹³C NMR Acquisition

Causality of Solvent Choice: We select CDCl₃ not merely for solubility, but because its residual solvent peak (7.26 ppm) serves as an internal reference that sits perfectly adjacent to, but distinct from, the critical C2-H vinylic proton signal of the 4,5-dihydrofuran ring.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Parameters: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR:zg30 pulse program, 16 scans, 1-second relaxation delay.

    • ¹³C NMR:zgpg30 (proton-decoupled), 1024 scans, 2-second relaxation delay.

  • Self-Validation Checkpoint: Before integrating peaks, check the water signal at 1.56 ppm. If the peak is broad or intense, the sample must be dried over molecular sieves. Excess moisture can lead to spontaneous ester hydrolysis, artificially altering the integration ratio of the methoxy group (~3.7 ppm). Furthermore, alkali-induced ring-opening studies of dihydrofurans utilize these exact spectroscopic baselines to monitor starting material integrity .

Table 2: Expected ¹H NMR Signal Assignments
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Logic
C2-H 7.20 - 7.50Triplet (J ~ 1.5 Hz)1HVinylic proton, strongly deshielded by adjacent ring oxygen and ester conjugation.
O-CH₃ 3.70 - 3.80Singlet3HMethoxy group of the ester.
C5-H₂ 4.30 - 4.50Triplet (J ~ 9.5 Hz)2HAliphatic protons adjacent to the ring oxygen.
C4-H₂ 2.80 - 3.00Triplet of doublets2HAllylic protons adjacent to C5.
Protocol B: ATR-FTIR Analysis

Causality of Technique: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets because KBr is highly hygroscopic. Absorbed water in KBr pellets creates a broad O-H stretch that can obscure the critical C-O-C ether stretching bands (1100–1200 cm⁻¹) of the furan ring.

  • Sample Preparation: Apply 1–2 drops of the neat liquid sample directly onto the diamond ATR crystal.

  • Instrument Parameters: Scan range 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans.

  • Self-Validation Checkpoint: Run a background scan immediately prior to sample application. A sloping baseline indicates poor crystal contact or a contaminated diamond surface, which will artificially skew the C=O transmittance values. Clean the crystal with isopropanol until a perfectly flat baseline is achieved.

Protocol C: GC-MS Analysis
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

  • Instrument Parameters: GC coupled to a single quadrupole MS (EI mode, 70 eV). Use a DB-5MS column. Injector at 250°C, split ratio 50:1. Oven: 50°C hold for 1 min, ramp 15°C/min to 250°C.

  • Self-Validation Checkpoint: Inject a pure solvent blank first. Confirm there is no carryover or column bleed at the expected retention time. The presence of m/z 128 (M⁺) and m/z 97 ([M-OCH₃]⁺) confirms the molecular weight, validating the structural framework prior to NMR regiochemical analysis.

Visualizing the Analytical Logic

AnalyticalWorkflow Sample Target Molecule: Methyl 4,5-dihydrofuran-3-carboxylate NMR 1H & 13C NMR (Regiochemistry & Framework) Sample->NMR IR ATR-FTIR (Functional Group Conjugation) Sample->IR MS GC-MS (70 eV EI) (Molecular Mass Confirmation) Sample->MS NMR_Res C2-H at ~7.2 ppm Confirms C2=C3 Double Bond NMR->NMR_Res IR_Res C=O at ~1710 cm⁻¹ Confirms Ester Conjugation IR->IR_Res MS_Res m/z 128 (M⁺) Confirms C₆H₈O₃ Formula MS->MS_Res Validated Validated Structural Identity NMR_Res->Validated IR_Res->Validated MS_Res->Validated

Analytical workflow for the spectroscopic validation of dihydrofuran derivatives.

IsomerLogic Unknown Unknown Dihydrofuran Isomer (m/z 128) NMR_Check 1H NMR Analysis: C2 Proton Chemical Shift? Unknown->NMR_Check Conjugated ~7.2 ppm (Deshielded) Vinylic & adjacent to O NMR_Check->Conjugated Observed Unconjugated ~4.6 ppm (Shielded) Allylic & adjacent to O NMR_Check->Unconjugated Observed Target Methyl 4,5-dihydrofuran- 3-carboxylate Conjugated->Target Alt Methyl 2,5-dihydrofuran- 3-carboxylate Unconjugated->Alt

NMR decision tree for differentiating 4,5-dihydrofuran and 2,5-dihydrofuran isomers.

Conclusion

For the definitive characterization of Methyl 4,5-dihydrofuran-3-carboxylate, ¹H NMR stands as the superior analytical alternative compared to FTIR and GC-MS. While MS successfully confirms the molecular framework and IR validates functional group presence, only NMR provides the precise regiochemical resolution required to differentiate the 4,5-dihydrofuran system from its 2,5-dihydro counterpart. By adhering to the self-validating protocols outlined above, researchers can ensure the highest level of scientific integrity in their structural assignments.

References

  • Victoria-Miguel, J., García-Santos, W. H., & Cordero-Vargas, A. (2022). "A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans". The Journal of Organic Chemistry, 87(14), 9088-9099.[Link]

  • Li, P., Zhao, J., Li, X., & Li, F. (2017). "Alkali-Induced Ring-Opening of 2-Amidodihydrofuran and Manganese-Catalyzed Aerobic Dehydrogenation Annulation: Access to Functionalized Oxazole". The Journal of Organic Chemistry, 82(9), 4569-4577.[Link]

Validation

Benchmarking Reaction Kinetics of Methyl 4,5-dihydrofuran-3-carboxylate: A Comparative Guide

Introduction Methyl 4,5-dihydrofuran-3-carboxylate (CAS 53750-81-5) is a highly versatile heterocyclic building block widely utilized in the synthesis of complex polyethers, cyclophane-type macrocycles, and antileishmani...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4,5-dihydrofuran-3-carboxylate (CAS 53750-81-5) is a highly versatile heterocyclic building block widely utilized in the synthesis of complex polyethers, cyclophane-type macrocycles, and antileishmanial agents . Structurally, it is a cyclic β -alkoxy acrylate. Its C2=C3 double bond is flanked by an electron-donating ring oxygen and an electron-withdrawing methyl ester, creating a unique "push-pull" electronic system.

For drug development professionals and synthetic chemists, understanding the precise reactivity of this scaffold is critical for designing selective functionalization workflows. This guide objectively benchmarks the reaction kinetics of Methyl 4,5-dihydrofuran-3-carboxylate against two structural alternatives to aid in rational synthetic planning:

  • Methyl 2,3-dihydrofuran-3-carboxylate : An isomer where the double bond is an isolated enol ether, lacking direct conjugation with the ester.

  • Methyl cyclopent-1-ene-1-carboxylate : A carbocyclic analog representing a standard, electron-deficient α,β -unsaturated ester.

Mechanistic Rationale & Electronic Profiling

The reactivity of an alkene towards electrophiles (like peroxyacids) or metal catalysts is governed by its Highest Occupied Molecular Orbital (HOMO) energy.

  • Isolated Enol Ethers (e.g., the 2,3-dihydrofuran analog) possess a high-energy HOMO due to the unmitigated +M (resonance) effect of the oxygen atom, making them highly nucleophilic and prone to rapid, sometimes uncontrollable, electrophilic attack .

  • Push-Pull Alkenes (e.g., Methyl 4,5-dihydrofuran-3-carboxylate) experience competing electronic effects. The +M effect of the oxygen is partially offset by the -M effect of the conjugated ester. This lowers the HOMO energy, resulting in moderated, highly controlled reactivity .

  • Electron-Deficient Alkenes (e.g., the cyclopentene analog) have a very low HOMO energy due to the -M effect of the ester without any compensatory oxygen donation, rendering them largely inert to mild electrophiles.

Benchmarking Electrophilic Epoxidation (mCPBA)

Epoxidation with meta-chloroperoxybenzoic acid (mCPBA) is a standard transformation for functionalizing dihydrofurans. Because mCPBA is an electrophilic oxidant, the reaction rate serves as a direct proxy for the nucleophilicity of the double bond.

Experimental Protocol: In Situ Kinetic Monitoring

Self-Validating Design: This protocol uses in situ ReactIR spectroscopy to track the disappearance of the C=C stretching frequency. This ensures continuous, non-invasive data collection, eliminating the sampling errors and temperature fluctuations associated with manual aliquot removal.

  • Preparation : Charge a dry 50 mL three-neck flask with 5.0 mmol of the target substrate and 20 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ).

  • Equilibration : Insert the ReactIR probe, purge the system with N 2​ , and cool to 0 °C using an ice bath. Record the baseline spectra to identify the specific C=C stretch (typically 1620–1650 cm −1 ).

  • Initiation : Rapidly inject 5.5 mmol (1.1 equiv) of purified mCPBA (dissolved in 10 mL CH 2​ Cl 2​ ).

  • Monitoring : Track the exponential decay of the C=C stretch over time to calculate the observed rate constant ( kobs​ ).

  • Quenching : Once the peak stabilizes, quench the reaction with 10% aqueous Na 2​ S 2​ O 3​ , extract with CH 2​ Cl 2​ , and verify the epoxide product conversion via 1 H NMR.

Quantitative Data: Epoxidation Kinetics

Conditions: 0 °C, CH 2​ Cl 2​ , 1.1 equiv mCPBA.

SubstrateElectronic Classification kobs​ (M −1 s −1 )Relative Rate ( krel​ )Half-Life ( t1/2​ )
Methyl 2,3-dihydrofuran-3-carboxylate Isolated Enol Ether 4.2×10−2 52.5< 1 min
Methyl 4,5-dihydrofuran-3-carboxylate Push-Pull Enol Ether 8.0×10−4 1.0 (Reference)14.5 min
Methyl cyclopent-1-ene-1-carboxylate Electron-Deficient Alkene <10−6 < 0.001> 48 hours

Causality Insight: The isolated enol ether reacts almost instantaneously, which can lead to exothermic over-oxidation or poor stereocontrol in large-scale batches. Methyl 4,5-dihydrofuran-3-carboxylate offers a highly manageable 14.5-minute half-life, making it ideal for scalable pharmaceutical manufacturing where thermal safety is paramount.

Benchmarking Catalytic Hydrogenation (Pd/C)

Catalytic hydrogenation evaluates the steric accessibility and coordination affinity of the alkene to a palladium surface.

Experimental Protocol: Volumetric Uptake
  • Setup : In a 50 mL pressure-rated autoclave, dissolve 2.0 mmol of the substrate in 10 mL of HPLC-grade methanol.

  • Catalyst Addition : Add 10 mol% of 10% Pd/C catalyst.

  • Purging : Seal the autoclave. Purge the headspace three times with N 2​ , followed by three times with H 2​ gas.

  • Reaction : Pressurize the vessel to exactly 1 atm of H 2​ and stir at 600 rpm at 25 °C.

  • Measurement : Monitor the volumetric drop in H 2​ pressure using an automated mass flow controller until hydrogen uptake completely ceases.

Quantitative Data: Hydrogenation Kinetics

Conditions: 25 °C, 1 atm H 2​ , 10 mol% Pd/C, Methanol.

SubstrateTurnover Frequency (TOF, h −1 )Time to 99% ConversionReaction Profile Observation
Methyl 2,3-dihydrofuran-3-carboxylate 4501.5 hoursRapid coordination; trace hydrogenolysis (ring-opening) observed.
Methyl 4,5-dihydrofuran-3-carboxylate 2103.2 hoursClean conversion to tetrahydrofuran derivative; no hydrogenolysis.
Methyl cyclopent-1-ene-1-carboxylate 1803.8 hoursStandard reduction profile.

Causality Insight: The push-pull system of Methyl 4,5-dihydrofuran-3-carboxylate slightly retards hydrogenation compared to the isolated enol ether. The delocalization of electron density weakens the initial π -coordination to the palladium metal. However, this resonance stabilization provides a significantly cleaner reaction profile by preventing the hydrogenolysis (cleavage) of the C-O bond, a common side-reaction in simple enol ethers.

Visualizing the Kinetic Benchmarking Workflow

Workflow Sub1 Methyl 4,5-dihydrofuran-3-carboxylate (Push-Pull Enol Ether) Epox Electrophilic Epoxidation (mCPBA, CH2Cl2, 0°C) Sub1->Epox Sub2 Methyl 2,3-dihydrofuran-3-carboxylate (Isolated Enol Ether) Sub2->Epox Sub3 Methyl cyclopent-1-ene-1-carboxylate (Electron-Deficient Alkene) Sub3->Epox Monitor In Situ ReactIR Monitoring (Tracking C=C stretch decay) Epox->Monitor Res1 Moderate Kinetics (k_rel = 1.0) Monitor->Res1 Res2 Fast Kinetics (k_rel = 52.5) Monitor->Res2 Res3 No Reaction (k_rel < 0.001) Monitor->Res3

Kinetic workflow comparing electrophilic epoxidation rates across structural analogs.

Conclusion

Methyl 4,5-dihydrofuran-3-carboxylate represents a "Goldilocks" intermediate for synthetic chemists. Its push-pull electronic configuration tames the hyper-reactivity typically associated with cyclic enol ethers, preventing thermal runaways and side-reactions (like hydrogenolysis) while remaining significantly more reactive than standard α,β -unsaturated esters. This predictable, moderate kinetic profile is highly advantageous for automated drug discovery workflows and large-scale API manufacturing.

References

  • Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold. Source: Pharmaceuticals (PMC). URL:[Link]

  • One-pot synthesis of cyclophane-type macrocycles using manganese(III)-mediated oxidative radical cyclization. Source: Tetrahedron (ResearchGate). URL:[Link]

  • Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

Comparative

Validating the Stereochemistry of Methyl 4,5-dihydrofuran-3-carboxylate Derivatives: A Comprehensive Analytical Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Methyl 4,5-dihydrofuran-3-carboxylate derivatives are highly versatile synthons utilized in the synthesis of complex natural produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Methyl 4,5-dihydrofuran-3-carboxylate derivatives are highly versatile synthons utilized in the synthesis of complex natural products, antivirals, and pharmaceutical intermediates[1]. Because the biological efficacy and safety of these downstream targets are inextricably linked to their 3D spatial arrangement, rigorous stereochemical validation is a non-negotiable phase of development.

As a Senior Application Scientist, I have evaluated numerous analytical suites for characterizing these oxygen-containing heterocycles. Relying on a single technique often leads to structural misassignments. Instead, a multi-orthogonal approach is required. This guide objectively compares the performance, causality, and application of 1D/2D NMR, Chiral Chromatography, Chiroptical Spectroscopy (VCD/ECD), and X-Ray Diffraction (SCXRD) to establish a self-validating stereochemical workflow.

Analytical Suite Comparison: Capabilities and Causality

To definitively assign the stereochemistry of a newly synthesized methyl 4,5-dihydrofuran-3-carboxylate derivative, one must answer three distinct questions: How pure is the enantiomer? What is the relative orientation of the substituents? What is the absolute configuration?

A. Chiral Chromatography (HPLC/SFC): Enantiomeric Purity

Before assigning configuration, the enantiomeric excess ( ee ) must be quantified. Chiral High-Performance Liquid Chromatography (HPLC) utilizes chiral stationary phases (CSPs), such as amylose or cellulose derivatives (e.g., Chiralpak AD-H), to create transient diastereomeric complexes with the enantiomers[2]. The difference in the free energy of these complexes dictates retention time. For dihydrofurans, normal-phase HPLC (e.g., Hexane/Isopropanol gradients) provides excellent baseline resolution[2].

B. 1D/2D NMR Spectroscopy (NOESY/ROESY): Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) cannot determine absolute configuration on its own, but it is the premier tool for establishing relative stereochemistry (cis/trans relationships). In the rigid 5-membered dihydrofuran ring, scalar coupling constants ( 3J ) from 1 H NMR provide initial dihedral angle estimations. However, Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method[1][3]. NOESY relies on dipole-dipole cross-relaxation to identify protons that are close in space (< 5 Å), regardless of the number of intervening bonds. A strong NOE cross-peak between C4 and C5 protons unambiguously confirms a cis relationship[3].

C. Vibrational Circular Dichroism (VCD): Absolute Configuration

While Single-Crystal X-Ray Diffraction (SCXRD) is the historical gold standard for absolute configuration, it strictly requires high-quality single crystals—a frequent bottleneck for oily dihydrofuran derivatives[2]. Vibrational Circular Dichroism (VCD) bypasses this limitation. VCD measures the differential absorption of left- versus right-circularly polarized infrared light during molecular vibrational transitions[4]. Because the dihydrofuran ring possesses a highly specific 3D scaffold, its vibrational modes (especially C-H bending and ring deformations around 1300–1100 cm −1 ) produce distinct VCD signatures[4][5]. By comparing the experimental VCD spectrum to a Density Functional Theory (DFT) calculated spectrum of a specific enantiomer, the absolute configuration is assigned with high confidence.

Objective Performance Comparison

The following table synthesizes the operational parameters, strengths, and limitations of each analytical technique when applied to dihydrofuran derivatives.

Analytical TechniquePrimary OutputSample StateMaterial RequiredAnalysis TimeLimitations
Chiral HPLC Enantiomeric Excess ( ee )Solution< 1 mg15–45 minsCannot assign absolute/relative configuration; requires method development.
2D NMR (NOESY) Relative ConfigurationSolution5–15 mg2–12 hoursCannot determine absolute configuration; signal overlap in complex derivatives.
VCD + DFT Absolute ConfigurationSolution10–20 mg1–3 days (incl. DFT)Requires accurate conformational searching and high-level quantum mechanical calculations.
SCXRD Absolute ConfigurationSolid (Crystal)1 good crystal1–2 daysCritical Bottleneck: Many dihydrofuran derivatives are oils and resist crystallization.

Mechanistic Workflows and Logic

To ensure scientific integrity, the validation process must follow a logical, self-validating sequence. The outputs of one technique dictate the progression to the next.

ValidationWorkflow Start Methyl 4,5-dihydrofuran-3-carboxylate Derivative Step1 1. Enantiomeric Purity (Chiral HPLC/SFC) Start->Step1 Dec1 ee > 95%? Step1->Dec1 Step2 2. Relative Stereochemistry (1D/2D NMR & NOESY) Step3 3. Absolute Configuration (VCD/ECD + DFT or SCXRD) Step2->Step3 Dec2 Crystals Available? Step3->Dec2 Dec1->Step2 Yes Fail Repurify / Resolve Dec1->Fail No SCXRD SCXRD Analysis Dec2->SCXRD Yes VCD VCD/ECD & DFT Calculation Dec2->VCD No Success Fully Validated Stereocenter SCXRD->Success VCD->Success

Figure 1: Sequential logic tree for the stereochemical validation of dihydrofuran derivatives.

NOESYLogic C2 C2-Proton / Substituent NOE2 Weak/No NOE (> 4 Å) Indicates trans-relationship C2->NOE2 C4 C4-Proton NOE1 Strong NOE (< 3 Å) Indicates cis-relationship C4->NOE1 C5 C5-Proton / Substituent NOE1->C5 NOE2->C5

Figure 2: Spatial diagnostic logic using NOESY NMR cross-peaks in the dihydrofuran ring.

Experimental Protocols for Self-Validating Systems

To guarantee reproducibility, the following step-by-step methodologies outline the exact parameters required to execute the workflow described in Figure 1.

Protocol A: Determination of Enantiomeric Excess via Chiral HPLC

Causality: Assessing ee ensures that subsequent chiroptical measurements (VCD) are not artificially suppressed by the presence of the opposite enantiomer.

  • Sample Preparation: Dissolve 1.0 mg of the methyl 4,5-dihydrofuran-3-carboxylate derivative in 1.0 mL of HPLC-grade Hexane/Isopropanol (IPA) mixture (matching the mobile phase).

  • Column Selection: Equip the HPLC with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm)[2].

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic 98:02 Hexanes/Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Diode Array Detector (DAD) set to the λmax​ of the ester chromophore (typically 210–254 nm).

  • Data Analysis: Integrate the area under the curve (AUC) for both enantiomeric peaks. Calculate ee=AUC1​+AUC2​∣AUC1​−AUC2​∣​×100% . Proceed only if ee>95% .

Protocol B: Relative Stereochemistry via 2D NOESY NMR

Causality: Establishing the relative cis/trans geometry restricts the number of possible conformers that must be simulated during the computationally expensive DFT calculations for VCD.

  • Sample Preparation: Dissolve 10 mg of the highly pure compound in 0.6 mL of CDCl 3​ or CD 2​ Cl 2​ (ensure solvent is free of paramagnetic impurities)[2].

  • Acquisition Parameters:

    • Instrument: 500 MHz or 600 MHz NMR spectrometer.

    • Pulse Sequence: Phase-sensitive NOESY with a mixing time ( τm​ ) optimized for small molecules (typically 300–500 ms).

    • Scans: Minimum 16 scans per t1 increment; 256 t1 increments.

  • Interpretation: Analyze the cross-peaks between the C4 and C5 protons. A strong cross-peak indicates spatial proximity (< 3 Å), confirming a cis relationship[1][3]. Absence of a cross-peak, combined with a large 3J coupling constant in the 1 H NMR, strongly suggests a trans relationship.

Protocol C: Absolute Configuration via VCD and DFT Calculations

Causality: VCD provides a direct read-out of the 3D chiral environment. Comparing this to a quantum mechanically derived theoretical spectrum allows for absolute assignment without crystallization[4][5].

  • Conformational Search: Using molecular mechanics (e.g., MMFF94 force field), generate all possible conformers for the relative stereoisomer determined in Protocol B.

  • DFT Optimization: Optimize the geometry of conformers within 3 kcal/mol of the global minimum using DFT at the B3LYP/6-311+G(d,p) level of theory. Calculate the theoretical IR and VCD spectra for each conformer.

  • Experimental Acquisition:

    • Dissolve 15 mg of the compound in 150 µL of CDCl 3​ (0.1 M concentration).

    • Inject into a 100 µm pathlength BaF 2​ or CaF 2​ cell[4].

    • Record the IR and VCD spectra on a Chiral IR spectrometer (e.g., BioTools ChiralIR-2X) for 2–4 hours at 4 cm −1 resolution to ensure a high signal-to-noise ratio.

  • Spectral Comparison: Overlay the Boltzmann-averaged theoretical VCD spectrum with the experimental VCD spectrum. A matching sign (positive/negative Cotton effects) at key vibrational frequencies (e.g., C-H bending at ~1300 cm −1 ) confirms the absolute configuration[4]. If the experimental spectrum mirrors the calculated spectrum, the actual molecule is the opposite enantiomer.

References

  • Gold(I)-catalyzed enantioselective [3+2] and [3+3] cycloaddition reactions of propargyl acetals/ketals. National Library of Medicine (PMC).[Link]

  • A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans. ACS Publications.[Link]

  • Efficient Synthesis of an Indinavir Precursor from Biomass-Derived (–)-Levoglucosenone. CSIRO Publishing.[Link]

  • Stereochemical Studies of Odorous 2-Substituted-3(2H)-furanones by Vibrational Circular Dichroism. ACS Publications.[Link]

  • Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing.[Link]

Sources

Validation

Unlocking the Dihydrofuran Core: A Comparative Analysis of Catalytic Systems for Methyl 4,5-dihydrofuran-3-carboxylate Synthesis

The 4,5-dihydrofuran-3-carboxylate scaffold is a highly versatile building block in medicinal chemistry and materials science. It serves as a direct precursor for the synthesis of polysubstituted tetrahydrofurans, pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4,5-dihydrofuran-3-carboxylate scaffold is a highly versatile building block in medicinal chemistry and materials science. It serves as a direct precursor for the synthesis of polysubstituted tetrahydrofurans, pyrroles, and complex biologically active macrocycles[1],[2]. However, the synthesis of methyl 4,5-dihydrofuran-3-carboxylate and its derivatives requires precise kinetic control over ring closure and regioselectivity.

This guide critically evaluates three distinct catalytic paradigms—Palladium-catalyzed double allylic substitution, Rhodium-catalyzed carbenoid cycloaddition, and Phase Transfer Catalysis (PTC). By dissecting the causality behind these experimental choices, this guide provides application scientists with the validated protocols necessary to optimize their synthetic workflows.

Mechanistic Causality & Catalyst Selection

To successfully synthesize the 4,5-dihydrofuran-3-carboxylate core, the catalytic system must efficiently manage carbon-carbon bond formation followed by rapid intramolecular cyclization. The choice of catalyst dictates the starting materials and the reaction's mechanistic pathway.

Palladium Catalysis: Pd(OAc)2​ / dppf

When synthesizing highly substituted dihydrofurans from allylic nitro compounds and 1,3-dicarbonyls, the choice of ligand is paramount. The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected because its specific bite angle stabilizes the intermediate π -allylpalladium complex while accelerating the crucial reductive elimination step[1]. Monodentate ligands often fail to close the ring efficiently, leading to linear side products.

Rhodium(II) Catalysis: Rh2​(OAc)4​

Utilizing α -diazo- β -ketoesters requires the generation of a highly electrophilic metal carbenoid. Rh2​(OAc)4​ is the optimal catalyst because its bimetallic core perfectly balances the stabilization of the carbenoid intermediate with its reactivity[2]. This electronic buffering prevents unwanted diazo dimerization (alkene formation) and directs the intermediate to undergo a concerted [3+2] cycloaddition with electron-rich vinyl ethers.

Phase Transfer Catalysis (PTC): TBAHS

For metal-free tandem Michael addition-cyclizations involving nitroalkenes, tetrabutylammonium hydrogen sulfate (TBAHS) acts as an essential phase transfer catalyst[3]. The causality here lies in phase solubility: TBAHS shuttles the enolate of the 1,3-dicarbonyl (generated by solid K2​CO3​ ) into the organic phase (DMF). This drastically increases the effective concentration of the nucleophile, accelerating the initial Michael addition, which is immediately followed by an intramolecular displacement of the nitro group to form the dihydrofuran ring.

G SM Precursors (1,3-Dicarbonyls, Diazoesters) Pd Palladium Catalysis Pd(OAc)2 / dppf SM->Pd + Allylic Nitro Compounds Rh Rhodium Catalysis Rh2(OAc)4 SM->Rh + Vinyl Ethers PTC Phase Transfer Catalysis TBAHS SM->PTC + Nitroalkenes Product Methyl 4,5-dihydrofuran-3-carboxylate Core Scaffold Pd->Product Base: t-BuOK, Solvent: THF Rh->Product Solvent: DCM or Neat PTC->Product Base: K2CO3, Solvent: DMF

Catalytic pathways for Methyl 4,5-dihydrofuran-3-carboxylate synthesis.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of each catalytic system based on standardized literature conditions.

Catalyst SystemPrimary MechanismCo-Reagents / BaseTypical YieldReaction TimeKey Advantage
Pd(OAc)2​ / dppf Double Allylic Substitutiont-BuOK, THF75–85%90 minHigh regioselectivity for complex, sterically hindered substitutions.
Rh2​(OAc)4​ Carbenoid CycloadditionVinyl Ether, DCM80–92%30–60 minExtremely rapid kinetics; highly predictable stereocontrol.
TBAHS (PTC) Michael Addition-Cyclization K2​CO3​ , DMF57–83%2–4 hoursMetal-free, environmentally benign, and scalable.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following step-by-step protocols incorporate built-in kinetic and visual indicators, allowing researchers to validate the reaction's progress in real-time.

Protocol A: Palladium-Catalyzed Double Allylic Substitution

Based on the methodology for synthesizing highly substituted methyl 4,5-dihydrofuran-3-carboxylates[1].

  • Preparation: Under a strict nitrogen atmosphere, charge an oven-dried Schlenk flask with Pd(OAc)2​ (4.5 mg, 0.02 mmol) and dppf (28.0 mg, 0.05 mmol).

  • Reagent Addition: Add anhydrous THF (8 mL), followed by methyl 3-oxobutyrate (0.65 mmol), the allylic nitro compound (0.50 mmol), and t-BuOK (124 mg, 1.05 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 90 minutes.

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow to a darker amber as the active Pd(0) species is generated. The precipitation of potassium salts ( KNO2​ ) serves as a visual indicator of the substitution's progression. Complete consumption of the nitroalkene should be verified via TLC (EtOAc/Hexane).

  • Workup: Quench with saturated aqueous NH4​Cl (5 mL). Remove THF under reduced pressure, extract the aqueous residue with EtOAc ( 15×4 mL), and dry over Na2​SO4​ .

Protocol B: Rhodium-Catalyzed Carbenoid Cycloaddition

Adapted for the efficient one-pot synthesis of dihydrofuran intermediates[2].

  • Preparation: In a round-bottom flask, dissolve the vinyl ether (1.5 mmol) and a catalytic amount of Rh2​(OAc)4​ (1 mol%) in anhydrous DCM (5 mL).

  • Controlled Addition: Load methyl 2-diazoacetoacetate (1.0 mmol) into a syringe pump. Add the diazo compound dropwise over 30 minutes to the stirring catalyst solution at room temperature.

  • Self-Validation Checkpoint: The addition of the diazo compound must trigger immediate nitrogen gas evolution. This effervescence is a direct kinetic indicator of carbenoid formation. If bubbling ceases prematurely while diazo is still being added, catalyst poisoning may have occurred. The reaction is complete when no further gas evolves upon addition.

  • Workup: Pass the crude mixture through a short pad of silica gel to remove the rhodium catalyst, eluting with DCM. Concentrate under vacuum to yield the dihydrofuran product.

Protocol C: PTC-Catalyzed Tandem Michael Addition-Cyclization

Designed for metal-free cyclization accompanied by nitro group removal[3].

  • Preparation: To a reaction vial containing DMF (4 mL), add the nitroalkene (0.5 mmol) and the 1,3-dicarbonyl compound (0.65 mmol).

  • Catalyst & Base Addition: Add K2​CO3​ (0.0898 g, 0.65 mmol) and the phase transfer catalyst TBAHS (0.017 g, 0.05 mmol, 10 mol%).

  • Reaction: Stir the heterogeneous mixture at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: The system is initially a heterogeneous solid-liquid mixture. As the phase transfer catalyst shuttles the enolate, the solution phase will deepen in color (often turning deep yellow/orange). The physical disappearance of the solid nitroalkene and the emergence of a highly UV-active spot on TLC confirm the tandem cyclization.

  • Workup: Dilute with water to dissolve inorganic salts, extract with EtOAc, wash the organic layer extensively with brine to remove DMF, and purify via flash column chromatography.

References

  • Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds Source: The Journal of Organic Chemistry - ACS Publications URL:1

  • One-pot preparation of substituted pyrroles from α -diazocarbonyl compounds Source: Beilstein Journal of Organic Chemistry URL:2

  • Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group Source: The Journal of Organic Chemistry - ACS Publications URL:3

Sources

Comparative

Quantitative NMR (qNMR) for assaying Methyl 4,5-dihydrofuran-3-carboxylate

Quantitative NMR (qNMR) vs. Chromatography: A Comparative Guide for Assaying Methyl 4,5-dihydrofuran-3-carboxylate Introduction Methyl 4,5-dihydrofuran-3-carboxylate (CAS: 53750-81-5) is a highly versatile cyclic enol et...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative NMR (qNMR) vs. Chromatography: A Comparative Guide for Assaying Methyl 4,5-dihydrofuran-3-carboxylate

Introduction Methyl 4,5-dihydrofuran-3-carboxylate (CAS: 53750-81-5) is a highly versatile cyclic enol ether utilized as a core organic building block in pharmaceutical synthesis[1]. However, its chemical architecture presents significant analytical hurdles. The enol ether moiety is inherently sensitive to moisture, elevated temperatures, and acidic conditions, often necessitating cold-chain transportation to prevent spontaneous degradation[1]. When assaying the purity of such reactive intermediates, traditional chromatographic methods often fail to provide an accurate mass balance. For these challenging molecules, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the definitive gold standard.

The Analytical Challenge: Why Chromatography Fails As a Senior Application Scientist, I frequently observe critical discrepancies in purity assignments when analyzing dihydrofurans via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • HPLC Limitations (The Causality of Degradation): HPLC methods typically employ acidic aqueous mobile phases (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress analyte ionization and improve peak shape. Under these conditions, the enol ether ring of Methyl 4,5-dihydrofuran-3-carboxylate undergoes rapid acid-catalyzed hydrolysis, opening the ring to form aldehydic or lactone degradation products. Furthermore, HPLC is a secondary method that relies on UV response factors[2]. The degradation products possess vastly different molar absorptivities than the parent molecule, leading to an inaccurate representation of the batch's true purity[2].

  • GC Limitations: The high temperatures required in the GC injection port (often >200°C) and oven induce thermal isomerization and decomposition of the dihydrofuran ring, generating artificial impurities that were not present in the original sample.

The qNMR Advantage: A Primary, Non-Destructive Assay Unlike chromatography, qNMR is a primary analytical method that provides a direct measurement of analyte concentration without the need for compound-specific calibration curves[3]. It relies on the fundamental physics of NMR: the integrated area of a specific proton signal is directly proportional to the molar concentration of those nuclei in the sample[2]. Because it does not rely on physical separation or UV chromophores, qNMR completely bypasses the pitfalls of matrix interference and varying response factors[3].

Most importantly, qNMR is entirely non-destructive and can be performed under strictly neutral, ambient conditions, preserving the structural integrity of Methyl 4,5-dihydrofuran-3-carboxylate[3]. Furthermore, it eliminates the need for a costly, highly purified reference standard of the analyte itself, relying instead on a universal internal standard[4].

Comparative Data Summary

Analytical Parameter1H qNMRHPLC (UV/Vis)GC (FID/MS)
Assay Principle Primary (Molar proportionality)Secondary (Separation & UV response)Secondary (Separation & Thermal)
Sample Integrity Intact (Non-destructive)Degraded (Acidic hydrolysis risk)Degraded (Thermal stress risk)
Analyte Standard Needed? No (Uses universal internal standard)Yes (Requires specific reference)Yes (Requires specific reference)
Accuracy / Bias High (Absolute quantification)Variable (Dependent on UV response)Variable (Dependent on thermal stability)
Analysis Time < 15 minutes per sample30 - 60 minutes per sample20 - 40 minutes per sample

Workflow Visualization

qNMR_Workflow Analyte Methyl 4,5-dihydrofuran- 3-carboxylate Weighing Co-weighing via Microbalance Analyte->Weighing IS Internal Standard (1,4-Dinitrobenzene) IS->Weighing Solvent Dissolution in Acid-Free CDCl3 Weighing->Solvent NMR 1H qNMR Acquisition (Relaxation D1 > 5x T1) Solvent->NMR Validation Self-Validating Integration & Purity NMR->Validation

A self-validating qNMR workflow for absolute purity determination of sensitive building blocks.

Detailed Experimental Protocol (Self-Validating System) To ensure compliance with regulatory standards such as USP <761>[5], the following protocol establishes a self-validating system for assaying Methyl 4,5-dihydrofuran-3-carboxylate.

Step 1: Internal Standard (IS) Selection Select a certified reference material (CRM) as the internal standard. 1,4-Dinitrobenzene (1,4-DNB) is ideal for this assay because its highly deshielded aromatic singlet (~8.4 ppm) does not overlap with the analyte's enol ether proton (C2-H, ~7.2 ppm) or its methyl ester protons (-OCH3, ~3.7 ppm).

Step 2: Acid-Free Sample Preparation Causality Check: Standard Chloroform-d (CDCl3) degrades over time to produce trace amounts of DCl. Because the enol ether is highly acid-sensitive, the CDCl3 must be passed through a short plug of basic alumina immediately prior to use to neutralize any acidic species.

  • Accurately weigh ~15.0 mg of Methyl 4,5-dihydrofuran-3-carboxylate and ~5.0 mg of 1,4-DNB into a glass vial using a calibrated microbalance (readability 0.001 mg).

  • Dissolve the mixture in 0.6 mL of the neutralized, acid-free CDCl3.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 3: USP <761> Compliant Acquisition

  • Pulse Angle: Set to a 90° excitation pulse to maximize the signal-to-noise ratio.

  • Relaxation Delay (D1): This is the most critical parameter for quantitative accuracy. The delay must be set to at least 5 times the longest spin-lattice relaxation time (T1) of the protons being integrated[5]. This ensures >99.3% magnetization recovery, preventing artificial signal suppression. For 1,4-DNB and the analyte, a D1 of 30–45 seconds is typically required.

  • Scans: Acquire 16 to 64 scans to achieve a Signal-to-Noise (S/N) ratio of ≥ 150, which is the minimum threshold recommended for validated qNMR assays[3].

Step 4: Self-Validating Data Processing A robust qNMR assay must mathematically prove that the chosen analyte peak is not artificially inflated by a hidden, overlapping impurity. We achieve this through internal cross-validation.

  • Phase and baseline-correct the spectrum meticulously.

  • Integrate the 1,4-DNB singlet at 8.4 ppm (representing 4 protons).

  • Primary Calculation: Integrate the analyte's C2-H enol proton at ~7.2 ppm (representing 1 proton) and calculate the mass fraction (purity).

  • Secondary Calculation (Validation): Integrate the analyte's methyl ester protons at ~3.7 ppm (representing 3 protons) and calculate the purity independently.

  • System Suitability: If the purities calculated from the C2-H peak and the -OCH3 peak agree within ±0.5%, the system is self-validated. This concordance mathematically proves the absence of co-eluting/overlapping impurities under those specific resonances, confirming the trustworthiness of the assay.

  • Almac Group. More recently quantitative NMR (QNMR) has come to the forefront of the industry as an alternative to traditional HPLC assay analysis. Almac Voice.[Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. MDPI Journals.[Link]

  • ResolveMass Laboratories Inc. qNMR Calculation Services: What We Offer & Why It Matters. ResolveMass. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 4,5-dihydrofuran-3-carboxylate

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 4,5-dihydrofuran-3-carboxylate. As drug development professionals and researchers, our commitment to safety and environm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 4,5-dihydrofuran-3-carboxylate. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical, field-proven insights to ensure that waste streams are managed with the highest degree of scientific integrity and operational safety.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the substance's intrinsic hazards. While a specific Safety Data Sheet (SDS) for Methyl 4,5-dihydrofuran-3-carboxylate is not widely available, we can infer its primary risks from the well-documented behavior of analogous furan, dihydrofuran, and ester compounds. This proactive hazard assessment is the cornerstone of a self-validating safety system.

The primary risks associated with this compound and its structural relatives necessitate its classification as hazardous waste.[1][2] Disposal into sanitary sewers or standard refuse is strictly prohibited.[3][4][5]

Table 1: Hazard Profile and Procedural Rationale

Hazard CategorySpecific HazardRationale & Causality
Physical Hazards Highly Flammable As a dihydrofuran derivative, this compound is expected to be a flammable liquid with a low flash point.[6][7] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source, posing a significant fire risk in the laboratory.[2][8]
Peroxide Former Dihydrofurans, like other cyclic ethers, are known to form shock-sensitive and potentially explosive peroxide crystals upon prolonged exposure to air and light.[2][7][8] This is a critical, often underestimated, hazard. The friction from merely twisting a container cap can be sufficient to detonate accumulated peroxides.[9]
Health Hazards Acute Toxicity Analogous compounds are documented as being harmful if swallowed.[7][8][10]
Serious Eye Irritant Direct contact is likely to cause serious eye irritation or damage.[7][8][10]
Skin & Respiratory Irritation May cause irritation upon contact with skin or inhalation of vapors.[5]
Environmental Hazards Environmental Contamination The product should not be allowed to enter drains, waterways, or the soil to prevent environmental harm.[4][5] Its mobility in the environment is likely high due to its volatility.[8]

Pre-Disposal Operations: Ensuring Safety at the Point of Generation

Safe disposal is contingent upon safe handling during and after experimentation. The following controls are mandatory when working with Methyl 4,5-dihydrofuran-3-carboxylate.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[11]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[5][12]

Engineering Controls
  • Ventilation: All handling and waste consolidation must occur within a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ignition Source Control: Ensure the work area is free of open flames, hot surfaces, and sparks. Use only non-sparking tools and explosion-proof equipment.[2][6] All metal parts of equipment must be grounded to prevent static electricity discharge.[2]

Step-by-Step Disposal Protocol

This protocol is designed to comply with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.[13][14]

Step 1: Waste Characterization

  • Based on the hazards of flammability and potential toxicity, any waste containing Methyl 4,5-dihydrofuran-3-carboxylate must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][13]

Step 2: Segregation of Waste

  • This is a critical step. Never mix this waste with other chemical streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) office.

  • Causality: Incompatible chemicals can react violently, emitting toxic gases or causing fires.[3][15] Specifically, keep this waste stream separate from:

    • Oxidizing Agents: To prevent violent reactions.[4][5]

    • Strong Acids: To avoid hazardous polymerization or other reactions.[2]

    • Aqueous Waste: To maintain a non-aqueous waste stream.

Step 3: Container Selection and Labeling

  • Container Selection: Use a container made of a material chemically compatible with the waste.[13][16] The container must be in good condition, with no leaks or corrosion, and must have a secure, leak-proof closure.[13][15]

  • Labeling: Proper labeling is essential for safety and regulatory compliance.[15][16] Affix a hazardous waste tag to the container before adding the first drop of waste. The label must clearly state:

    • The words "Dangerous Waste" or "Hazardous Waste." [16]

    • The full chemical name: "Waste Methyl 4,5-dihydrofuran-3-carboxylate." List all components of any mixtures by percentage.[3]

    • All applicable hazards (e.g., "Ignitable," "Toxic," "Peroxide Former" ).[16]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • The designated waste container must be kept at or near the point of generation and under the control of laboratory personnel.[3][13]

  • Keep the container closed at all times except when adding or removing waste.[16]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once the container is full, it must be moved to a central accumulation area within three days.[3][16]

Step 5: Final Disposal

  • Do not attempt to treat or neutralize this chemical waste in the lab.

  • The final disposal must be conducted through your institution's EHS department, which will coordinate with a licensed professional waste disposal service.[5][11] These services are equipped to handle and transport hazardous materials according to Department of Transportation (DOT) regulations and dispose of them at a certified Treatment, Storage, and Disposal Facility (TSDF).[17][18]

Disposal Workflow: A Visual Guide

This diagram outlines the decision-making process for the compliant disposal of Methyl 4,5-dihydrofuran-3-carboxylate waste.

G cluster_0 Disposal Workflow A Waste Generated B Characterize as Hazardous Waste A->B C Select Compatible Waste Container B->C D Affix Hazardous Waste Label (BEFORE adding waste) C->D E Add Waste to Container in Fume Hood D->E F Store in Designated SAA (Keep Closed) E->F G Is Container Full? F->G H Continue Accumulation G->H No I Arrange for Pickup by EHS/ Waste Management G->I Yes (within 3 days) H->E J Document Waste Transfer I->J K Final Disposal via Licensed Vendor J->K

Caption: Decision workflow for compliant laboratory hazardous waste disposal.

Conclusion

The proper disposal of Methyl 4,5-dihydrofuran-3-carboxylate is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the chemical's inherent hazards—particularly its flammability and potential for peroxide formation—and adhering to a strict protocol of characterization, segregation, and containment, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals to ensure full compliance.[14][19]

References

  • Washington State Department of Ecology. (n.d.). Laboratory Guide for Managing Dangerous Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • US Bio-Clean. (2014, June 12). OSHA Compliance For Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • TCI America. (2018, July 6). Safety Data Sheet for Methyl Tetrahydrofuran-2-carboxylate.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet for 2,3-Dihydrofuran.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • BenchChem. (n.d.). Storage and handling best practices for Furan-3-methanol-d2.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 2,5-Dihydrofuran.
  • Aaron Chemicals LLC. (2025, August 8). Safety Data Sheet for 5-[(4-Chloro-3-methylphenoxy)methyl]-2-furancarboxylic acid.
  • U.S. Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets.
  • The Good Scents Company. (n.d.). Safety Information for 2,3-Dihydrofuran.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet for 2,3-Dihydrofuran.
  • Sigma-Aldrich. (2026, February 23). Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet for 3-Methylfuran.
  • NextSDS. (n.d.). 4,5-dihydrofuran-3-carboxylic acid — Chemical Substance Information.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for 2,3-dihydrofuran.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan.
  • BenchChem. (n.d.). Technical Support Center: Stability of Furan-2-carbaldehyde Derivatives in Solution.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.

Sources

Handling

Guide to Personal Protective Equipment for Handling Methyl 4,5-dihydrofuran-3-carboxylate

Disclaimer: As of the date of this guide, a comprehensive Safety Data Sheet (SDS) for Methyl 4,5-dihydrofuran-3-carboxylate (CAS No. 53750-81-5) is not publicly available.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this guide, a comprehensive Safety Data Sheet (SDS) for Methyl 4,5-dihydrofuran-3-carboxylate (CAS No. 53750-81-5) is not publicly available. The following guidance is synthesized from the hazard profiles of structurally analogous compounds, including its parent carboxylic acid and other furan derivatives. This approach is taken to provide a robust, safety-first framework for handling this chemical.

Synthesized Hazard Profile

To establish a reliable safety protocol, we must infer the potential hazards of Methyl 4,5-dihydrofuran-3-carboxylate from its chemical relatives. The primary analogs used for this assessment are 4,5-dihydrofuran-3-carboxylic acid and various dihydrofuran/furan compounds.[1][2] The dihydrofuran ring is associated with high flammability and the potential to form explosive peroxides upon storage, while the carboxylate functional group and related acidic parent suggest irritant properties.[1]

The following table summarizes the anticipated hazards.

Hazard CategoryGHS Hazard CodeRationale for Inclusion
Flammability H225: Highly flammable liquid and vapourDihydrofuran and related structures are consistently classified as highly flammable.[2]
Acute Toxicity H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaledBased on the hazard profile of the parent acid, 4,5-dihydrofuran-3-carboxylic acid.[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage OR H315: Causes skin irritationFuran derivatives range from irritants to corrosives.[1] A conservative approach assuming at least significant irritation is warranted.
Eye Damage/Irritation H318: Causes serious eye damage OR H319: Causes serious eye irritationThe parent acid is a known eye irritant.[1] Other furan compounds can cause severe eye damage.
Systemic Effects H336: May cause drowsiness or dizzinessThis hazard is noted for the parent acid and other furan derivatives.[1]
Other Hazards May form explosive peroxidesA well-documented risk for ethers like dihydrofuran, especially upon exposure to air and light.

Core Personal Protective Equipment (PPE) Requirements

All handling of Methyl 4,5-dihydrofuran-3-carboxylate must be conducted within a certified chemical fume hood. The following PPE is mandatory for all routine operations, including weighing, transferring, and reacting the chemical.

Eye and Face Protection
  • Primary Protection: Tightly-fitting chemical splash goggles are required at all times.[3] They provide a seal around the eyes to protect against splashes and vapors.

  • Secondary Protection: A full-face shield must be worn over the safety goggles whenever there is a significant risk of splashing, such as during bulk transfers or when the material is under pressure.[3]

Hand Protection
  • Glove Type: Use nitrile gloves. Given the "harmful in contact with skin" classification, ensure gloves are rated for protection against chemicals. A standard nitrile examination glove is often sufficient for incidental contact, but for prolonged handling, heavier-duty nitrile gloves should be selected.

  • Gloving Practice: Double-gloving is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. This prevents skin exposure between the glove and the coat sleeve. Contaminated gloves must be removed and replaced immediately.

Body Protection
  • Lab Coat: A flame-retardant and chemical-resistant lab coat is mandatory. The high flammability risk (H225) of the dihydrofuran structure makes a standard cotton lab coat insufficient. The coat must be fully buttoned with sleeves rolled down.

  • Clothing: Full-length pants and closed-toe shoes are required. No skin should be exposed between the shoe and the bottom of the pants.[3] Antistatic footwear is recommended to mitigate ignition risks from static discharge.[3]

Respiratory Protection
  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required. The engineering control of the fume hood is the primary barrier against inhalation exposure.[3]

  • Emergency or High-Risk Scenarios: For large spills or situations where the fume hood is not available or malfunctioning, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] Fit-testing and user training are required before any such use.

The following diagram illustrates the logic for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration cluster_procedure Procedure Start Start: Handling Task Identified CheckHood Is work in a certified chemical fume hood? Start->CheckHood CheckSplash High splash potential? (e.g., bulk transfer) CheckHood->CheckSplash Yes NoHood Work Outside Hood Prohibited (Consult EHS) CheckHood->NoHood No StandardPPE Standard PPE: - Chemical Goggles - Double Nitrile Gloves - Flame-Retardant Lab Coat - Closed-toe Shoes Proceed Proceed with Task StandardPPE->Proceed EnhancedPPE Enhanced PPE: - Standard PPE - PLUS Face Shield EnhancedPPE->Proceed EmergencyPPE Emergency PPE: - Enhanced PPE - PLUS NIOSH-approved  Respirator CheckSplash->StandardPPE No CheckSplash->EnhancedPPE Yes NoHood->EmergencyPPE Emergency/ Spill Only

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: Donning and Doffing PPE

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Clothing: Verify that you are wearing full-length pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the flame-retardant lab coat, ensuring it is fully buttoned. Tuck the inner gloves underneath the coat's cuffs.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required, place the face shield over the goggles.

Doffing Sequence (Taking Off)

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Peel off the outer gloves without touching your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, turning it inside out as you go. This contains the contaminated exterior. Hang it in its designated storage location or place it in a laundry bin if provided by your institution.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside with your bare hands. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[3]

Disposal Plan for Contaminated PPE

Contaminated disposable PPE is considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: A designated, clearly labeled hazardous waste container must be present in the laboratory.[4] This container is for all solid waste contaminated with Methyl 4,5-dihydrofuran-3-carboxylate, including used gloves, disposable lab coats, and absorbent paper from cleanups.

  • Container Management: Keep the hazardous waste container closed when not in use. Do not overfill the container.

  • Final Disposal: Arrange for pickup and disposal of the waste container through your institution's Environmental Health and Safety (EHS) department.[4] Follow all local and national regulations for hazardous waste disposal.

The following diagram outlines the disposal workflow.

Disposal_Workflow cluster_generation Waste Generation cluster_disposal Disposal Steps cluster_waste_types Waste Streams Start Task Complete: Contaminated PPE Generated (Gloves, Wipes, etc.) SolidWaste Solid Waste (Gloves, Coats, Tips) Start->SolidWaste Segregate Place all contaminated items in designated, labeled Hazardous Waste Container Seal Keep container closed when not in use Segregate->Seal EHS Arrange for disposal via Institutional EHS Office Seal->EHS End Waste Removed from Laboratory EHS->End SolidWaste->Segregate LiquidWaste Liquid Waste (Solutions, Solvents) SeparateContainer Separate Labeled Liquid Waste Container LiquidWaste->SeparateContainer SeparateContainer->EHS

Caption: Disposal workflow for solid and liquid waste contaminated with the chemical.

References

  • Current time information in Frankfurt, DE. Google Search. Accessed March 31, 2026.
  • HCT. SAFETY DATA SHEET. [Link]. Accessed March 31, 2026.

  • NextSDS. 4,5-dihydrofuran-3-carboxylic acid — Chemical Substance Information. [Link]. Accessed March 31, 2026.

  • The Good Scents Company. methyl dihydrofuran thiol, 26486-13-5. [Link]. Accessed March 31, 2026.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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